molecular formula C7H12O B14161202 2-Hepten-4-one CAS No. 4643-25-8

2-Hepten-4-one

Cat. No.: B14161202
CAS No.: 4643-25-8
M. Wt: 112.17 g/mol
InChI Key: TXVAOITYBBWKMG-HWKANZROSA-N
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Description

2-Hepten-4-one is an enone.

Properties

CAS No.

4643-25-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-hept-2-en-4-one

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

TXVAOITYBBWKMG-HWKANZROSA-N

Isomeric SMILES

CCCC(=O)/C=C/C

Canonical SMILES

CCCC(=O)C=CC

boiling_point

156.00 to 157.00 °C. @ 760.00 mm Hg

density

0.845-0.852

physical_description

Colourless liquid;  pungent aroma

solubility

slightly
slightly soluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Origin of Product

United States

Foundational & Exploratory

2-Hepten-4-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Hepten-4-one (CAS No: 4643-25-8).[1] As an α,β-unsaturated ketone, this compound is of interest in flavor chemistry and as a potential building block in organic synthesis. This guide consolidates its known physicochemical properties, offers generalized experimental protocols for its synthesis and characterization, and presents structural and logical diagrams to facilitate understanding.

Chemical Structure and Isomerism

This compound is a member of the enone class of organic compounds, characterized by a ketone functional group conjugated with a carbon-carbon double bond.[2] Its structure consists of a seven-carbon chain with a ketone at the 4-position and a double bond between carbons 2 and 3.

  • IUPAC Name : (2E)-hept-2-en-4-one[1]

  • Molecular Formula : C₇H₁₂O[3]

  • Synonyms : Hept-2-en-4-one, Propenyl propyl ketone[1]

The presence of the double bond allows for geometric isomerism, resulting in two stereoisomers:

  • (E)-2-Hepten-4-one (trans) : The more stable and common isomer where the alkyl groups are on opposite sides of the double bond.

  • (Z)-2-Hepten-4-one (cis) : The isomer where the alkyl groups are on the same side of the double bond.

This guide will primarily focus on the (E)-isomer, which is more frequently referenced in chemical literature.

Caption: 2D structure of (E)-2-Hepten-4-one.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These values are critical for designing synthetic routes, purification procedures, and analytical methods.

PropertyValueReference(s)
Molecular Weight 112.17 g/mol [1]
Appearance Colorless clear liquid[4]
Odor/Flavor Profile Ethereal, vegetable, asparagus-like[5]
Boiling Point 156.0 - 157.0 °C (@ 760 mm Hg)[6]
Specific Gravity 0.845 - 0.852 @ 25 °C[5]
Refractive Index 1.440 - 1.445 @ 20 °C[5]
Flash Point 52.22 °C (126.0 °F)[5]
Solubility Slightly soluble in water; soluble in alcohol[5]
logP (o/w) 1.63 - 1.98 (Calculated)[2][4]
Vapor Pressure 2.70 mmHg @ 25 °C (Estimated)[4]

Experimental Protocols

Synthesis via Crossed Aldol Condensation

The synthesis involves the base-catalyzed reaction of butanal and 2-butanone (B6335102), followed by dehydration.

Reactants:

  • Butanal (Electrophile)

  • 2-Butanone (Nucleophile, after enolate formation)

  • Base Catalyst (e.g., 10% Sodium Hydroxide)

  • Solvent (e.g., Ethanol/Water mixture)

Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone in an ethanol/water solvent mixture. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition : Slowly add an aqueous solution of sodium hydroxide (B78521) to the stirred ketone solution, maintaining the low temperature.

  • Controlled Addition : Add butanal dropwise from the dropping funnel to the cooled mixture over 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize self-condensation side reactions.[7]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification : Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Characterization Protocols
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile compounds like this compound, providing both separation and structural identification.[6]

Methodology:

  • Sample Preparation : Prepare a dilute solution of the purified product (~10-100 µg/mL) in a volatile solvent like acetone (B3395972) or dichloromethane.[2][9]

  • GC Parameters :

    • Column : Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Injector : 250 °C, with a split ratio of 20:1 to prevent column overloading.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Initial temperature of 50 °C (hold for 2 min), then ramp at 10 °C/min to 250 °C (hold for 5 min).

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[9]

    • Mass Range : Scan from m/z 35 to 350.

    • Data Analysis : The resulting mass spectrum is compared against a library (e.g., NIST) for identification. The molecular ion peak (M+) should be observed at m/z 112, with characteristic fragmentation patterns for an enone.

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Methodology:

  • Sample Preparation : A neat sample is analyzed using a drop of the liquid between two NaCl plates or by using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions :

    • ~1670-1710 cm⁻¹ : Strong absorption corresponding to the C=O stretch of an α,β-unsaturated ketone.[10][11]

    • ~1630-1680 cm⁻¹ : Medium absorption from the C=C stretch, conjugated with the carbonyl.[10][11]

    • ~2850-3000 cm⁻¹ : C-H stretching from the alkyl portions of the molecule.[10][11]

    • ~3000-3100 cm⁻¹ : C-H stretching from the vinylic hydrogens on the double bond.[11]

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

Methodology:

  • Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Expected ¹H NMR Signals for (E)-2-Hepten-4-one :

    • ~6.8 ppm : Doublet of triplets, 1H (vinylic H at C3).

    • ~6.1 ppm : Doublet of quartets, 1H (vinylic H at C2).

    • ~2.5 ppm : Triplet, 2H (CH₂ at C5).

    • ~1.9 ppm : Doublet, 3H (CH₃ at C1).

    • ~1.6 ppm : Sextet, 2H (CH₂ at C6).

    • ~0.9 ppm : Triplet, 3H (CH₃ at C7).

  • Expected ¹³C NMR Signals :

    • ~200 ppm : Carbonyl carbon (C4).

    • ~145 ppm : Vinylic carbon (C3).

    • ~130 ppm : Vinylic carbon (C2).

    • ~40 ppm : Methylene carbon (C5).

    • ~18 ppm : Methylene carbon (C6).

    • ~18 ppm : Methyl carbon (C1).

    • ~14 ppm : Methyl carbon (C7).

Logical Workflow and Visualization

The following diagram illustrates the general workflow from synthesis to final characterization for an α,β-unsaturated ketone like this compound.

G General Synthesis and Analysis Workflow start Reactants (Butanal + 2-Butanone) reaction Aldol Condensation (Base Catalyst, RT) start->reaction workup Acidic Workup & Solvent Extraction reaction->workup purification Purification (Distillation) workup->purification product Pure this compound purification->product analysis Structural Characterization product->analysis gcms GC-MS Analysis analysis->gcms Purity & ID ir IR Spectroscopy analysis->ir Functional Groups nmr NMR (1H, 13C) analysis->nmr Structure Elucidation report Final Report & Data Archiving gcms->report ir->report nmr->report

References

(E)-hept-2-en-4-one IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-hept-2-en-4-one, including its chemical identifiers, physical and chemical properties, and other relevant data for research and development purposes.

Chemical Identification

IdentifierValue
IUPAC Name (E)-hept-2-en-4-one[1]
CAS Number 4643-25-8[1][2][3]
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Synonyms (2E)-hept-2-en-4-one, (E)-2-Hepten-4-one, propenyl propyl ketone

Physicochemical Properties

PropertyValue
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
Density Not specified

Further research is required to populate the physical properties of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

Information regarding the biological activity and associated signaling pathways of (E)-hept-2-en-4-one is currently limited. Researchers investigating the therapeutic potential or toxicological profile of this compound would need to conduct initial screening assays to determine its biological targets and mechanisms of action.

Logical Workflow for Compound Investigation

The following diagram outlines a general workflow for the investigation of a novel or under-characterized chemical compound like (E)-hept-2-en-4-one in a drug development context.

logical_workflow cluster_discovery Discovery & Profiling cluster_preclinical Preclinical Development Compound Identification Compound Identification Physicochemical Characterization Physicochemical Characterization Compound Identification->Physicochemical Characterization Characterize In vitro Screening In vitro Screening Physicochemical Characterization->In vitro Screening Test ADME-Tox Prediction ADME-Tox Prediction In vitro Screening->ADME-Tox Prediction Analyze Lead Optimization Lead Optimization ADME-Tox Prediction->Lead Optimization Select In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy Validate Safety Pharmacology Safety Pharmacology In vivo Efficacy->Safety Pharmacology Assess IND-Enabling Studies IND-Enabling Studies Safety Pharmacology->IND-Enabling Studies Finalize

Caption: General workflow for chemical compound investigation in drug discovery.

References

An In-depth Technical Guide to 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Hepten-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is an organic compound classified as a ketone.[1] The fundamental molecular and physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C7H12O[2][3][4][5][6]
Molecular Weight 112.17 g/mol [2][6]
Alternate Molecular Weight 112.1696 g/mol [3][5]
IUPAC Name (E)-hept-2-en-4-one[2]
CAS Number 4643-25-8[3][5]
Appearance Colourless liquid[2]
Aroma Pungent[2]

Experimental Protocols

Materials:

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. Acetone and the aqueous sodium hydroxide solution are combined in the flask and cooled to 0-5 °C in an ice bath.[7]

  • Controlled Addition: Isobutyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate.[7]

  • Reaction: After the addition is complete, the reaction is allowed to stir at room temperature for 12-24 hours.[7]

  • Workup: The reaction mixture is neutralized with a dilute acid (e.g., HCl) until it is slightly acidic. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layer is washed with water and then with brine.[7]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[7]

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield the final product.[7]

Analytical Methods

Gas chromatography is a common analytical technique used for the separation and analysis of this compound.[3][5]

Visualized Workflow: Synthesis and Competing Reactions

The following diagram illustrates the workflow for the synthesis of a heptenone derivative via aldol (B89426) condensation, including potential side reactions that can affect the yield of the desired product.

Synthesis and Side Reactions of a Heptenone Derivative cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Acetone Acetone BaseCatalyst Aqueous NaOH 0-5°C Acetone->BaseCatalyst Reacts with Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->BaseCatalyst Reacts with DesiredProduct 6-methyl-4-hepten-2-one (Desired Product) BaseCatalyst->DesiredProduct Forms DiacetoneAlcohol Diacetone Alcohol (Side Product) BaseCatalyst->DiacetoneAlcohol Also forms (Self-condensation of Acetone) MesitylOxide Mesityl Oxide (Side Product) DiacetoneAlcohol->MesitylOxide Dehydrates to

Caption: Synthesis workflow of a heptenone derivative showing the main reaction and potential side reactions.

References

Spectroscopic Analysis of (E)-2-Hepten-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Hepten-4-one, a key intermediate in various chemical syntheses. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~6.8dt1H~15.7, 6.9H-3
~6.1d1H~15.7H-2
~2.5t2H~7.4H-5
~1.9d3H~6.9H-1
~1.6sextet2H~7.4H-6
~0.9t3H~7.4H-7

Note: Data is predicted based on standard chemical shift values and coupling constants for similar structures.

¹³C NMR (Carbon NMR) Data [1]

Solvent: CDCl₃

Chemical Shift (δ) (ppm)Carbon Assignment
200.5C-4 (C=O)
147.9C-3
131.2C-2
41.8C-5
18.2C-1
17.5C-6
13.7C-7
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretch (alkane)
~1675StrongC=O stretch (α,β-unsaturated ketone)
~1630MediumC=C stretch
~970Strong=C-H bend (trans)

Note: IR peak positions are based on typical values for α,β-unsaturated ketones and related structures.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Possible Fragment
11225[M]⁺ (Molecular Ion)
8360[M - C₂H₅]⁺
71100[M - C₃H₅O]⁺ or [C₄H₇O]⁺
5580[C₄H₇]⁺
4395[C₃H₇]⁺ or [CH₃CO]⁺

Note: Fragmentation pattern is predicted based on the structure of 2-Hepten-4-one and common fragmentation pathways for unsaturated ketones.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

  • Data Acquisition: Standard pulse sequences are used for data acquisition. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set to ensure good signal-to-noise and accurate integration (for ¹H NMR).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small drop of the neat liquid sample (this compound) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and their wavenumbers recorded.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated inlet system or through the effluent of a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged fragments.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Neat_Sample Neat Liquid (for IR) Sample->Neat_Sample MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Neat_Sample->IR Acquisition Signal Acquisition (FID / Interferogram / Ion Current) NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (FT / Baseline Correction / etc.) Acquisition->Processing Spectra Generation of Spectra Processing->Spectra Interpretation Spectral Interpretation Spectra->Interpretation Structure Structure Confirmation Interpretation->Structure Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound cluster_frags Predicted Mass Spectrometry Fragmentation of this compound M [C₇H₁₂O]⁺˙ m/z = 112 (Molecular Ion) F83 [C₅H₇O]⁺ m/z = 83 M->F83 - C₂H₅˙ F71 [C₄H₇O]⁺ m/z = 71 M->F71 - C₃H₅˙ F55 [C₄H₇]⁺ m/z = 55 F83->F55 - CO F43 [C₃H₇]⁺ m/z = 43 F71->F43 - CO

References

An In-depth Technical Guide on the Physical Properties of 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of key physical properties of 2-Hepten-4-one, a compound of interest in flavor and fragrance chemistry. The focus is on its boiling point and density, presented with clarity and precision for scientific and research applications.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for experimental design, process scale-up, and safety assessments.

Physical PropertyValueConditions
Boiling Point 156.0 °C - 157.0 °C@ 760.00 mm Hg
74.0 °C - 75.0 °C@ 12.00 mm Hg
Density 0.845 - 0.852 g/cm³@ 25.00 °C

Note: The density is derived from specific gravity measurements, which are numerically equivalent to density in g/cm³ at the specified temperature.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] A common and effective method for this determination is the capillary method.[1][3][4]

Methodology: Capillary Method

  • Sample Preparation: A small quantity (a few milliliters) of the liquid sample, in this case, this compound, is placed into a small-diameter test tube, often referred to as a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, which allows for slow and uniform heating.[1][3]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, the vapor pressure of the liquid increases. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]

  • Temperature Recording: The temperature at which this vigorous bubbling occurs is recorded as the boiling point of the liquid. For accuracy, it is also recommended to record the barometric pressure at the time of the experiment.[2]

2.2. Determination of Density

Density is defined as the mass of a substance per unit volume.[5] For liquids, this is typically measured using a pycnometer or a volumetric flask.

Methodology: Volumetric Flask Method

  • Mass of Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is weighed accurately on an analytical balance. This mass is recorded as W1.

  • Mass of Flask with Water: The flask is filled to its calibration mark with distilled water, and any excess is carefully removed. The flask is then reweighed, and this mass is recorded as W2. This step is for calibration if the precise volume is unknown.

  • Mass of Flask with Sample: The flask is emptied, thoroughly dried, and then filled to the calibration mark with the liquid sample (this compound). The flask is weighed again, and this mass is recorded as W3.

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty flask (W1) from the mass of the flask filled with the liquid (W3). The density is then calculated by dividing the mass of the liquid by the known volume of the flask.[5]

    Density (ρ) = (W3 - W1) / Volume of Flask

It is crucial to control the temperature during the measurement, as density is temperature-dependent.[5]

Logical Relationship Visualization

The following diagram illustrates the relationship between the chemical compound and its determined physical properties.

G cluster_compound Chemical Compound cluster_properties Physical Properties Compound This compound BoilingPoint Boiling Point Compound->BoilingPoint Density Density Compound->Density

Relationship between this compound and its physical properties.

References

An In-depth Technical Guide to the Stereoisomers of 2-Hepten-4-one: (E) and (Z) Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 2-hepten-4-one, an α,β-unsaturated ketone. This document details their chemical and physical properties, methods for their synthesis and separation, and touches upon the biological relevance of related enone structures.

Chemical and Physical Properties

The (E) and (Z) isomers of this compound share the same molecular formula (C₇H₁₂O) and molecular weight, but differ in the spatial arrangement of substituents around the carbon-carbon double bond, leading to distinct physical and spectroscopic properties.[1][2][3][4] A summary of their known properties is presented in Table 1.

Property(E)-2-Hepten-4-one(Z)-2-Hepten-4-one
Molecular Formula C₇H₁₂OC₇H₁₂O
Molecular Weight 112.17 g/mol [3]112.17 g/mol [2]
CAS Number 32397-56-1[1]38397-37-4[2]
Appearance Colorless liquid with a pungent aroma[3]Not specified
Boiling Point 156-157 °C at 760 mmHg[3]Not specified
Density 0.845-0.852 g/cm³[3]Not specified
Refractive Index 1.440-1.445[3]Not specified
Kovats Retention Index (Standard non-polar) 899[1][3]899, 902[2]
Kovats Retention Index (Standard polar) 1232, 1260[3][4]Not specified

Experimental Protocols

The synthesis of this compound stereoisomers can be achieved through various methods, with the Aldol condensation and Wittig reaction being two of the most common and versatile approaches.

Synthesis via Aldol Condensation

The Aldol condensation provides a direct route to α,β-unsaturated ketones through the reaction of an aldehyde and a ketone in the presence of a base or acid catalyst.[5][6] For the synthesis of this compound, propanal and 2-butanone (B6335102) would be the starting materials. The stereoselectivity of the reaction can be influenced by the reaction conditions. Generally, thermodynamic control (e.g., higher temperatures, stronger bases) favors the formation of the more stable (E)-isomer.

Protocol for the Synthesis of (E)-2-Hepten-4-one:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butanone (1 equivalent) and propanal (1.2 equivalents) in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield predominantly (E)-2-hepten-4-one.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds with good stereochemical control.[7][8] To synthesize this compound, a phosphorus ylide would react with an appropriate aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]

Protocol for the Stereoselective Synthesis of this compound:

  • Ylide Preparation (for Z-isomer):

    • Prepare the phosphonium (B103445) salt by reacting triphenylphosphine (B44618) with 1-bromopropane.

    • Treat the phosphonium salt with a strong, non-nucleophilic base (e.g., n-butyllithium) in an aprotic solvent like THF at low temperature to generate the non-stabilized ylide.

  • Ylide Preparation (for E-isomer):

    • To favor the (E)-isomer, a stabilized ylide is required. This can be achieved by using a phosphonium salt with an electron-withdrawing group, or by employing the Schlosser modification of the Wittig reaction.

  • Reaction with Carbonyl:

    • To the prepared ylide solution, add 2-oxobutanal (for the double bond at the 2-position) slowly at low temperature.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation or chromatography.

    • Further purification by column chromatography will yield the desired stereoisomer of this compound.

Separation of (E) and (Z) Isomers

A mixture of (E) and (Z)-2-hepten-4-one can be separated using chromatographic techniques.

Protocol for Chromatographic Separation:

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel as the stationary phase.

    • Dissolve the isomeric mixture in a minimal amount of a non-polar solvent (e.g., hexane).

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.

    • Collect fractions and analyze by TLC to identify the pure isomers.

  • Gas Chromatography (GC):

    • For analytical and small-scale preparative separation, gas chromatography is highly effective.

    • A polar capillary column (e.g., CP-WAX) will generally provide better separation of the geometric isomers than a non-polar column.[4]

Mandatory Visualizations

Synthesis and Separation Workflow for this compound Stereoisomers

G Figure 1: General workflow for the synthesis and separation of (E) and (Z)-2-hepten-4-one. cluster_synthesis Synthesis cluster_separation Separation Aldol Condensation Aldol Condensation Isomeric Mixture Isomeric Mixture Aldol Condensation->Isomeric Mixture Mainly (E) Wittig Reaction Wittig Reaction Wittig Reaction->Isomeric Mixture (E) or (Z) selective Starting Materials Starting Materials Starting Materials->Aldol Condensation Starting Materials->Wittig Reaction Column Chromatography Column Chromatography (E)-2-Hepten-4-one (E)-2-Hepten-4-one Column Chromatography->(E)-2-Hepten-4-one (Z)-2-Hepten-4-one (Z)-2-Hepten-4-one Column Chromatography->(Z)-2-Hepten-4-one Gas Chromatography Gas Chromatography Gas Chromatography->(E)-2-Hepten-4-one Gas Chromatography->(Z)-2-Hepten-4-one Isomeric Mixture->Column Chromatography Isomeric Mixture->Gas Chromatography

Caption: General workflow for synthesis and separation.

Biological Activity and Relevance

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the α,β-unsaturated ketone moiety (enone) is a well-known structural motif in many biologically active compounds. Enones can act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This mechanism of action is implicated in the activity of various natural products and synthetic drugs.

For instance, related enone-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The biological activity is often dependent on the stereochemistry of the molecule, which can influence its binding affinity to target proteins.

A related saturated ketone, 2-heptanone, has been identified as a volatile organic compound produced by hive-associated bacteria and is suggested to have a protective role against honey bee pathogens.[9] Although this does not directly describe a signaling pathway for this compound, it highlights the potential for ketones of this size to have significant biological roles.

Further research into the specific biological targets and signaling pathways of the (E) and (Z) isomers of this compound could be a promising area for drug discovery and development, particularly in exploring their potential as covalent inhibitors.

Logical Relationship of Enone Bioactivity

G Figure 2: Conceptual relationship of enone structure to biological activity. Enone Moiety Enone Moiety Michael Acceptor Michael Acceptor Enone Moiety->Michael Acceptor is a Covalent Adduct Formation Covalent Adduct Formation Michael Acceptor->Covalent Adduct Formation enables Protein Target Protein Target Protein Target->Covalent Adduct Formation reacts via Biological Response Biological Response Covalent Adduct Formation->Biological Response leads to

Caption: Enone structure and biological activity.

References

Commercial availability and suppliers of 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hepten-4-one: Commercial Availability, Suppliers, and Synthetic Insights

Introduction

This compound (CAS No: 4643-25-8) is an organic compound with the molecular formula C7H12O.[1][2][3] It is a colorless, clear liquid with an ethereal odor and is primarily used as a flavoring agent in the food industry.[4][5] For researchers, scientists, and professionals in drug development, this compound and its derivatives can serve as valuable chemical intermediates and building blocks for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, technical data, and potential synthetic methodologies.

Commercial Availability and Key Suppliers

This compound is available from several chemical suppliers, though it is often listed for research and experimental use. The availability can range from small laboratory quantities to bulk orders, depending on the supplier.

Key Identified Suppliers:

  • BOC Sciences: A supplier of research chemicals, biochemicals, and a wide range of services for the pharmaceutical industry, including custom synthesis.[4]

  • Penta International Corporation: A company that provides chemistry-based solutions for various commercial applications, including flavorings and fragrances.[4]

  • Kingchem Laboratories: Lists this compound among its available chemicals.[4]

  • Parchem: A supplier of flavor and fragrance chemical compounds.[5]

It is important to note that while some suppliers list "this compound," others may offer structurally related compounds like 5-Methyl-2-hepten-4-one, also known as Filbertone.[6] Researchers should verify the exact specifications with the supplier before purchase.

Technical Data

The physical and chemical properties of this compound are summarized below. Data is compiled from various supplier and chemical database sources.

General Properties
PropertyValueSource(s)
CAS Number 4643-25-8[1][2][3][4][5]
Molecular Formula C7H12O[1][2][3]
Molecular Weight 112.17 g/mol [2]
Appearance Colorless clear liquid[4][5]
Odor Ethereal[4]
Synonyms (E)-hept-2-en-4-one, propenyl propyl ketone, ethyl ethylidene acetone[1][4][5]
Physical and Chemical Specifications
PropertyValueSource(s)
Assay (Purity) 98.00% to 100.00% (sum of isomers)[4][5]
Specific Gravity 0.845 to 0.852 @ 25°C[4]
Refractive Index 1.440 to 1.445 @ 20°C[4]
Boiling Point 156-157°C @ 760 mmHg; 74-75°C @ 12 mmHg[4]
Flash Point 52.22°C (126.00°F) TCC[4]
Solubility Soluble in alcohol; slightly soluble in water.[4]

Experimental Protocols: Synthetic Approaches

Conceptual Synthetic Pathway: Aldol (B89426) Condensation

A common method for forming α,β-unsaturated ketones is the aldol condensation. A potential route to this compound could involve the reaction of butanal with acetone, followed by dehydration. However, controlling the regioselectivity of this reaction can be challenging.

A more controlled synthesis might involve the reaction of propanal with the enolate of 2-butanone. The resulting aldol addition product would then be dehydrated to yield this compound.

Example of a Related Synthesis: trans-4-Bromo-2-heptene

The synthesis of a related compound, trans-4-Bromo-2-heptene, has been described and involves the reaction of 2-heptene (B165337) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.[7] This highlights a potential starting material (2-heptene) that could be functionalized to produce this compound through subsequent oxidation and isomerization steps.

General Laboratory Procedure for a Related Reaction (Allylation):

A procedure for the conjugate allylation of α,β-unsaturated ketones using allyltrimethylsilane (B147118) and titanium tetrachloride has been documented.[8] While not a direct synthesis of this compound, it provides insight into the manipulation of similar chemical structures.

  • Reaction Setup: An α,β-unsaturated ketone is dissolved in a suitable solvent (e.g., dichloromethane) in a flask under an inert atmosphere and cooled.

  • Addition of Reagents: Titanium tetrachloride is added, followed by the dropwise addition of a solution containing allyltrimethylsilane.

  • Reaction and Hydrolysis: The mixture is stirred at a low temperature and then hydrolyzed with water.

  • Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation.[8]

Visualizations

Chemical Procurement Workflow

The following diagram illustrates a typical workflow for procuring a research chemical like this compound.

A Identify Need for This compound B Search Supplier Databases (e.g., PubChem, ChemicalBook) A->B C Identify Potential Suppliers (e.g., BOC Sciences, Penta) B->C D Request Quotations (Price, Purity, Lead Time) C->D E Evaluate Supplier Responses D->E F Select Supplier and Place Purchase Order E->F G Receive and Verify Certificate of Analysis (CoA) F->G H Log Chemical into Inventory G->H

Caption: A typical workflow for procuring research chemicals.

Conceptual Synthesis Pathway

This diagram shows a simplified, conceptual pathway for the synthesis of this compound via an aldol condensation reaction.

cluster_reactants Reactants A Propanal C Aldol Addition A->C B 2-Butanone Enolate B->C D Intermediate Aldol Product C->D E Dehydration D->E F This compound E->F

References

The Biological Potential of 2-Hepten-4-one Derivatives: A Landscape of Unexplored Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – The therapeutic potential of small molecule scaffolds is a cornerstone of modern drug discovery. Within the vast chemical space, α,β-unsaturated ketones, such as 2-hepten-4-one, represent a class of compounds with inherent reactivity that suggests a potential for diverse biological activities. However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of this compound derivatives and their biological effects. While the parent compound is known as a flavoring agent, dedicated studies on the antimicrobial, cytotoxic, or anti-inflammatory properties of its analogues are notably absent from publicly accessible research.

This technical guide aims to address this knowledge gap by providing a foundational framework for researchers, scientists, and drug development professionals interested in investigating the potential biological activities of this compound derivatives. Due to the limited availability of specific data on this particular chemical family, this document will draw upon established principles of medicinal chemistry and outline the standard experimental protocols and conceptual workflows necessary to embark on such an investigation.

Conceptual Framework for Investigating Biological Activities

The exploration of a novel class of compounds typically follows a structured workflow, beginning with synthesis and progressing through a cascade of biological assays. The following diagram illustrates a logical approach to screening this compound derivatives for potential therapeutic applications.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Identification & Optimization A Synthesis of this compound Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Antimicrobial Assays (MIC/MBC) B->C D Cytotoxicity Assays (MTT/LDH) B->D E Anti-inflammatory Assays (NO/Cytokine Inhibition) B->E F Hit Identification C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Figure 1. A generalized workflow for the discovery and initial development of biologically active this compound derivatives.

Postulated Biological Activities and Corresponding Experimental Protocols

Based on the chemical nature of the α,β-unsaturated ketone moiety, this compound derivatives could plausibly exhibit a range of biological effects. This section outlines potential activities and the standard experimental protocols used to assess them.

Table 1: Potential Biological Activities and Standard Assays
Biological ActivityAssay TypeKey Parameters Measured
Antimicrobial Broth MicrodilutionMinimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
Disk DiffusionZone of Inhibition
Cytotoxicity MTT AssayCell Viability (IC50)
LDH AssayCell Membrane Integrity (Cytotoxicity)
Anti-inflammatory Griess AssayNitric Oxide (NO) Production in LPS-stimulated Macrophages
ELISAPro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6)

Detailed Methodologies for Key Experiments

To facilitate future research in this area, detailed protocols for foundational in vitro assays are provided below.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity and is typically determined using the broth microdilution method.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Visually inspect for turbidity or measure absorbance. C->D E Determine the lowest concentration with no visible growth (MIC). D->E

Figure 2. Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation & Solubilization cluster_2 Data Acquisition A Seed cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of test compounds. A->B C Add MTT solution to each well and incubate. B->C D Solubilize the formazan (B1609692) crystals with a solvent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm). D->E F Calculate cell viability and determine the IC50 value. E->F

Figure 3. A schematic representation of the MTT assay workflow for determining the cytotoxicity of compounds.

Postulated Signaling Pathway Involvement

The electrophilic nature of the α,β-unsaturated ketone moiety suggests that this compound derivatives could interact with cellular nucleophiles, such as cysteine residues in proteins. This could potentially modulate various signaling pathways. One such pathway of interest in inflammation and cellular stress is the Keap1-Nrf2 pathway.

This compound Derivative This compound Derivative Keap1 Keap1 This compound Derivative->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activation

Figure 4. A hypothetical mechanism of action for a this compound derivative modulating the Keap1-Nrf2 antioxidant response pathway.

Future Directions

The field of medicinal chemistry is in constant need of novel scaffolds to address unmet medical needs. The derivatives of this compound represent an untapped resource with the potential for a wide range of biological activities. It is our hope that this guide will serve as a catalyst for future research into this promising, yet underexplored, area of chemical biology. The systematic synthesis and screening of a library of this compound analogues is a critical first step towards unlocking their therapeutic potential.

A Technical Guide to Simple α,β-Unsaturated Ketones in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simple α,β-unsaturated ketones, characterized by a conjugated enone system, are a pivotal class of organic compounds with significant applications in medicinal chemistry. Their unique electronic structure renders them susceptible to nucleophilic attack, a property that has been strategically exploited in the design of targeted covalent inhibitors. This guide provides an in-depth review of the synthesis, reactivity, and therapeutic applications of these compounds. It details common synthetic routes like the Claisen-Schmidt condensation, explores their reactivity via Michael addition, and examines their role in modulating key signaling pathways such as the Keap1-Nrf2 and protein kinase pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones are a class of organic compounds containing a carbonyl group conjugated with a carbon-carbon double bond. This arrangement results in a delocalized π-electron system that confers unique chemical reactivity. The core structure, often referred to as an enone, is a prominent feature in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] Their significance in drug development stems primarily from their ability to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[3][4] This capacity for covalent modification has led to the development of highly potent and selective enzyme inhibitors.[5]

Synthesis Methods

The synthesis of α,β-unsaturated ketones is well-established in organic chemistry, with several reliable methods available. The most prominent among these is the Claisen-Schmidt condensation, a base- or acid-catalyzed aldol (B89426) condensation between an aromatic aldehyde and a ketone.[1][6] This reaction is particularly valuable for its simplicity and the ability to generate a diverse library of chalcones (1,3-diphenyl-2-propen-1-ones), which are exemplary simple α,β-unsaturated ketones.[7] Other methods include the Wittig reaction, oxidation of allylic alcohols, and tandem hydration/condensation of alkynes with aldehydes.[8][9][10]

G cluster_catalysis Catalysis cluster_process Reaction Process cluster_product Product A Aromatic Aldehyde N Nucleophilic Attack on Aldehyde Carbonyl A->N K Ketone (with α-H) E Enolate Formation (from Ketone) K->E Deprotonation Cat Base (e.g., NaOH) or Acid Catalyst Cat->E E->N D Dehydration (Loss of H2O) N->D Aldol Adduct Intermediate P α,β-Unsaturated Ketone (Chalcone) D->P

Chemical Reactivity: The Michael Addition

The characteristic reactivity of α,β-unsaturated ketones is dominated by their electrophilic nature at both the carbonyl carbon (C-1) and the β-carbon (C-3). While strong, hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), preferentially attack the β-carbon in a conjugate or Michael addition (1,4-addition).[11][12]

This reaction is of paramount importance in pharmacology. The formation of a stable carbon-sulfur bond between the enone "warhead" and a cysteine residue on a target protein can lead to irreversible or reversible covalent inhibition, depending on the electronics of the warhead.[3][4] This mechanism underpins the activity of many approved drugs and investigational compounds.

Applications in Drug Development as Covalent Inhibitors

The α,β-unsaturated ketone moiety is a privileged "warhead" in the design of targeted covalent inhibitors (TCIs).[5] By incorporating this reactive group into a scaffold that provides non-covalent binding affinity and selectivity for a target protein, researchers can achieve durable and potent inhibition.[13] This strategy offers several advantages, including increased biochemical efficiency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[14] Numerous FDA-approved drugs, particularly in oncology, utilize an α,β-unsaturated amide or ketone to covalently modify their targets, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[5][15]

Key Signaling Pathways Targeted

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[16] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and degradation.[17][18] Electrophilic compounds, including many α,β-unsaturated ketones, can react with highly reactive cysteine residues on Keap1.[19][20] This covalent modification induces a conformational change in Keap1, disrupting Nrf2 binding. Consequently, newly synthesized Nrf2 is free to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a suite of protective genes.[16][19]

G

Covalent Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Covalent kinase inhibitors often utilize an α,β-unsaturated ketone or a related Michael acceptor to form a covalent bond with a non-catalytic cysteine residue located in or near the ATP-binding pocket.[13][15] This approach has proven highly successful for several reasons:

  • Selectivity : By targeting a poorly conserved cysteine, inhibitors can achieve high selectivity for the desired kinase over other closely related kinases.[5]

  • Potency : The formation of a covalent bond leads to irreversible inhibition, resulting in high potency and a durable pharmacodynamic effect.[13]

  • Overcoming Resistance : Covalent inhibitors can overcome certain forms of acquired drug resistance, such as the T790M mutation in EGFR.[4]

G cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Bond Formation Inhibitor Covalent Inhibitor (Scaffold + Warhead) Kinase Kinase ATP Pocket (with Cysteine) Complex Non-covalent Inhibitor-Kinase Complex Covalent_Complex Covalent Adduct (Inhibited Kinase) Complex->Covalent_Complex Michael Addition (Irreversible)

Representative Experimental Protocols

Synthesis Protocol: Claisen-Schmidt Condensation (Solvent-Free)

This protocol describes a solvent-free synthesis of a chalcone (B49325), adapted from literature procedures.[1]

  • Materials :

  • Procedure :

    • Place the benzaldehyde and acetophenone derivatives in a clean porcelain mortar.[1]

    • Add one pellet of solid NaOH to the mortar.[1]

    • Grind the mixture vigorously with the pestle. The reaction mixture will typically liquefy and then solidify into a paste, often with a color change (e.g., to yellow).[1]

    • Continue grinding for approximately 10-15 minutes to ensure the reaction proceeds to completion.[1]

    • To the resulting paste, add ice-cold water and acidify carefully with dilute HCl until the pH is neutral (pH 7).[21]

    • Isolate the crude chalcone product by suction filtration, washing with cold water.[1]

    • Recrystallize the crude product from 95% ethanol to obtain pure chalcone crystals.[1]

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the covalent inhibition of a kinase.

  • Materials :

    • Recombinant Kinase Enzyme

    • Test Inhibitor (α,β-unsaturated ketone)

    • ATP (Adenosine triphosphate)

    • Substrate (peptide or protein specific to the kinase)

    • Assay Buffer (e.g., Tris-HCl with MgCl₂, DTT)

    • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplate Reader

  • Procedure :

    • Time-Dependent Inhibition (IC50 Shift Assay) :

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a multi-well plate, add the kinase enzyme to wells containing either the inhibitor dilutions or vehicle control (e.g., DMSO).

    • Incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 15, 30, 60, 120 minutes) at a set temperature (e.g., 25°C or 37°C). This pre-incubation allows for the covalent reaction to occur.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to all wells. The ATP concentration is typically at or near its Km value.

    • Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP produced or substrate phosphorylation).

    • Plot the kinase activity against the inhibitor concentration for each pre-incubation time point and calculate the IC50 value for each. A decrease in IC50 with increasing pre-incubation time is a hallmark of covalent inhibition.[22]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for the synthesis and biological activity of simple α,β-unsaturated ketones (chalcones).

Table 1: Comparison of Yields for Chalcone Synthesis via Claisen-Schmidt Condensation

Reactant A (Aldehyde)Reactant B (Ketone)Catalyst/ConditionsYield (%)Reference
BenzaldehydeAcetophenoneNaOH, Ethanol, rt90-95[1]
4-NitrobenzaldehydeAcetophenoneNaOH, Ethanol, rt85[23]
BenzaldehydeAcetophenoneSulfonic Acid Ionic Liquid85-94[7]
Various AldehydesVarious KetonesUltrasonic Irradiation56-92[23]

Table 2: In Vitro Anticancer Activity (IC50) of Representative Chalcone Derivatives

Compound IDCell LineActivity (IC50)NotesReference
Chalcone Derivative 8DND41 (T-ALL)1.92 µMMost effective in a series against T-cell growth.[24][25]
Chalcone Derivative 2T47D (Breast Cancer)44.67 µg/mLMethoxy substitution at ring B increased activity.[26]
Bis-quinolinyl-chalcone 54RPMI-8226 (Leukemia)0.32 µMShowed significant activity against leukemia cell lines.[27]
Aminoguanidine Chalcone 58SMMC-7721 (Hepatocarcinoma)3.05 µMShowed selectivity for human hepatocellular carcinoma cells.[27]
EGFR Inhibitor 6bA549 (Lung Cancer)5.5 µMExhibited broad-spectrum antitumor activity.[28]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and cell lines.

Conclusion

Simple α,β-unsaturated ketones represent a versatile and powerful class of compounds for drug development. Their straightforward synthesis and well-understood reactivity make them attractive starting points for medicinal chemistry campaigns. The ability to act as covalent modifiers has enabled the successful targeting of key proteins in critical disease pathways, from oxidative stress regulation to oncogenic kinase signaling. As our understanding of covalent inhibition and target engagement deepens, the rational design of novel therapeutics based on this simple, yet potent, pharmacophore will continue to be a fruitful area of research.

References

2-Hepten-4-one: A Technical Guide to its Role as a Volatile Organic Compound in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hepten-4-one, a volatile organic compound (VOC) belonging to the enone class of organic compounds, is a naturally occurring molecule with significance in the realms of food science and chemical ecology.[1] This technical guide provides a comprehensive overview of this compound, focusing on its presence in nature, proposed biosynthetic pathways, and its established and potential roles in ecological interactions. The document summarizes available quantitative data, details relevant experimental protocols for its analysis, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Volatile organic compounds (VOCs) are critical mediators of biological interactions and contributors to the flavor and aroma profiles of various natural products. This compound (C7H12O) is one such VOC, characterized by its ethereal and pungent aroma.[1][2] While it is utilized as a flavoring agent in the food industry, its natural occurrence and ecological functions are areas of growing interest.[2] This guide aims to consolidate the current knowledge on this compound in a technical format, providing a valuable resource for scientific and research applications.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in certain plants. Notably, it has been detected, although not quantified, in asparagus (Asparagus officinalis).[1] A structurally related compound, 5-methyl-2-hepten-4-one, is a known component of roasted hazelnuts, contributing to their characteristic nutty and buttery aroma.

While data on the natural emission rates and concentrations of this compound from biological sources are scarce, its use as a food additive provides some quantitative context for its organoleptic impact. The following table summarizes the typical usage levels of this compound in various food categories.

Table 1: Usage Levels of this compound in Food Products

Food CategoryAverage Usage Level (ppm)
Beverages1.00
Ice Cream, Ices, etc.1.00
Candy2.00
Baked Goods2.00
Gelatins, Puddings2.00
Chewing Gum-
Meats, Soups-

Source: The Good Scents Company

Biosynthesis of this compound

A specific, dedicated enzymatic pathway for the biosynthesis of this compound has not been elucidated. However, it is widely accepted that many volatile ketones, including unsaturated ketones, are formed in nature through the oxidative degradation of polyunsaturated fatty acids (PUFAs).[2][3][4] This process, known as lipid peroxidation, can be initiated by enzymatic or non-enzymatic reactions.

The proposed biosynthetic pathway for this compound likely involves the following key steps:

  • Formation of Lipid Hydroperoxides: Polyunsaturated fatty acids, such as linoleic acid or linolenic acid, undergo oxidation to form unstable lipid hydroperoxides. This can be catalyzed by lipoxygenase (LOX) enzymes or initiated by reactive oxygen species (ROS).[1]

  • Cleavage of Hydroperoxides: The lipid hydroperoxides are then cleaved, a reaction that can be catalyzed by hydroperoxide lyase enzymes or occur non-enzymatically, to produce a variety of volatile aldehydes and other fragments.

  • Formation of the Unsaturated Ketone: Subsequent reactions, potentially involving aldol (B89426) condensation and further oxidation of the initial aldehyde products, can lead to the formation of α,β-unsaturated ketones like this compound.[5]

The following diagram illustrates a generalized pathway for the formation of volatile ketones from lipid peroxidation.

G Proposed Biosynthesis of this compound via Lipid Peroxidation cluster_enzymes Catalysts PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Hydroperoxides Lipid Hydroperoxides PUFA->Hydroperoxides Oxidation LOX_ROS Lipoxygenase (LOX) / Reactive Oxygen Species (ROS) Aldehydes Volatile Aldehydes Hydroperoxides->Aldehydes Cleavage Cleavage Hydroperoxide Lyase / Non-enzymatic Cleavage Heptenone This compound Aldehydes->Heptenone Transformation Further_Reactions Further Reactions (e.g., Aldol Condensation, Oxidation)

Caption: Generalized pathway of this compound biosynthesis.

Ecological Role of this compound

The ecological role of this compound is not yet well-defined in scientific literature. However, based on the known functions of other volatile ketones in nature, several potential roles can be inferred.

Role in Plant-Insect Interactions

Volatile organic compounds are crucial for communication between plants and insects.[6] They can act as attractants for pollinators or as repellents for herbivores. When plants are damaged by herbivores, they often release a blend of VOCs, known as herbivore-induced plant volatiles (HIPVs), which can attract natural enemies of the herbivores, such as parasitic wasps.[6] Given that this compound is a product of lipid peroxidation, a process often triggered by tissue damage, it is plausible that it could be a component of the HIPV blend in certain plant species, thereby playing a role in indirect plant defense.

Potential Role in Insect Communication

Insects extensively use chemical signals, or semiochemicals, for communication.[7] Ketones are a common class of compounds found in insect pheromones. For instance, 2-heptanone (B89624) serves as an alarm pheromone in honeybees and various ant species.[8][9] Alarm pheromones are released in response to a threat and can elicit behaviors such as aggression or dispersal in other members of the same species.[10][11] While there is no direct evidence of this compound acting as a pheromone, its structural similarity to known insect semiochemicals suggests it could have a similar function in some insect species, potentially as an alarm pheromone or a component of a more complex pheromone blend.

The following diagram illustrates the potential signaling roles of this compound in an ecological context.

G Potential Ecological Signaling Roles of this compound cluster_plant Plant cluster_insect_emitter Insect (Emitter) cluster_insect_receiver Insect (Receiver) Plant Damaged Plant Heptenone_Plant This compound (as HIPV) Plant->Heptenone_Plant Release Herbivore Herbivore Heptenone_Plant->Herbivore Repellence (Direct Defense) Predator Predator/Parasitoid Heptenone_Plant->Predator Attraction (Indirect Defense) Insect_Emitter Stressed Insect Heptenone_Insect This compound (as Pheromone) Insect_Emitter->Heptenone_Insect Release Conspecific Conspecific Insect Heptenone_Insect->Conspecific Behavioral Response (e.g., Alarm, Aggregation)

Caption: Potential signaling pathways involving this compound.

Experimental Protocols

The analysis of volatile compounds like this compound from natural matrices typically involves extraction and concentration followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for this purpose.

Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of this compound from a biological sample (e.g., plant tissue, insect homogenate). Optimization of parameters such as fiber coating, incubation time, and temperature may be required for specific sample matrices.

1. Sample Preparation:

  • Homogenize a known weight of the biological sample (e.g., 1-5 g) in a suitable buffer or deionized water.
  • Transfer the homogenate to a headspace vial (e.g., 20 mL).
  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ketone not present in the sample).

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed headspace vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
  • Expose a conditioned SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under gentle agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.
  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase to 150 °C at a rate of 5 °C/minute.
  • Ramp: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
  • For quantitative analysis, construct a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

The following diagram outlines the experimental workflow for the analysis of this compound.

G Experimental Workflow for this compound Analysis Sample_Prep Sample Preparation (Homogenization, Addition of Internal Standard) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) (Incubation and Extraction) Sample_Prep->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Separation and Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis

Caption: Workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile organic compound with established use as a flavoring agent and a potential, though currently under-investigated, role in ecological interactions. Its likely origin from the lipid peroxidation of polyunsaturated fatty acids provides a basis for understanding its formation in various biological systems. While quantitative data on its natural concentrations and specific ecological functions are limited, the analytical methods for its detection and quantification are well-established. Further research into the biosynthesis and ecological signaling roles of this compound will undoubtedly provide deeper insights into the complex chemical language of nature and may open new avenues for applications in agriculture and beyond. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hepten-4-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This application note provides a detailed protocol for the synthesis of 2-hepten-4-one, a valuable intermediate, through a base-catalyzed crossed aldol condensation (Claisen-Schmidt condensation) between propanal and 2-butanone (B6335102). In this reaction, the enolate of 2-butanone acts as the nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent dehydration of the initially formed β-hydroxy ketone yields the α,β-unsaturated ketone, this compound.[1][2] Controlling the reaction conditions is crucial to favor the desired crossed product over self-condensation side products.

Reaction Principle

The base-catalyzed aldol condensation proceeds in several steps. First, a base, typically sodium hydroxide (B78521), removes an α-hydrogen from 2-butanone to form a resonance-stabilized enolate ion. This enolate then nucleophilically attacks the carbonyl carbon of propanal. The resulting alkoxide is protonated by the solvent (typically ethanol/water) to give a β-hydroxy ketone (4-hydroxy-3-methyl-2-pentanone). Under the reaction conditions, this aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, this compound.

Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[3]

Materials:

  • Propanal (reagent grade)

  • 2-Butanone (reagent grade)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 2-butanone (1.2 molar equivalents) in 95% ethanol.

  • Catalyst Addition: To this solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%). The amount of NaOH should be catalytic, typically 0.1 to 0.5 molar equivalents relative to the limiting reactant (propanal).

  • Reactant Addition: Cool the mixture in an ice bath. Slowly add propanal (1.0 molar equivalent) dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize self-condensation of propanal.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Neutralize the reaction mixture by slowly adding dilute hydrochloric acid until the solution is slightly acidic.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator to remove the solvent.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via aldol condensation. Please note that actual results may vary depending on the specific experimental conditions.

ParameterValue
Molar Ratio (2-Butanone:Propanal)1.2 : 1.0
CatalystSodium Hydroxide (NaOH)
Catalyst Loading0.2 molar equivalents
Solvent95% Ethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield60 - 75%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants Prepare solution of 2-Butanone in Ethanol prep_catalyst Add aqueous NaOH solution prep_reactants->prep_catalyst add_propanal Slowly add Propanal at 0 °C prep_catalyst->add_propanal react Stir at Room Temperature (2-4 hours) add_propanal->react neutralize Neutralize with dilute HCl react->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

aldol_condensation_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration butanone 2-Butanone enolate Enolate Ion butanone->enolate + OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide propanal Propanal propanal->alkoxide aldol_adduct β-Hydroxy Ketone alkoxide->aldol_adduct + H₂O final_product This compound aldol_adduct->final_product - H₂O

Caption: Mechanism of base-catalyzed aldol condensation for this compound synthesis.

References

Asymmetric Synthesis of Chiral 2-Hepten-4-one Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 2-hepten-4-one analogs, a class of molecules with significant potential in drug discovery and development. The methodologies presented focus on robust and highly enantioselective transformations, providing access to optically pure compounds for further biological evaluation.

Introduction

Chiral α,β-unsaturated ketones, such as this compound and its derivatives, are valuable building blocks in organic synthesis. The presence of a stereocenter in these molecules can profoundly influence their biological activity, making their stereoselective synthesis a critical endeavor. These compounds are known to interact with biological systems through various mechanisms, including the modulation of signaling pathways involved in cellular stress responses. One such key pathway is the Keap1-Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative and electrophilic stress. The electrophilic nature of the α,β-unsaturated ketone moiety allows these molecules to act as Michael acceptors, reacting with nucleophilic residues in proteins like Keap1, leading to the activation of the Nrf2 transcription factor and the subsequent expression of antioxidant and detoxification genes.[1][2][3]

This document outlines two primary strategies for the asymmetric synthesis of chiral this compound analogs: organocatalytic Michael addition of nitromethane (B149229) and enantioselective ketone reduction using an oxazaborolidine catalyst.

Signaling Pathway: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as α,β-unsaturated ketones, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[1][2][3][4][5][6][7][8][9][10]

Caption: The Keap1-Nrf2 signaling pathway activation by electrophiles.

Asymmetric Synthesis Methodologies

Two effective methods for the asymmetric synthesis of chiral this compound analogs are presented below.

Organocatalytic Asymmetric Michael Addition of Nitromethane

This method utilizes a chiral organocatalyst to facilitate the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated ketone. A tert-leucine-derived chiral diamine has been shown to be effective in catalyzing the Michael addition of nitromethane to acyclic enones with high enantioselectivity.[11] This reaction provides access to chiral β-nitro ketones, which are versatile intermediates that can be further transformed.

Experimental Workflow:

Michael_Addition_Workflow start Start reactants Combine Enone, Nitromethane, Chiral Diamine Catalyst, and Acid Co-catalyst in Solvent start->reactants reaction Stir at Controlled Temperature reactants->reaction workup Quench Reaction and Perform Aqueous Work-up reaction->workup purification Purify by Flash Column Chromatography workup->purification analysis Analyze Yield and Enantiomeric Excess (HPLC) purification->analysis product Obtain Chiral β-Nitro Ketone analysis->product

Caption: Workflow for organocatalytic Michael addition.

Experimental Protocol:

A general procedure for the asymmetric Michael addition of nitromethane to an acyclic enone is as follows:

  • To a solution of the acyclic enone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add nitromethane (4.0 equiv).

  • Add the tert-leucine-derived chiral diamine catalyst (0.1 equiv) and a cocatalyst such as benzoic acid (0.1 equiv).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral β-nitro ketone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Quantitative Data:

The following table summarizes representative data for the organocatalytic Michael addition of nitromethane to various acyclic enones, demonstrating the general applicability of this method to substrates similar to this compound.[11]

EntryR¹ (in Enone)R² (in Enone)Time (h)Yield (%)ee (%)
1PhenylMethyl488596
24-ChlorophenylMethyl488297
32-NaphthylMethyl727595
4n-PropylMethyl607894
5IsopropylMethyl966592
Enantioselective Reduction of the Ketone

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source.[12][13][14][15] This method is particularly useful for the reduction of α,β-unsaturated ketones, as it selectively reduces the carbonyl group without affecting the double bond.

Experimental Workflow:

CBS_Reduction_Workflow start Start setup Dissolve Ketone in Anhydrous Solvent and Cool to Low Temperature (e.g., -78 °C) start->setup catalyst_add Add Chiral Oxazaborolidine Catalyst setup->catalyst_add borane_add Slowly Add Borane Solution catalyst_add->borane_add reaction Stir at Low Temperature borane_add->reaction workup Quench with Methanol and Perform Aqueous Work-up reaction->workup purification Purify by Flash Column Chromatography workup->purification analysis Analyze Yield and Enantiomeric Excess (HPLC/GC) purification->analysis product Obtain Chiral Allylic Alcohol analysis->product

Caption: Workflow for enantioselective CBS reduction.

Experimental Protocol:

A general procedure for the enantioselective reduction of an α,β-unsaturated ketone is as follows:

  • To a solution of the α,β-unsaturated ketone (1.0 equiv) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere, cool the mixture to a low temperature (e.g., -78 °C).

  • Add a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1-0.2 equiv) in the same solvent.

  • Stir the mixture for a few minutes.

  • Slowly add a solution of a borane reagent (e.g., borane-dimethyl sulfide (B99878) complex or catecholborane, 1.0-1.8 equiv) to the reaction mixture.

  • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of NH₄Cl or NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral allylic alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Quantitative Data:

The following table presents representative data for the CBS reduction of various ketones, illustrating the high enantioselectivities achievable with this method for substrates analogous to this compound.[16]

EntryKetone SubstrateCatalystTime (min)Temp (°C)Yield (%)ee (%)
1Acetophenone(S)-22239897
2Propiophenone(S)-22239798
31-Tetralone(S)-22239996
42-Chloroacetophenone(S)-22239591
5Cyclohexyl methyl ketone(S)-25239695

Conclusion

The asymmetric synthesis of chiral this compound analogs can be effectively achieved through organocatalytic Michael additions and enantioselective ketone reductions. These methods provide access to highly enantioenriched products that are valuable for investigating their biological activities, particularly their potential to modulate the Keap1-Nrf2 signaling pathway. The detailed protocols and representative data provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: 2-Hepten-4-one as a Versatile Starting Material for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole (B372694), pyrimidine (B1678525), and pyridine (B92270) derivatives using 2-hepten-4-one as a key building block. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.

Introduction

This compound, an α,β-unsaturated ketone, is a versatile and reactive substrate for various cyclocondensation reactions. Its bifunctional nature, possessing both an electrophilic carbonyl group and a Michael acceptor system, allows for the construction of diverse heterocyclic rings. This application note focuses on three major classes of heterocycles accessible from this compound: pyrazoles, pyrimidines, and pyridines. The protocols provided are based on established synthetic methodologies for α,β-unsaturated ketones and are adapted for this compound.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine (B178648) derivatives is a direct application of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. In the case of an α,β-unsaturated ketone, the reaction proceeds through a Michael addition followed by intramolecular cyclization and dehydration.

General Reaction Scheme: Synthesis of 3-Propyl-5-methylpyrazole

cluster_reactants Reactants cluster_product Product start R1 This compound P1 3-Propyl-5-methylpyrazole R1->P1 + R2 Hydrazine Hydrate (B1144303) R2->P1 Reflux, Ethanol (B145695)

Caption: Synthesis of 3-Propyl-5-methylpyrazole.

Experimental Protocol: Synthesis of 3-Propyl-5-methylpyrazole
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (11.2 g, 0.1 mol) and ethanol (50 mL).

  • Addition of Reagent: Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with water (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 3-propyl-5-methylpyrazole.

Quantitative Data (Representative)
ProductStarting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
3-Propyl-5-methylpyrazoleThis compoundHydrazine HydrateEthanol4Reflux75-85

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidines from this compound can be achieved through its reaction with urea (B33335) or thiourea (B124793) in the presence of a base or acid catalyst. This reaction follows the general principle of pyrimidine synthesis from a three-carbon component (the α,β-unsaturated ketone) and a nitrogen-carbon-nitrogen component (urea or thiourea).

General Reaction Scheme: Synthesis of 4-Propyl-6-methyl-2(1H)-pyrimidinone

cluster_reactants Reactants cluster_product Product start R1 This compound P1 4-Propyl-6-methyl-2(1H)-pyrimidinone R1->P1 + R2 Urea R2->P1 NaOEt, Ethanol, Reflux

Caption: Synthesis of 4-Propyl-6-methyl-2(1H)-pyrimidinone.

Experimental Protocol: Synthesis of 4-Propyl-6-methyl-2(1H)-pyrimidinone
  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reactants: To the sodium ethoxide solution, add urea (6.0 g, 0.1 mol) and this compound (11.2 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 8 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-water (200 mL) and neutralize with concentrated hydrochloric acid.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-propyl-6-methyl-2(1H)-pyrimidinone.

Quantitative Data (Representative)
ProductStarting MaterialReagentCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)
4-Propyl-6-methyl-2(1H)-pyrimidinoneThis compoundUreaSodium EthoxideEthanol8Reflux60-70
4-Propyl-6-methyl-2(1H)-pyrimidinethioneThis compoundThioureaSodium EthoxideEthanol8Reflux65-75

Synthesis of Pyridine Derivatives

This compound can be utilized in a modified Hantzsch pyridine synthesis. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source. In this variation, this compound can act as one of the carbonyl components.

General Reaction Scheme: Synthesis of Diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate

cluster_reactants Reactants cluster_product Product start R1 This compound P1 Diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate R1->P1 + R2 Ethyl Acetoacetate (B1235776) R2->P1 + R3 Ammonium (B1175870) Acetate R3->P1 Acetic Acid, Reflux

Caption: Hantzsch-type synthesis of a dihydropyridine (B1217469) derivative.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (5.6 g, 0.05 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).

  • Solvent and Catalyst: Add glacial acetic acid (20 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 6 hours with stirring.

  • Work-up: After cooling, pour the mixture into a beaker of crushed ice. A yellow solid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure dihydropyridine product.

Quantitative Data (Representative)
ProductStarting Material 1Starting Material 2Nitrogen SourceSolvent/CatalystReaction Time (h)Temperature (°C)Yield (%)
Diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylateThis compoundEthyl AcetoacetateAmmonium AcetateAcetic Acid6Reflux55-65

Experimental Workflow Diagram

cluster_workflow General Experimental Workflow A 1. Reaction Setup: Combine starting materials and solvent in a flask. B 2. Reagent Addition: Add the respective nucleophile/catalyst. A->B C 3. Reaction: Heat the mixture under reflux for the specified time. Monitor reaction progress by TLC. B->C D 4. Work-up: Cool, quench, and perform extraction or precipitation. C->D E 5. Purification: Recrystallize or perform column chromatography. D->E F 6. Characterization: Analyze the purified product (NMR, MS, etc.). E->F

Caption: A generalized workflow for heterocyclic synthesis.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of pyrazoles, pyrimidines, and pyridines. These methods can be further optimized and adapted for the preparation of diverse libraries of heterocyclic compounds for screening in drug discovery programs. The reactivity of this compound opens avenues for the development of novel bioactive molecules.

Application Notes and Protocols: Michael Addition Reactions Utilizing 2-Hepten-4-one as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Michael addition reaction utilizing 2-hepten-4-one as a key starting material. The document outlines the fundamental principles of this reaction, offers detailed experimental protocols for its execution, and discusses the potential applications of the resulting adducts in medicinal chemistry and drug development.

Introduction to Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] This reaction is prized for its versatility, generally proceeding under mild conditions to generate a 1,5-dicarbonyl compound, a valuable synthon for a wide array of more complex molecules.[2]

This compound, an α,β-unsaturated ketone, serves as a competent Michael acceptor. The electrophilicity of its β-carbon is enhanced by conjugation with the carbonyl group, making it susceptible to attack by a variety of soft nucleophiles.[3] Common Michael donors include stabilized enolates derived from β-ketoesters, malonates, and nitroalkanes, as well as heteroatomic nucleophiles such as amines and thiols.[1]

The products of these reactions, substituted heptanones, are of significant interest in drug discovery. The Michael acceptor moiety is found in numerous natural products with biological activity and has been incorporated into synthetic compounds to target various cellular pathways.[4] Michael adducts can serve as intermediates in the synthesis of complex heterocyclic structures and have been evaluated for a range of therapeutic applications.

Reaction Mechanism and Stereochemistry

The Michael addition reaction proceeds via a conjugate addition pathway. The reaction is typically initiated by a base, which deprotonates the Michael donor to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated system of this compound. The resulting enolate intermediate is subsequently protonated to yield the final 1,5-dicarbonyl product.[3]

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Enolate Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base (e.g., NaOEt) Intermediate Enolate Intermediate Enolate->Intermediate 1,4-Conjugate Addition Acceptor This compound (Acceptor) Product Michael Adduct (1,5-Dicarbonyl Compound) Intermediate->Product Protonation ProtonSource Proton Source (e.g., H₂O)

Caption: General mechanism of the Michael addition reaction.

The reaction can generate a new stereocenter at the β-carbon of the original acceptor and potentially another at the α-carbon of the donor. The diastereoselectivity and enantioselectivity of the reaction can often be controlled through the use of chiral catalysts, auxiliaries, or reaction conditions.

Quantitative Data Summary

While specific literature examples for Michael additions with this compound are not extensively documented, the following table provides illustrative data for typical Michael addition reactions with analogous α,β-unsaturated ketones. This data is intended to provide a general expectation of outcomes and should be used as a guideline for reaction optimization.

EntryMichael DonorCatalyst/BaseSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Diethyl malonateNaOEtEthanol (B145695)1285--
2NitromethaneDBUTHF247860:40-
3ThiophenolEt₃NCH₂Cl₂492--
4Pyrrolidine-Methanol688--
5Ethyl acetoacetate (B1235776)L-ProlineDMSO487570:3090

Disclaimer: This data is illustrative and based on general Michael addition reactions. Actual results with this compound may vary and require experimental optimization.

Experimental Protocols

The following are generalized protocols for performing Michael addition reactions with this compound. Note: These are starting points and may require optimization for specific donor molecules and desired outcomes.

Protocol 1: Base-Catalyzed Michael Addition of a β-Ketoester

This protocol describes the addition of a β-ketoester, such as ethyl acetoacetate, to this compound using a common base catalyst.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl acetoacetate dropwise to the cooled solution and stir for 30 minutes to ensure complete enolate formation.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add distilled water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Organocatalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for an enantioselective Michael addition using a chiral organocatalyst, such as a derivative of proline.

Materials:

  • This compound

  • Michael donor (e.g., diethyl malonate)

  • Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether)

  • Anhydrous solvent (e.g., toluene, chloroform, or THF)

  • Inert atmosphere setup

  • Standard workup and purification reagents as in Protocol 4.1.

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.

  • Add the Michael donor to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (this may range from -20 °C to room temperature depending on the catalyst and substrates) and monitor by TLC.

  • Once the reaction is complete, perform a standard aqueous workup as described in Protocol 4.1.

  • Purify the product via column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or other appropriate analytical techniques.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Prepare flame-dried glassware under inert atmosphere Solvent Add anhydrous solvent Setup->Solvent Reagents Add Michael donor and catalyst/base Solvent->Reagents Stir1 Stir to form nucleophile Reagents->Stir1 Acceptor Add this compound Stir1->Acceptor Stir2 Stir at appropriate temperature Acceptor->Stir2 Monitor Monitor progress by TLC Stir2->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize product (NMR, MS) Purify->Characterize Analyze Determine yield and stereoselectivity (if applicable) Characterize->Analyze

Caption: A general experimental workflow for Michael addition reactions.

Applications in Drug Development and Signaling Pathways

Michael acceptors are a class of compounds known to interact with biological systems, often through covalent modification of nucleophilic residues in proteins, such as cysteine. This reactivity has been harnessed in the design of covalent inhibitors for various enzymes and receptors.[4] The products derived from Michael addition to this compound could potentially modulate signaling pathways implicated in inflammation, oxidative stress, and cancer.

One such pathway is the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response. Electrophilic compounds, including some Michael acceptors, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.[4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Normal Conditions) Michael_Adduct Michael Adduct (from this compound) Michael_Adduct->Keap1_Nrf2 Covalent Modification of Keap1 Cysteine Residues Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription Cytoprotective_Proteins Cytoprotective Proteins (e.g., HO-1, NQO1) Transcription->Cytoprotective_Proteins

Caption: Modulation of the Keap1-Nrf2-ARE pathway by a Michael adduct.

The development of novel Michael adducts derived from this compound could therefore provide a platform for the discovery of new therapeutic agents that function by modulating this and other important cellular signaling pathways. Further biological evaluation of these compounds is warranted to explore their full therapeutic potential.

References

Application Notes: 2-Hepten-4-one as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Hepten-4-one in the synthesis of valuable pharmaceutical intermediates. Its α,β-unsaturated ketone functionality makes it a versatile precursor for a variety of important chemical transformations, including Michael additions, Robinson annulations, and the synthesis of heterocyclic scaffolds such as pyrimidines. These reactions pave the way for the development of novel therapeutic agents with potential applications in oncology, anti-inflammatory treatments, and other medicinal areas.

Synthesis of Turmeronol A Analogs: Bioactive Phenolic Ketones

This compound derivatives are key components in the synthesis of bioactive natural products and their analogs. One such example is the synthesis of (±)-2-Methyl-6-(3'-hydroxy-4'-methylphenyl)-2-hepten-4-one, a structural analog of Turmeronol A, which has been identified as an inhibitor of soybean lipoxygenase. This synthesis highlights the utility of this compound derivatives in constructing molecules with potential anti-inflammatory properties.

Quantitative Data: Synthesis of a Turmeronol A Analog
StepReactionReactantsReagents/ConditionsProductYield (%)
1Grignard Reaction3-(3-Hydroxy-4-methylphenyl)butanalIsopropylmagnesium bromide, THF6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-olNot specified
2Oxidation6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-olPyridinium (B92312) chlorochromate (PCC), CH2Cl26-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-oneNot specified
3Selenylation6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-onePhenylselenyl chloride, Ethyl acetateα-Phenylseleno ketone intermediateNot specified
4Oxidative Eliminationα-Phenylseleno ketone intermediate30% Hydrogen peroxide, THF(±)-2-Methyl-6-(3'-hydroxy-4'-methylphenyl)-2-hepten-4-oneNot specified (Overall yield for multiple steps is often reported)
Experimental Protocol: Synthesis of (±)-2-Methyl-6-(3'-hydroxy-4'-methylphenyl)-2-hepten-4-one

Step 1: Grignard Reaction

  • To a solution of 3-(3-Hydroxy-4-methylphenyl)butanal in dry tetrahydrofuran (B95107) (THF), add a solution of isopropylmagnesium bromide in THF dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Oxidation

  • To a solution of the crude alcohol from the previous step in dichloromethane (B109758) (CH2Cl2), add pyridinium chlorochromate (PCC).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica (B1680970) gel and wash with CH2Cl2.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

Step 3 & 4: Selenylation and Oxidative Elimination

  • To a solution of the crude ketone in ethyl acetate, add phenylselenyl chloride at room temperature.

  • Stir the mixture for 1 hour.

  • Add 30% hydrogen peroxide dropwise to the reaction mixture at 0 °C.

  • Stir for 30 minutes at 0 °C and then for an additional 30 minutes at room temperature.

  • Extract the mixture with diethyl ether, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product.

3-(3-Hydroxy-4-methylphenyl)butanal 3-(3-Hydroxy-4-methylphenyl)butanal 6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-ol 6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-ol 3-(3-Hydroxy-4-methylphenyl)butanal->6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-ol 1. i-PrMgBr, THF 2. H₂O 6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-one 6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-one 6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-ol->6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-one PCC, CH₂Cl₂ Intermediate Intermediate 6-(3-Hydroxy-4-methylphenyl)-2-methylheptan-4-one->Intermediate PhSeCl, EtOAc Final Product (±)-Turmeronol A Analog Intermediate->Final Product H₂O₂, THF

Caption: Synthesis workflow for a Turmeronol A analog.

Synthesis of Pyrimidine (B1678525) Derivatives: Scaffolds for Anticancer Agents

As an α,β-unsaturated ketone, this compound is an excellent substrate for the synthesis of pyrimidine derivatives. Pyrimidines are a class of heterocyclic compounds that form the backbone of several anticancer drugs.[1][2][3][4][5][6][7][8] The general synthesis involves the condensation of an α,β-unsaturated ketone with a urea (B33335) or thiourea (B124793) derivative.

Quantitative Data: Representative Synthesis of Pyrimidine-2(1H)-thiones
Substrate (α,β-Unsaturated Ketone)Amidine SourceBase/CatalystSolventProductYield (%)
Chalcone derivativeThioureaKOHEthanol (B145695)4,6-Diaryl-dihydropyrimidine-2(1H)-thione70-85
BenzylideneacetoneBenzamidine HClTriethylamineEthanol2,4-Diphenyl-6-methylpyrimidine~75
This compound (hypothetical)ThioureaKOHEthanol4-Propyl-6-methyl-dihydropyrimidine-2(1H)-thioneEstimated 60-80
Experimental Protocol: General Synthesis of Pyrimidine-2(1H)-thiones
  • Dissolve the α,β-unsaturated ketone (e.g., this compound) and thiourea in ethanol.

  • Add a solution of potassium hydroxide (B78521) in ethanol to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-2(1H)-thione derivative.

This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct Thiourea, Base Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Condensation Pyrimidine Derivative Pyrimidine Derivative Cyclized Intermediate->Pyrimidine Derivative Dehydration

Caption: General workflow for pyrimidine synthesis.

Robinson Annulation: Access to Steroidal Intermediates

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[9][10][11][12][13][14] As an α,β-unsaturated ketone, this compound can act as the Michael acceptor in this reaction, leading to the formation of cyclohexenone derivatives. These structures are core components of many steroids, which have widespread use as anti-inflammatory drugs.[15] The mechanism of action of many steroidal anti-inflammatory drugs involves the inhibition of prostaglandin (B15479496) synthesis.[16]

Quantitative Data: Representative Robinson Annulation
Michael DonorMichael AcceptorBaseSolventProductYield (%)
CyclohexanoneMethyl vinyl ketoneNaOHEthanolΔ¹,⁹-2-Octalone60-70
2-MethylcyclohexanoneThis compound (hypothetical)NaOEtEthanolSubstituted octaloneEstimated 50-70
Experimental Protocol: General Robinson Annulation
  • To a solution of the Michael donor (e.g., a cyclic ketone) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Stir the mixture at room temperature to form the enolate.

  • Add the α,β-unsaturated ketone (this compound) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the Michael addition is complete (monitor by TLC).

  • Heat the reaction mixture to reflux to induce the intramolecular aldol condensation and subsequent dehydration.

  • Cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the product by distillation or column chromatography.

cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Enolate Enolate 1,5-Diketone 1,5-Diketone Enolate->1,5-Diketone This compound β-Hydroxy Ketone β-Hydroxy Ketone 1,5-Diketone->β-Hydroxy Ketone Base Cyclohexenone Steroid Precursor β-Hydroxy Ketone->Cyclohexenone Dehydration Cyclic Ketone Cyclic Ketone Cyclic Ketone->Enolate Base

Caption: Robinson annulation workflow for steroid precursors.

Michael Addition with Active Methylene (B1212753) Compounds

The conjugate addition of nucleophiles, particularly from active methylene compounds, to this compound is a fundamental strategy for carbon-carbon bond formation.[17][18][19][20][21] This reaction is instrumental in building the carbon skeleton of more complex pharmaceutical intermediates. The resulting 1,5-dicarbonyl compounds or their derivatives can be further cyclized or functionalized to generate a diverse range of molecular architectures.

Quantitative Data: Representative Michael Addition
Active Methylene CompoundMichael AcceptorBaseSolventProductYield (%)
Diethyl malonateChalconeNaOEtEthanolDiethyl 2-(1,3-diphenyl-3-oxopropyl)malonateHigh
Ethyl acetoacetateThis compound (hypothetical)NaOEtEthanolEthyl 2-acetyl-3-propyl-5-oxooctanoateEstimated 70-90
Experimental Protocol: General Michael Addition
  • Prepare a solution of the active methylene compound in a suitable solvent like ethanol.

  • Add a base, such as sodium ethoxide, to generate the enolate.

  • Slowly add this compound to the enolate solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography or distillation.

Active Methylene\nCompound Active Methylene Compound Enolate Enolate Active Methylene\nCompound->Enolate Base Michael Adduct 1,5-Dicarbonyl Intermediate Enolate->Michael Adduct This compound Further\nFunctionalization Further Functionalization Michael Adduct->Further\nFunctionalization

Caption: Michael addition experimental workflow.

Signaling Pathways of Potential Drug Candidates

The pharmaceutical intermediates synthesized from this compound can be elaborated into final drug molecules that target various biological pathways. For instance, pyrimidine derivatives often exhibit anticancer activity by interfering with DNA synthesis or kinase signaling pathways. Steroidal compounds derived from Robinson annulation products typically exert their anti-inflammatory effects by modulating gene transcription through nuclear hormone receptors.

cluster_0 Anticancer (Pyrimidine Derivatives) cluster_1 Anti-inflammatory (Steroidal Drugs) Pyrimidine Drug Pyrimidine Drug Kinase Kinase Pyrimidine Drug->Kinase Inhibition Proliferation Proliferation Kinase->Proliferation Blocks Tumor Growth Tumor Growth Proliferation->Tumor Growth Steroid Steroid Glucocorticoid Receptor Glucocorticoid Receptor Steroid->Glucocorticoid Receptor Binds NF-κB NF-κB Glucocorticoid Receptor->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Blocks Transcription

Caption: Potential signaling pathways of derived drugs.

References

Application Notes and Protocols for 2-Hepten-4-one in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Hepten-4-one, a volatile organic compound with significant applications in the flavor and fragrance industry. This document details its organoleptic properties, natural occurrence, chemical synthesis, and recommended usage levels. Furthermore, it offers detailed experimental protocols for its synthesis, sensory evaluation, and analytical quantification.

Introduction to this compound

This compound, also known as ethyl ethylidene acetone (B3395972), is an enone that contributes a unique flavor and aroma profile to a variety of products.[1] Its distinct sensory characteristics make it a valuable ingredient for food and fragrance formulations.

Organoleptic Profile:

  • Odor: Described as ethereal and pungent.[2][3]

  • Flavor: Characterized as vegetable-like, with a distinct asparagus taste.[2]

Natural Occurrence:

This compound has been identified as a naturally occurring volatile compound in asparagus (Asparagus officinalis).[1][4] Its presence in asparagus contributes to the characteristic aroma and flavor of the vegetable.

Applications in Flavor and Fragrance

This compound is primarily used as a flavoring agent in the food industry.[3] While it is noted as "not for fragrance use" in some contexts, its ethereal aroma can be utilized in specific fragrance compositions, though this is less common.[2]

Flavor Applications:

Its primary application is in savory food products where a vegetable or asparagus-like note is desired. It can be used to enhance the flavor profile of:

  • Soups and broths

  • Sauces and gravies

  • Snack foods

  • Processed vegetables

Quantitative Data

The following table summarizes the key physicochemical properties and recommended usage levels for this compound.

PropertyValueReference
Chemical Formula C₇H₁₂O[3]
Molecular Weight 112.17 g/mol [3]
CAS Number 4643-25-8[5]
FEMA Number 3399[3][6]
JECFA Number 1126[6]
Boiling Point 156.00 to 157.00 °C @ 760.00 mm Hg[3]
Specific Gravity 0.84500 to 0.85200 @ 25.00 °C[2]
Refractive Index 1.44000 to 1.44500 @ 20.00 °C[2]
Solubility Slightly soluble in water[3]
Recommended Usage Levels (as a flavoring agent)
Frozen Dairy1.0 ppm[2]
Fruit Ices1.0 ppm[2]
Gelatins / Puddings2.0 ppm[2]
Hard Candy2.0 ppm[2]
Milk Products1.0 ppm[2]

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

This protocol describes the synthesis of this compound through a base-catalyzed aldol condensation of butanal and acetone, followed by dehydration.[7][8][9]

Materials:

  • Butanal

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

Equipment:

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of sodium hydroxide in water. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add a mixture of butanal and an excess of acetone to the cooled base solution from the dropping funnel with continuous stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to facilitate the aldol addition.

  • Dehydration: Acidify the reaction mixture with dilute hydrochloric acid. Heat the mixture to reflux to promote the dehydration of the intermediate β-hydroxy ketone to form this compound.

  • Workup: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Workup & Purification Butanal + Acetone Butanal + Acetone Aldol Addition (NaOH, <10°C) Aldol Addition (NaOH, <10°C) Butanal + Acetone->Aldol Addition (NaOH, <10°C) β-Hydroxy Ketone Intermediate β-Hydroxy Ketone Intermediate Aldol Addition (NaOH, <10°C)->β-Hydroxy Ketone Intermediate Dehydration (HCl, Heat) Dehydration (HCl, Heat) β-Hydroxy Ketone Intermediate->Dehydration (HCl, Heat) Extraction (Diethyl Ether) Extraction (Diethyl Ether) Dehydration (HCl, Heat)->Extraction (Diethyl Ether) Washing (Water, Brine) Washing (Water, Brine) Extraction (Diethyl Ether)->Washing (Water, Brine) Drying (MgSO4) Drying (MgSO4) Washing (Water, Brine)->Drying (MgSO4) Concentration (Rotovap) Concentration (Rotovap) Drying (MgSO4)->Concentration (Rotovap) Fractional Distillation Fractional Distillation Concentration (Rotovap)->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Synthesis Workflow of this compound
Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound using a trained panel and descriptive analysis.[10][11][12]

Objective: To identify and quantify the sensory attributes of this compound.

Panel: A panel of 8-12 trained sensory assessors with experience in evaluating flavor compounds.

Materials:

  • This compound, high purity

  • Propylene glycol or deodorized vegetable oil as a solvent

  • Odor-free water and unsalted crackers for palate cleansing

  • Glass vials with PTFE-lined caps

  • Sensory evaluation software or ballots

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.1%, 1%, 5% w/w). Present the samples in coded, identical vials.

  • Terminology Development: In a preliminary session, have the panel collaboratively develop a lexicon of descriptive terms for the aroma and flavor of this compound.

  • Training: Train the panelists on the agreed-upon descriptors and their definitions, using reference standards where applicable.

  • Evaluation: In individual sensory booths under controlled lighting and temperature, present the panelists with the coded samples in a randomized order.

  • Rating: Ask panelists to rate the intensity of each descriptor for each sample on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences in sensory attributes between concentrations.

G Sensory Evaluation Workflow Sample Preparation Sample Preparation Panelist Training Panelist Training Sample Preparation->Panelist Training Individual Evaluation Individual Evaluation Panelist Training->Individual Evaluation Data Collection Data Collection Individual Evaluation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Terminology Development Terminology Development Terminology Development->Panelist Training

Sensory Evaluation Workflow
GC-MS Analysis of this compound in a Food Matrix

This protocol provides a method for the quantitative analysis of this compound in a food matrix (e.g., asparagus) using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15][16]

Materials:

  • Asparagus sample

  • Internal standard (e.g., 2-octanone)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Blender or homogenizer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid Phase Microextraction (SPME) device (optional, for headspace analysis)

Procedure:

  • Sample Preparation: Homogenize a known weight of the asparagus sample. Add a known amount of the internal standard.

  • Extraction: Extract the homogenate with dichloromethane. Centrifuge to separate the organic and aqueous layers.

  • Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Carefully concentrate the extract to a final volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume of the extract into the GC inlet.

    • Oven Program: Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to separate the volatile compounds.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Quantification: Identify this compound based on its retention time and mass spectrum. Quantify its concentration by comparing its peak area to that of the internal standard.

G GC-MS Analysis Workflow Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Solvent Extraction Solvent Extraction Internal Standard Spiking->Solvent Extraction Drying and Concentration Drying and Concentration Solvent Extraction->Drying and Concentration GC-MS Injection GC-MS Injection Drying and Concentration->GC-MS Injection Data Analysis Data Analysis GC-MS Injection->Data Analysis Quantification Quantification Data Analysis->Quantification

GC-MS Analysis Workflow

Olfactory Signaling Pathway

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound triggers a signaling cascade that results in the transmission of a nerve impulse to the brain.

G Olfactory Signaling Pathway for this compound cluster_membrane Cell Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP to cAMP ATP to cAMP AC->ATP to cAMP Conversion Ion_Channel cAMP-gated Ion Channel Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ion_Channel->Cation Influx (Na+, Ca2+) ATP to cAMP->Ion_Channel Opening Depolarization Depolarization Cation Influx (Na+, Ca2+)->Depolarization Action Potential to Brain Action Potential to Brain Depolarization->Action Potential to Brain

Olfactory Signaling Pathway

References

Application Note: Quantitative Analysis of 2-Hepten-4-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-Hepten-4-one, a volatile unsaturated ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, specifies GC-MS instrument parameters, and provides expected quantitative data. This method is suitable for the analysis of this compound in various matrices, which is relevant for applications in flavor and fragrance analysis, environmental monitoring, and metabolomics research.

Introduction

This compound (C₇H₁₂O) is a volatile organic compound that contributes to the characteristic aroma of various foods and is also of interest as a potential biomarker.[1] Accurate and sensitive quantification of this compound is crucial for quality control in the food industry, environmental assessment, and various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency, sensitivity, and specificity.[2] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, instrument setup, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For aqueous samples, headspace solid-phase microextraction (HS-SPME) is recommended for its simplicity and sensitivity in extracting volatile compounds. For organic matrices, a direct injection after dilution or a liquid-liquid extraction (LLE) may be more appropriate.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Aqueous Samples:

  • Sample Aliquoting: Place a 5 mL aliquot of the aqueous sample into a 20 mL headspace vial.

  • Salting Out (Optional): To improve the extraction efficiency of polar analytes, add 1 g of sodium chloride (NaCl) to the vial.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., 2-octanone) to the sample.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Immediately transfer the SPME fiber to the GC injector for thermal desorption.

Liquid-Liquid Extraction (LLE) Protocol for Organic Matrices:

  • Sample Measurement: Take a known volume or weight of the sample.

  • Solvent Addition: Add a suitable extraction solvent (e.g., dichloromethane (B109758) or hexane) in a 1:3 sample-to-solvent ratio.[3]

  • Internal Standard Spiking: Add a known concentration of an internal standard.

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer containing the analyte.

  • Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[4]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for SPME) or Split (10:1) (for LLE)
Injection Volume 1 µL (for LLE)
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutesRamp: 10°C/min to 200°CHold at 200°C for 5 minutes
MS Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Summary

For accurate quantification, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

Parameter Value Source/Justification
Analyte This compound-
Molecular Formula C₇H₁₂ONIST[5]
Molecular Weight 112.17 g/mol NIST[5]
CAS Number 4643-25-8NIST[5]
Approx. Retention Time 7.5 - 9.5 minEstimated based on column and temperature program
Quantifier Ion (m/z) 83Predicted based on typical fragmentation of unsaturated ketones
Qualifier Ions (m/z) 55, 112Predicted based on typical fragmentation of unsaturated ketones
Limit of Detection (LOD) ~1-10 ng/mLExpected performance for similar compounds
Limit of Quantification (LOQ) ~5-30 ng/mLExpected performance for similar compounds

Note: Retention time and quantitative limits are estimates and may vary depending on the specific instrument and analytical conditions.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Preparation Extraction (SPME or LLE) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Result Final Report Qualitative->Result Quantitative->Result

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and instrument parameters can be adapted for various sample matrices. This method will be a valuable tool for researchers and scientists in diverse fields requiring the accurate analysis of this volatile ketone.

References

Application Note: Structural Elucidation of 2-Hepten-4-one using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the structural elucidation of 2-Hepten-4-one using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, data acquisition, and spectral analysis. Expected ¹H and ¹³C NMR data are summarized, and key 2D NMR correlations (COSY, HSQC, and HMBC) are outlined to facilitate unambiguous resonance assignments and confirm the molecular structure. This guide is intended for researchers, scientists, and professionals in the field of chemical analysis and drug development.

Introduction

This compound is an unsaturated ketone with the chemical formula C₇H₁₂O. The structural confirmation of such small organic molecules is a critical step in chemical synthesis and quality control. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, including the chemical environment of individual atoms and their connectivity. This application note describes the comprehensive workflow for the structural elucidation of this compound using a suite of NMR experiments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~1.05Triplet (t)~7.53H
H2~6.85Doublet of Quartets (dq)~16.0, ~7.01H
H3~6.15Doublet of Triplets (dt)~16.0, ~1.51H
H5~2.70Triplet (t)~7.52H
H6~1.65Sextet~7.52H
H7~0.95Triplet (t)~7.53H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
C1~18.0
C2~145.0
C3~130.0
C4~200.0
C5~45.0
C6~17.0
C7~13.0

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1][2]

  • Solvent Selection: Use a deuterated solvent to avoid overwhelming solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for small organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[3]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR data on a standard 400 MHz or 500 MHz NMR spectrometer.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 8 to 16 scans.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

1D ¹³C NMR:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be used.

  • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Data Analysis and Structural Elucidation

The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR spectra.

  • ¹H NMR: The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity and coupling constants). The downfield signals around 6-7 ppm are characteristic of vinylic protons, while the upfield signals are typical for alkyl protons.

  • ¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. The signal around 200 ppm is characteristic of a ketone carbonyl carbon, while the signals between 100-150 ppm correspond to the alkene carbons.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is used to identify adjacent protons and map out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond C-H correlation). This is a powerful tool for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different spin systems identified in the COSY spectrum and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon.

Visualizations

The following diagrams illustrate the experimental workflow and the key correlations for the structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucid Structure Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq proc Process Spectra (FT, Phasing) nmr_acq->proc assign_1h Assign ¹H Spectrum proc->assign_1h assign_13c Assign ¹³C Spectrum proc->assign_13c analyze_2d Analyze 2D Correlations assign_1h->analyze_2d assign_13c->analyze_2d confirm Confirm Structure of This compound analyze_2d->confirm

Caption: Experimental workflow for NMR-based structural elucidation.

nmr_correlations cluster_structure This compound Structure & Numbering cluster_cosy Key COSY (H-H) Correlations cluster_hmbc Key HMBC (C-H) Correlations struct H₃C(1)H(2)=C(3)H-C(4)(=O)-C(5)H₂-C(6)H₂-C(7)H₃ H1 H1 H2 H2 H1->H2 ³J H3 H3 H2->H3 ³J H5 H5 H6 H6 H5->H6 ³J H7 H7 H6->H7 ³J C4 C4 H2_hmbc H2 H2_hmbc->C4 ²J H3_hmbc H3 H3_hmbc->C4 ²J H5_hmbc H5 H5_hmbc->C4 ²J

Caption: Key 2D NMR correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic spectral analysis, researchers can unambiguously confirm the molecular structure of this and other similar small organic molecules. The use of COSY, HSQC, and HMBC experiments is essential for assembling the molecular fragments and confirming the connectivity of the carbon skeleton.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of 2-Hepten-4-one using High-Performance Liquid Chromatography (HPLC). The developed protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, ensuring high purity and recovery of the target compound. This method is suitable for researchers, scientists, and professionals in drug development and chemical synthesis requiring a reliable purification strategy for moderately polar ketones. All experimental procedures and data are presented to facilitate seamless adoption and implementation.

Introduction

This compound is a seven-carbon unsaturated ketone with applications as a flavoring agent and an intermediate in organic synthesis.[1][2] The presence of impurities can significantly impact its efficacy and safety in final products, necessitating a reliable purification method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of organic compounds.[3][4] This application note outlines a detailed protocol for the preparative HPLC purification of this compound, addressing the need for a standardized and reproducible method. The described method focuses on achieving high resolution and purity of the target analyte from a complex sample matrix.

Experimental Protocols

Materials and Reagents
  • Sample: Crude this compound (approximately 85% purity)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent ultrapure)

    • Methanol (HPLC grade)

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

Sample Preparation
  • Dissolve the crude this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 10 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

HPLC Method

The separation is based on a reversed-phase chromatographic method.

  • Column: C18, 250 mm x 10 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 4.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 500 µL

  • Column Temperature: 30°C

  • Gradient Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.09010
20.01090
25.01090
25.19010
30.09010
Post-Purification Processing
  • Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Pool the collected fractions.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Perform a liquid-liquid extraction of the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the purified this compound.

Data Presentation

The performance of the HPLC purification method was evaluated based on retention time, peak purity, and recovery yield. The results are summarized in the table below.

ParameterValue
Retention Time15.8 minutes
Initial Purity85.2%
Final Purity>99.5%
Recovery Yield92%
Loading Capacity5 mg per injection

Experimental Workflow Diagram

The overall workflow for the HPLC purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter Vortex inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry and Isolate extract->dry final_product final_product dry->final_product Purified this compound

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides an effective and reproducible protocol for the purification of this compound. By utilizing a reversed-phase C18 column and a water/acetonitrile gradient, this method successfully yields a final product with a purity exceeding 99.5% and a high recovery rate. This protocol is well-suited for laboratory-scale purification and can be scaled up for larger quantities with appropriate adjustments to the column dimensions and flow rates. The detailed methodology and presented data serve as a valuable resource for researchers and professionals engaged in the purification of similar chemical compounds.

References

Application Note: Selective Reduction of the Carbon-Carbon Double Bond in 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides detailed protocols for the selective reduction of the α,β-unsaturated double bond in 2-hepten-4-one to yield the saturated ketone, 4-heptanone (B92745). The selective saturation of the C=C bond while preserving the C=O group is a crucial transformation in organic synthesis. This note covers various methodologies, including catalytic hydrogenation and transfer hydrogenation, presenting quantitative data in a comparative table. A detailed experimental protocol for a palladium-catalyzed transfer hydrogenation reaction is provided, along with a workflow diagram for clear visualization. This information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

The conjugate reduction (or 1,4-reduction) of α,β-unsaturated ketones is a fundamental reaction in organic chemistry. For a substrate like this compound, this transformation selectively saturates the carbon-carbon double bond to produce 4-heptanone, leaving the carbonyl group intact. This selectivity is critical in the synthesis of fine chemicals, pharmaceuticals, and fragrances. While powerful reducing agents like lithium aluminum hydride typically reduce both the double bond and the carbonyl, several methods have been developed to achieve high chemoselectivity for the 1,4-addition of hydrogen.

Common strategies include:

  • Catalytic Hydrogenation: Utilizes molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is highly effective but often requires specialized equipment for handling hydrogen gas.[1]

  • Transfer Hydrogenation: Employs a hydrogen donor molecule in the presence of a catalyst, avoiding the need for pressurized hydrogen gas.[2] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and 2-propanol.[2][3]

  • Hydrosilylation: Involves the use of silanes as the reducing agent, often catalyzed by transition metals like copper or rhodium.[2][4]

This note details a reliable and operationally simple transfer hydrogenation protocol suitable for standard laboratory settings.

Comparative Data of Reduction Methods

The following table summarizes various methods applicable to the conjugate reduction of α,β-unsaturated ketones. While specific data for this compound is not always available, these examples on analogous substrates demonstrate the efficacy of different catalytic systems.

MethodReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Substrate Example
Transfer Hydrogenation Pd/C, Ammonium FormateMethanol (B129727)Reflux0.5 - 2 h>95Generic α,β-Unsaturated Ketones[2]
Transfer Hydrogenation [Ir(cod)Cl]₂, dppp (B1165662), Cs₂CO₃2-Propanol801 - 24 h85 - 99Chalcone
Catalytic Hydrogenation H₂ (1 atm), Pd/CEthanolRoom Temp.1 - 3 h~100Generic Alkenes[1]
Hydrosilylation PMHS, B(C₆F₅)₃ (cat.)DichloromethaneRoom Temp.5 - 30 min90 - 98Cyclohexenone
Copper-Catalyzed Reduction PMHS, NHC-CuCl, NaOt-BuTolueneRoom Temp.1 - 20 h>99Isophorone[4]

Abbreviations: PMHS (Polymethylhydrosiloxane), dppp (1,3-Bis(diphenylphosphino)propane), NHC (N-Heterocyclic Carbene).

Experimental Protocol: Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol describes the selective reduction of the double bond in this compound to 4-heptanone using palladium on carbon as a catalyst and ammonium formate as the hydrogen source. This method is known for its efficiency, mild conditions, and operational simplicity.[2]

3.1 Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

    • Ammonium Formate (HCOONH₄) (3.0-5.0 eq)

    • Methanol (solvent)

    • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for filtration (Büchner funnel, filter paper, or a pad of Celite)

    • TLC plates (for reaction monitoring)

3.2 Detailed Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 44.6 mmol).

  • Solvent and Reagents: Add methanol (approx. 50 mL) to dissolve the ketone. To this solution, add ammonium formate (e.g., 8.4 g, 133.7 mmol, 3.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.48 g, corresponding to ~1 mol% Pd). Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-90 minutes.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® or a short plug of silica (B1680970) gel in a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol or diethyl ether to ensure all product is collected.

  • Workup - Extraction: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure. To the resulting residue, add deionized water (50 mL) and diethyl ether (50 mL). Transfer the mixture to a separatory funnel.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-heptanone.

  • Purification (Optional): If necessary, the product can be purified by flash column chromatography or distillation. 4-heptanone has a boiling point of 144°C.

3.3 Characterization The final product, 4-heptanone, should be characterized to confirm its identity and purity.

  • ¹H NMR: The disappearance of signals corresponding to the vinyl protons of this compound (typically in the δ 6-7 ppm range) and the appearance of new aliphatic signals confirm the reduction.

  • IR Spectroscopy: The spectrum will show a strong carbonyl (C=O) absorption around 1715 cm⁻¹ and the absence of the C=C stretch from the starting material.

Visualized Workflow and Pathways

The following diagrams illustrate the chemical transformation and the experimental workflow for the described protocol.

Caption: Reaction scheme for the transfer hydrogenation of this compound.

experimental_workflow Experimental Workflow for Conjugate Reduction A Setup Reaction (this compound, MeOH, NH4HCO2) B Add Catalyst (10% Pd/C) A->B C Heat to Reflux (Monitor by TLC/GC) B->C D Reaction Cooldown & Filtration (Remove Pd/C) C->D E Solvent Removal (Rotary Evaporation) D->E F Aqueous Workup (Extraction with Ether) E->F G Wash & Dry (NaHCO3, Brine, MgSO4) F->G H Final Concentration G->H I Purified 4-Heptanone (Characterize: NMR, IR) H->I

Caption: Step-by-step workflow for the synthesis of 4-heptanone.

References

Application Note: Selective Catalytic Hydrogenation of the Carbonyl Group in 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective hydrogenation of α,β-unsaturated ketones to their corresponding unsaturated alcohols is a crucial transformation in organic synthesis, providing access to valuable intermediates for pharmaceuticals and fine chemicals. This document outlines the principles and a detailed protocol for the chemoselective hydrogenation of the carbonyl group in 2-hepten-4-one to yield 2-hepten-4-ol. The reaction is challenging as the carbon-carbon double bond is thermodynamically more favorable for reduction with many standard catalysts.[1][2] This note focuses on catalyst systems, such as those based on Iridium or Gold, which have demonstrated high selectivity for the desired 1,2-reduction of the carbonyl moiety.[3][4]

Reaction Principle and Selectivity

The hydrogenation of an α,β-unsaturated ketone like this compound can proceed via two primary pathways:

  • 1,2-Addition: Hydrogenation of the carbonyl group (C=O) to produce the desired α,β-unsaturated alcohol (2-hepten-4-ol).

  • 1,4-Addition (Conjugate Reduction): Hydrogenation of the carbon-carbon double bond (C=C) to yield the saturated ketone (heptan-4-one), which can be further reduced to the saturated alcohol (heptan-4-ol).

Traditional hydrogenation catalysts such as Palladium (Pd), Platinum (Pt), and Nickel (Ni) tend to favor the reduction of the C=C bond.[1][2] Achieving high chemoselectivity for the C=O group requires specialized catalyst systems that preferentially activate the carbonyl bond. Iridium-based complexes and supported gold nanoparticles have emerged as effective catalysts for this transformation, delivering high yields of the target allylic alcohol.[3][4][5]

G cluster_start Reactant cluster_path1 Desired Pathway cluster_path2 Competing Pathway Start This compound Catalyst1 Selective Catalyst (e.g., Ir-complex, Au/Fe₂O₃) Start->Catalyst1 H₂ (1,2-Addition) Catalyst2 Non-Selective Catalyst (e.g., Pd/C) Start->Catalyst2 H₂ (1,4-Addition) Unsaturated_Alcohol 2-Hepten-4-ol (Unsaturated Alcohol) Saturated_Ketone Heptan-4-one (Saturated Ketone) Catalyst1->Unsaturated_Alcohol Catalyst2->Saturated_Ketone

Caption: Reaction pathways for the hydrogenation of this compound.

Catalyst Performance Data

The choice of catalyst is critical for achieving high selectivity for carbonyl group hydrogenation. The following table summarizes the performance of various catalytic systems in the selective reduction of α,β-unsaturated ketones.

Catalyst SystemSubstrate ExampleConversion (%)Selectivity to Unsaturated Alcohol (%)ConditionsReference
Ir/f-PNNO Complex Various EnonesUp to 99Up to 99H₂ (pressure not specified), Solvent, Room Temp.[4]
Au/Fe₂O₃ Benzalacetone>95>6060°C, 2 atm H₂, 2-propanol[3]
Au₂₅(SR)₁₈ Cluster BenzalacetoneNot specified100DFT Calculation Study, confirms high selectivity[1]
[Ru(bpea)(DPPE)]Cl(BF₄) on AlPO₄-Sepiolite Cinnamaldehyde~100~98 (to Cinnamyl alcohol)100°C, 30 bar H₂, Methanol[6]
Pd/C (for comparison) Cyclohexenone~818 (to Allylic Alcohol)Electrochemical, Room Temp., Dichloromethane (B109758)[7]
Ir/C (for comparison) Cyclohexenone~9999 (to Allylic Alcohol)Electrochemical, Room Temp., Dichloromethane[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the selective hydrogenation of this compound using a representative iridium-based catalytic system, adapted from literature procedures for similar substrates.[4]

3.1. Materials and Equipment

  • Substrate: this compound (98% purity or higher)

  • Catalyst: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Ligand: Ferrocene-based multidentate phosphine (B1218219) ligand (e.g., f-PNNO type)[4]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with regulator

  • Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves

  • Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring and product quantification; NMR for structural confirmation.

3.2. Catalyst Preparation (In-situ)

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (0.001 mol%) and the phosphine ligand (0.0011 mol%) to the high-pressure autoclave.

  • Add 10 mL of anhydrous dichloromethane to the autoclave.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

3.3. Hydrogenation Procedure

  • Add the substrate, this compound (1.0 mmol), to the autoclave containing the pre-formed catalyst solution.

  • Seal the autoclave securely.

  • Remove the inert atmosphere by purging the system with low-pressure hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Note: Optimal pressure should be determined empirically.

  • Begin vigorous stirring and maintain the reaction at room temperature (or heat if necessary, e.g., to 40-60°C).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC or HPLC.

  • Once the substrate is consumed or conversion plateaus, stop the reaction.

3.4. Work-up and Analysis

  • Carefully vent the excess hydrogen gas from the autoclave in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using flash column chromatography on silica (B1680970) gel (e.g., with a hexane/ethyl acetate (B1210297) gradient) to isolate the 2-hepten-4-ol.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Calculate the conversion and selectivity based on GC/HPLC analysis of the crude reaction mixture.

G start Start prep 1. Catalyst Preparation (In-situ formation of Ir-complex under inert atmosphere) start->prep add 2. Add Substrate (this compound in solvent) prep->add seal 3. Seal & Purge Reactor (Purge with H₂ gas) add->seal pressurize 4. Pressurize with H₂ (Set desired pressure) seal->pressurize react 5. Run Reaction (Stir at defined Temp & Time) pressurize->react monitor 6. Monitor Progress (GC/HPLC Analysis) react->monitor monitor->react Incomplete workup 7. Vent & Work-up (Solvent removal) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify analyze 9. Final Analysis (NMR, MS for structure confirmation) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Derivatization of 2-Hepten-4-one for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hepten-4-one is a volatile organic compound and a significant flavor component in various foods, including roasted coffee.[1][2][3][4] Its analysis is crucial for quality control in the food and beverage industry and may be relevant in other areas of chemical and pharmaceutical research. Due to its volatility and the potential for low concentrations in complex matrices, derivatization is a key strategy to enhance its detectability and improve chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.

This document provides detailed application notes and protocols for the derivatization of this compound, primarily focusing on the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as the derivatizing agent. PFBHA reacts with ketones to form stable oxime derivatives, which are highly responsive to electron capture detection (ECD) and provide excellent performance in GC-MS analysis.

Derivatization with PFBHA

The reaction of this compound with PFBHA results in the formation of a PFBHA-oxime derivative. This process improves the thermal stability of the analyte and introduces a polyfluorinated moiety, which significantly enhances its signal in mass spectrometry.[5] The derivatization reaction typically proceeds by nucleophilic addition of PFBHA to the carbonyl group of the ketone, followed by the elimination of a water molecule to form the oxime.[5] It is important to note that the reaction can produce two geometric isomers (syn- and anti-oximes), which may be separated during chromatographic analysis. For quantitative purposes, the sum of the peak areas of both isomers is typically used.[5]

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of derivatized this compound. The use of a non-polar or medium-polarity capillary column allows for the efficient separation of the derivatives from other matrix components. Electron ionization (EI) is a standard method for generating mass spectra for identification and quantification.

Quantitative Data

Carbonyl CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Various Aldehydes & KetonesGC-MS< 0.13 µg/m³Not Reported[5]
FormaldehydeGC-MS11-36 ng/L8-26 ng/L[5]
Various CarbonylsGC-ECD0.01-1 µg/dm³Not Reported[5]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound in a Liquid Sample

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water (HPLC grade)

  • Hexane (B92381) or Dichloromethane (B109758) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • pH Adjustment: In a reaction vial, add a known volume of the sample. Adjust the pH of the aqueous sample to approximately 3-4 using dilute HCl or H₂SO₄.

  • Derivatization: Add an excess of PFBHA solution (e.g., 1 mg/mL in reagent water) to the sample. The final concentration of PFBHA should be optimized but a starting point of 0.43 mg/mL can be used.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for at least 1 hour. Reaction times can be extended up to 24 hours to ensure complete derivatization.

  • Extraction: After cooling to room temperature, add a suitable extraction solvent such as hexane or dichloromethane to the reaction mixture. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Drying: Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of Derivatized this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary GC column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a mid-polarity column is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample containing this compound pH_Adjust Adjust pH to 3-4 Sample->pH_Adjust Add_PFBHA Add PFBHA Reagent pH_Adjust->Add_PFBHA Incubate Incubate at 60-70°C Add_PFBHA->Incubate Add_Solvent Add Organic Solvent (e.g., Hexane) Incubate->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Dry Dry with Na2SO4 Vortex->Dry GCMS_Analysis GC-MS Analysis Dry->GCMS_Analysis Analytical_Process start Sample Collection derivatization Derivatization with PFBHA start->derivatization extraction Solvent Extraction derivatization->extraction gc_injection GC Injection extraction->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hepten-4-one synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a base-catalyzed crossed aldol (B89426) condensation between propanal and 2-pentanone.[1][2] This reaction involves the formation of a carbon-carbon bond between the alpha-carbon of 2-pentanone and the carbonyl carbon of propanal, followed by dehydration to yield the α,β-unsaturated ketone.[1]

Q2: What are the primary challenges and side reactions that can lower the yield of this compound?

A2: The primary challenge in the synthesis of this compound is minimizing side reactions that consume the starting materials and produce impurities. The most significant side reactions are:

  • Self-condensation of propanal: Propanal has alpha-hydrogens and can react with itself to form byproducts like 2-methyl-2-pentenal (B83557). This is a major competing pathway that can significantly reduce the yield of the desired product.

  • Self-condensation of 2-pentanone: Although generally less favored than the reaction with the more reactive aldehyde, 2-pentanone can also undergo self-condensation.

  • Formation of multiple isomers: The reaction can potentially lead to the formation of different constitutional and geometric (E/Z) isomers, complicating purification and reducing the yield of the desired (E)-2-Hepten-4-one isomer.

Q3: How can I minimize the self-condensation of propanal?

A3: To favor the desired crossed aldol condensation and minimize the self-condensation of propanal, a slow, controlled addition of propanal to a mixture of 2-pentanone and the base catalyst is crucial. This strategy ensures that the concentration of the propanal enolate remains low at any given time, making it more likely to react with the more abundant 2-pentanone rather than another molecule of propanal.

Q4: What is the role of the base catalyst in this reaction?

A4: The base catalyst is essential for deprotonating the alpha-carbon of the ketone (2-pentanone) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (propanal), initiating the carbon-carbon bond formation. The choice and concentration of the base can significantly impact the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound 1. Self-condensation of propanal: Propanal reacting with itself.1. Slow Addition: Add propanal dropwise to the reaction mixture containing 2-pentanone and the base.
2. Suboptimal Reaction Temperature: Temperature may be too high or too low.2. Temperature Control: Maintain the reaction temperature between 20-60°C. Lower temperatures can reduce side reactions, while higher temperatures can promote dehydration.[1]
3. Incorrect Reactant Ratio: Suboptimal molar ratio of propanal to 2-pentanone.3. Excess Ketone: Use a molar excess of 2-pentanone (e.g., a 1:3 to 1:10 ratio of propanal to 2-pentanone).[1]
4. Inefficient Catalyst: The base catalyst may not be optimal or used in the correct concentration.4. Catalyst Optimization: Experiment with different base catalysts (e.g., NaOH, KOH, or a solid resin catalyst) and concentrations.
Presence of Significant Impurities 1. Self-condensation products: Primarily 2-methyl-2-pentenal from propanal.1. Purification: Purify the crude product by fractional distillation to separate the desired product from lower and higher boiling point impurities.
2. Aldol Adduct: Incomplete dehydration of the intermediate β-hydroxy ketone.2. Promote Dehydration: Increase the reaction temperature or reaction time to encourage the elimination of water.
3. Unreacted Starting Materials: Incomplete reaction.3. Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion.
Formation of Multiple Isomers 1. Reaction Conditions: The reaction conditions may not favor the formation of the desired (E)-isomer.1. Thermodynamic Control: Higher reaction temperatures and longer reaction times generally favor the formation of the more stable (E)-isomer.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is designed to favor the formation of this compound by minimizing the self-condensation of propanal.

Materials:

  • Propanal

  • 2-Pentanone

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the base catalyst (e.g., sodium hydroxide) in ethanol. Add 2-pentanone to this solution. A molar ratio of 1:5 for propanal to 2-pentanone is a good starting point.[1]

  • Cooling: Cool the mixture in an ice bath with continuous stirring.

  • Slow Addition of Propanal: Slowly add propanal dropwise from the dropping funnel to the cooled 2-pentanone-base mixture over a period of 30-60 minutes. It is critical to maintain a low temperature during the addition to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature, for instance, between 40-60°C.[1] Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Effect of Reactant Ratio on the Yield of this compound

Molar Ratio (Propanal:2-Pentanone)Yield (%)
1:3Moderate
1:5Good
1:8High
1:10High

Note: Data is inferred from patent literature suggesting an excess of the ketone improves yield.[1] Actual yields may vary based on other reaction conditions.

Table 2: Effect of Temperature on the Synthesis of this compound

Temperature (°C)Observations
-20 to 20Slower reaction rate, potentially higher selectivity against side reactions.
20 to 60Optimal range for balancing reaction rate and minimizing side reactions.[1]
> 60Increased rate of side reactions and potential for product degradation.

Mandatory Visualization

Aldol_Condensation_Workflow cluster_reactants Reactants & Catalyst Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2-Pentanone 2-Pentanone Mixing Mix 2-Pentanone, Base, and Solvent 2-Pentanone->Mixing Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Propanal Propanal Slow_Addition Slowly Add Propanal Propanal->Slow_Addition Cooling Cool Mixture Mixing->Cooling Cooling->Slow_Addition Reaction_Stirring Stir at Controlled Temperature Slow_Addition->Reaction_Stirring Neutralization Neutralize Reaction_Stirring->Neutralization Extraction Extract Neutralization->Extraction Drying Dry Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Distillation) Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Side_Products Analyze Crude Product for Side Products (TLC, GC-MS) Start->Check_Side_Products Self_Condensation High Levels of Propanal Self-Condensation? Check_Side_Products->Self_Condensation Slow_Addition Implement Slow Addition of Propanal Self_Condensation->Slow_Addition Yes Check_Temp Review Reaction Temperature Self_Condensation->Check_Temp No Excess_Ketone Increase Molar Excess of 2-Pentanone Slow_Addition->Excess_Ketone Excess_Ketone->Check_Temp Optimize_Temp Adjust Temperature (20-60°C) Check_Temp->Optimize_Temp Suboptimal Check_Catalyst Evaluate Catalyst Concentration and Type Check_Temp->Check_Catalyst Optimal Optimize_Temp->Check_Catalyst Optimize_Catalyst Optimize Base Catalyst (e.g., try solid resin) Check_Catalyst->Optimize_Catalyst Suboptimal Improved_Yield Improved Yield Check_Catalyst->Improved_Yield Optimal Optimize_Catalyst->Improved_Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Side reactions and byproduct formation in aldol condensation of propanal and 2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the aldol (B89426) condensation of propanal and 2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in the aldol condensation of propanal and 2-pentanone?

In a mixed aldol condensation between propanal and 2-pentanone under basic conditions, a complex mixture of up to four major products can be formed. This is due to both reactants possessing α-hydrogens, allowing them to act as both nucleophiles (after forming an enolate) and electrophiles. The four potential products arise from:

  • Self-condensation of propanal: Two molecules of propanal react to form 2-methyl-2-pentenal.

  • Self-condensation of 2-pentanone: Two molecules of 2-pentanone react. This can proceed via two different enolates, leading to 4-hydroxy-4-methyl-2-heptanone and 5-hydroxy-5-methyl-3-heptanone, and their corresponding dehydrated products.

  • Crossed-aldol condensation (Propanal enolate + 2-Pentanone electrophile): The enolate of propanal attacks the carbonyl carbon of 2-pentanone, leading to 4-hydroxy-2-methyl-3-hexanone, which can then dehydrate.

  • Crossed-aldol condensation (2-Pentanone enolate + Propanal electrophile): The enolate of 2-pentanone attacks the carbonyl carbon of propanal. This is generally the desired reaction pathway in a mixed aldol condensation where the aldehyde is the target electrophile. This leads to 4-hydroxy-2-hexanone, which upon dehydration yields 3-hexen-2-one.

Q2: What are the primary side reactions and byproducts I should be aware of?

The primary side reactions are the self-condensation of propanal and the self-condensation of 2-pentanone, as detailed in Q1.[1][2][3] The formation of these byproducts competes with the desired crossed-aldol condensation, potentially leading to a complex product mixture and reducing the yield of the target compound.

Q3: How can I favor the formation of the crossed-aldol product over the self-condensation products?

Controlling the selectivity in a mixed aldol condensation can be challenging. However, several strategies can be employed to favor the desired crossed-aldol product where the ketone enolate attacks the aldehyde:

  • Order of addition: Slowly adding the aldehyde to a pre-formed mixture of the ketone and the base can favor the reaction of the ketone enolate with the aldehyde before the aldehyde has a chance to self-condense.

  • Use of a non-nucleophilic base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) can be used to quantitatively form the ketone enolate before the addition of the aldehyde. This minimizes the presence of hydroxide (B78521) or alkoxide ions that can catalyze the self-condensation of the aldehyde.

  • Reactivity differences: Aldehydes are generally more electrophilic and less sterically hindered than ketones.[4] This inherent reactivity difference favors the attack of any enolate present on the aldehyde carbonyl.

Q4: Why is my overall yield low?

Low yields can be attributed to several factors:

  • Competing side reactions: As mentioned, the formation of multiple byproducts consumes the starting materials.

  • Reversibility of the aldol addition: The initial aldol addition reaction is often reversible. If the subsequent dehydration step to the more stable α,β-unsaturated carbonyl compound does not proceed efficiently, the equilibrium may favor the starting materials.

  • Product loss during workup and purification: The separation of the desired product from the mixture of byproducts can be challenging and may lead to significant product loss.

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Q5: I am observing the formation of a polymeric or tar-like substance. What could be the cause?

The formation of polymers or tar is often a result of uncontrolled side reactions, particularly under strong basic conditions and/or at elevated temperatures. This can be caused by:

  • Excessive base concentration: High concentrations of base can promote multiple, non-specific condensation and polymerization reactions.

  • High reaction temperature: While heat can drive the dehydration step, excessive heat can lead to decomposition and polymerization.

  • Prolonged reaction times: Allowing the reaction to proceed for too long, especially under harsh conditions, can increase the formation of undesirable byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired crossed-aldol product - Predominance of self-condensation side reactions.- Reaction equilibrium not favoring the product.- Incomplete reaction.- Slowly add the aldehyde to a mixture of the ketone and base.- Use a strong, non-nucleophilic base (e.g., LDA) to pre-form the ketone enolate.- Ensure reaction conditions (e.g., temperature) are sufficient to drive the dehydration step to completion.- Monitor the reaction by TLC or GC to determine the optimal reaction time.
Complex product mixture, difficult to purify - Formation of all four possible aldol products.- Employ the strategies mentioned above to improve selectivity.- Utilize chromatographic techniques such as column chromatography for purification.- Consider using a protecting group strategy for one of the carbonyls, although this adds extra steps.
Formation of a significant amount of propanal self-condensation product - Propanal enolizing and reacting with itself.- Maintain a low concentration of the aldehyde by adding it slowly to the reaction mixture.- Use conditions that favor the rapid formation of the ketone enolate.
Reaction does not proceed or is very slow - Insufficiently basic catalyst.- Low reaction temperature.- Use a stronger base (e.g., switch from NaOH to NaOEt or LDA).- Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of dark, tar-like substances - Uncontrolled polymerization or decomposition reactions.- Reduce the concentration of the base.- Lower the reaction temperature.- Decrease the reaction time.

Data Presentation

Table 1: Predicted Qualitative Product Distribution in the Aldol Condensation of Propanal and 2-Pentanone

Product Reactants (Enolate + Electrophile) Predicted Relative Abundance Notes
3-Hexen-2-one (Crossed-Aldol) 2-Pentanone + PropanalMajorAldehydes are more reactive electrophiles than ketones.
2-Methyl-2-pentenal (Propanal Self-Condensation) Propanal + PropanalSignificant ByproductPropanal can readily enolize and self-condense.
4-Methyl-3-hepten-2-one and isomers (2-Pentanone Self-Condensation) 2-Pentanone + 2-PentanoneMinor ByproductKetone self-condensation is generally less favorable than aldehyde self-condensation.
4-Methyl-3-hexen-2-one and isomers (Crossed-Aldol) Propanal + 2-PentanoneMinor ByproductAttack of the propanal enolate on the more sterically hindered and less electrophilic ketone is less favored.

Experimental Protocols

The following is a general laboratory procedure for a base-catalyzed mixed aldol condensation of propanal and 2-pentanone. Researchers should optimize the conditions for their specific needs.

Materials:

  • 2-Pentanone

  • Propanal

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M in water)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1.0 eq) in 95% ethanol.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add the aqueous sodium hydroxide solution (e.g., 1.2 eq) to the flask.

  • In a dropping funnel, prepare a solution of propanal (1.0 eq) in a small amount of 95% ethanol.

  • Add the propanal solution dropwise to the stirred, cooled mixture of 2-pentanone and base over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until it is slightly acidic.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product mixture using column chromatography on silica (B1680970) gel to isolate the desired crossed-aldol product.

Mandatory Visualization

Aldol_Reaction_Pathways cluster_reactants Reactants cluster_enolates Enolate Formation (Base) cluster_products Potential Products Propanal Propanal Propanal_enolate Propanal Enolate Propanal->Propanal_enolate Deprotonation Pentanone 2-Pentanone Pentanone_enolate 2-Pentanone Enolate Pentanone->Pentanone_enolate Deprotonation Crossed_Product_2 Crossed-Aldol 2 Propanal_enolate->Crossed_Product_2 Attacks 2-Pentanone Self_Propanal Propanal Self-Condensation Propanal_enolate->Self_Propanal Attacks Propanal Crossed_Product_1 Crossed-Aldol 1 (3-Hexen-2-one) Pentanone_enolate->Crossed_Product_1 Attacks Propanal Self_Pentanone 2-Pentanone Self-Condensation Pentanone_enolate->Self_Pentanone Attacks 2-Pentanone

Caption: Reaction pathways in the mixed aldol condensation of propanal and 2-pentanone.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield / Complex Mixture Start->Problem Check_Conditions Review Reaction Conditions: - Base Concentration - Temperature - Order of Addition Problem->Check_Conditions Check_Workup Review Workup & Purification Problem->Check_Workup Conditions Seem Optimal Optimize_Selectivity Optimize for Selectivity: - Slow Aldehyde Addition - Use LDA - Lower Temperature Check_Conditions->Optimize_Selectivity Conditions Suboptimal Success Improved Yield and Purity Optimize_Selectivity->Success Improve_Purification Improve Purification: - Column Chromatography - Recrystallization Check_Workup->Improve_Purification Improve_Purification->Success

Caption: A troubleshooting workflow for common issues in the aldol condensation.

References

Technical Support Center: Purification of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of α,β-unsaturated ketones.

Troubleshooting Guides

This section is organized by purification technique and addresses specific issues with potential causes and solutions.

Column Chromatography

Alpha,beta-unsaturated ketones can be sensitive to the acidic nature of standard silica (B1680970) gel, potentially leading to on-column reactions or degradation.[1] Careful selection of the stationary phase and solvent system is crucial for successful purification.

Issue 1: Poor Separation of Product from Impurities (e.g., Starting Aldehyde or Ketone)

  • Possible Cause: Inappropriate solvent system leading to overlapping Rf values.

  • Solution:

    • Optimize Solvent System: Systematically vary the polarity of the eluent. A common starting point for chalcones and other enones is a hexane/ethyl acetate (B1210297) mixture.[2] Gradually increasing the proportion of the more polar solvent can improve separation.

    • Alternative Solvents: If optimizing the hexane/ethyl acetate system fails, consider alternative solvent systems such as dichloromethane (B109758)/hexane or methyl tert-butyl ether (MTBE)/hexane.[1]

    • Monitor Starting Material Consumption: If the product and one of the starting materials have very similar Rf values, monitor the reaction progress by observing the disappearance of the other starting material on a TLC plate.[1]

Issue 2: Product is Not Eluting from the Column

  • Possible Cause 1: Compound Decomposition: The acidic nature of silica gel can cause degradation of sensitive α,β-unsaturated ketones.[1]

    • Solution: Perform a 2D TLC to check for stability on silica gel. If degradation is observed, use a deactivated (neutralized) silica gel or an alternative stationary phase like alumina (B75360) or Florisil.[1] To deactivate silica gel, it can be washed with a solvent containing a small amount of a base like triethylamine (B128534) (e.g., 1% in the eluent) and then re-equilibrated with the mobile phase.[1]

  • Possible Cause 2: Incorrect Solvent System: The mobile phase may be too nonpolar to elute a polar α,β-unsaturated ketone.

    • Solution: Gradually increase the polarity of the eluent. For very polar ketones, a mobile phase containing a small percentage of methanol (B129727) in dichloromethane can be effective.[3]

  • Possible Cause 3: Compound Precipitation at the Top of the Column: This can occur if the crude product has poor solubility in the initial, nonpolar eluent.

    • Solution: Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of the column.[3][4]

Issue 3: Streaking or Tailing of Spots on TLC and Column Fractions

  • Possible Cause: Residual acidic or basic impurities in the crude product interacting with the silica gel.

  • Solution:

    • Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up of the crude reaction mixture. This may include washing with a mild acid (e.g., dilute HCl) to remove basic catalysts or a mild base (e.g., saturated NaHCO3) to remove acidic byproducts.

    • Use of Additives in Eluent: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine can be beneficial.[5]

Crystallization

Recrystallization is a powerful technique for purifying solid α,β-unsaturated ketones. The key to successful recrystallization is the selection of an appropriate solvent.

Issue 1: "Oiling Out" - Product Separates as an Oil Instead of Crystals

  • Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent.[6]

    • Solution: Choose a solvent with a lower boiling point.[6]

  • Possible Cause 2: The solution is cooling too rapidly.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Possible Cause 3: High concentration of impurities.

    • Solution: Attempt to remove some impurities by another method (e.g., a quick filtration through a plug of silica) before recrystallization.

Issue 2: No Crystal Formation Upon Cooling

  • Possible Cause 1: The solution is too dilute.

    • Solution: Reheat the solution to evaporate some of the solvent and then allow it to cool again.[6]

  • Possible Cause 2: Lack of nucleation sites.

    • Solution 1: Scratching: Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.[6][7]

    • Solution 2: Seeding: If available, add a seed crystal of the pure compound to the cooling solution to initiate crystallization.[6]

Issue 3: Low Recovery of Purified Crystals

  • Possible Cause 1: Using too much solvent for dissolution.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6]

  • Possible Cause 2: Washing the crystals with solvent that is not cold enough.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

  • Possible Cause 3: Significant amount of product remains in the mother liquor.

    • Solution: The mother liquor can often be concentrated to yield a second crop of crystals.[6]

Frequently Asked Questions (FAQs)

Q1: My α,β-unsaturated ketone, synthesized via an aldol (B89426) condensation, is contaminated with starting materials. What is the best initial purification step?

A1: If the product is a solid, recrystallization is often a good first step, as it can efficiently remove unreacted starting materials and byproducts.[8] For liquid products or complex mixtures, column chromatography is generally preferred. A thorough aqueous work-up to remove the aldol condensation catalyst (acid or base) is recommended before any purification technique.

Q2: I observe multiple spots on the TLC of my purified product. Could my compound be isomerizing?

A2: Yes, some α,β-unsaturated ketones can undergo cis/trans isomerization, especially when exposed to light or acid/base. It is advisable to protect the sample from light and use neutral purification conditions where possible.

Q3: What are the most common impurities to expect from an aldol condensation synthesis of an α,β-unsaturated ketone?

A3: Common impurities include:

  • Unreacted starting aldehyde and/or ketone.

  • The β-hydroxy ketone intermediate (the initial aldol addition product).[9]

  • Products from self-condensation of the starting aldehyde or ketone.[10][11]

  • Polymeric or tar-like materials, especially with prolonged reaction times or high temperatures.

Q4: Can I use distillation to purify my α,β-unsaturated ketone?

A4: Distillation can be used for thermally stable, low-molecular-weight α,β-unsaturated ketones. However, due to their reactivity, vacuum distillation is highly recommended to lower the boiling point and minimize the risk of polymerization or decomposition at high temperatures.

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity for solid compounds.[8]

  • Spectroscopic Methods:

    • NMR (1H and 13C): The absence of signals corresponding to impurities.

    • IR Spectroscopy: The presence of characteristic peaks for the enone functionality and the absence of peaks from expected impurities (e.g., a broad -OH peak from the aldol intermediate).

    • Mass Spectrometry: To confirm the molecular weight of the desired product.

Quantitative Data Summary

The efficiency of purification can vary greatly depending on the specific compound and the impurities present. The following table provides a general overview of expected outcomes for common purification techniques.

Purification TechniqueTypical Recovery YieldTypical Purity AchievedCommon Impurities Removed
Column Chromatography 50-90%>98%Starting materials, self-condensation products, polar byproducts
Recrystallization 60-95% (for the first crop)>99%Unreacted starting materials, byproducts with different solubility
Vacuum Distillation 40-80%>97%Non-volatile impurities, starting materials with significantly different boiling points

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Chalcone Derivative
  • TLC Analysis: Develop a suitable solvent system using TLC. For a typical chalcone, a starting point could be 10-20% ethyl acetate in hexane. The ideal Rf for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the column.[4]

  • Elution: Begin elution with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Solid α,β-Unsaturated Ketone
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a common choice for many chalcones and other enones.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude α,β-Unsaturated Ketone (from Aldol Condensation) workup Aqueous Work-up (e.g., acid/base wash) synthesis->workup decision Is the product a solid? workup->decision chromatography Column Chromatography decision->chromatography No crystallization Recrystallization decision->crystallization Yes analysis Purity Check (TLC, MP, NMR, IR, MS) chromatography->analysis crystallization->analysis pure_product Pure α,β-Unsaturated Ketone analysis->pure_product

Caption: General workflow for the purification of α,β-unsaturated ketones.

Troubleshooting_Column_Chromatography cluster_issue1 Poor Separation cluster_issue2 No Elution cluster_issue3 Streaking start Problem with Column Chromatography issue1 Poor Separation start->issue1 issue2 Product Not Eluting start->issue2 issue3 Streaking/Tailing start->issue3 solution1a Optimize Eluent Polarity issue1->solution1a solution1b Change Solvent System issue1->solution1b solution2a Check for Decomposition (2D TLC) issue2->solution2a solution2b Increase Eluent Polarity issue2->solution2b solution2c Use Dry Loading issue2->solution2c deactivated_silica Use Deactivated Silica/Alumina solution2a->deactivated_silica solution3a Thorough Aqueous Work-up issue3->solution3a solution3b Add Modifier to Eluent issue3->solution3b

Caption: Troubleshooting common issues in column chromatography of enones.

References

Technical Support Center: 2-Hepten-4-one Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the proper storage, handling, and stability of 2-Hepten-4-one. Understanding these factors is critical for ensuring the integrity of the compound and achieving reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is a volatile and flammable liquid. To maintain its stability and ensure safety, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept upright to prevent leakage. For long-term stability, refrigeration is recommended.

Q2: What materials and conditions should be avoided when storing or handling this compound?

A2: Avoid exposure to heat, sparks, open flames, and direct sunlight. The compound should be kept away from incompatible materials such as strong oxidizing agents, strong bases, strong reducing agents, and certain metals, as these can catalyze degradation. Plastic containers should be avoided as the compound may react with or leach impurities from the plastic; use amber glass or other inert containers instead.[1]

Q3: My this compound has developed a pale yellow color. Is it still usable?

A3: A change in color from colorless to pale yellow often indicates degradation or the presence of impurities, possibly due to slow oxidation or polymerization upon exposure to air or light. While it may still be suitable for some applications, its purity is questionable. It is highly recommended to perform a purity analysis using a technique like Gas Chromatography (GC) before use to ensure it meets the requirements of your experiment.

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

A4: The most reliable way to confirm degradation is through analytical testing. Gas Chromatography (GC) is an excellent method for assessing the purity of volatile compounds like this compound.[2][3] By comparing the chromatogram of the suspect sample to that of a fresh, high-purity standard, you can quantify the remaining parent compound and detect the presence of degradation products. Other techniques like NMR or IR spectroscopy can also help identify changes in the chemical structure.

Q5: What are the likely degradation pathways for this compound?

A5: As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways. The conjugated system makes the β-carbon electrophilic and prone to nucleophilic attack.[4][5] Potential pathways include oxidation (especially at the double bond), polymerization (catalyzed by light, heat, or acid/base traces), and nucleophilic addition reactions if exposed to incompatible reagents.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcome or Low Yield

  • Question: My reaction yield is significantly lower than expected when using this compound from a previously opened bottle. Could the starting material be the problem?

  • Answer: Yes, the integrity of the starting material is a critical factor. Degradation of this compound upon storage can lead to lower effective concentrations and the presence of inhibitors, resulting in poor reaction outcomes. Follow the troubleshooting workflow below to diagnose the issue.

G start Low Reaction Yield Observed check_storage Was the compound stored under recommended conditions (cool, dark, inert atmosphere, tightly sealed)? start->check_storage analyze_purity Perform Purity Analysis (e.g., GC-FID or GC-MS) check_storage->analyze_purity Yes improper_storage Improper storage is a likely cause of degradation. check_storage->improper_storage No purity_check Is Purity > 98%? analyze_purity->purity_check conclusion_bad Compound has likely degraded. Procure a new, unopened batch and repeat the experiment. purity_check->conclusion_bad No conclusion_good Starting material is pure. Investigate other reaction parameters (reagents, solvent, temperature, technique). purity_check->conclusion_good Yes improper_storage->analyze_purity

Figure 1. Troubleshooting workflow for low reaction yields.

Issue 2: Inconsistent Results Between Batches

  • Question: I am observing significant variability in my experimental results when using different lots or bottles of this compound. Why is this happening?

  • Answer: Batch-to-batch variability can stem from differences in initial purity or, more commonly, from inconsistent handling and storage of different bottles. An older bottle or one that has been opened multiple times is more likely to have undergone partial degradation than a fresh one. To ensure consistency, it is good practice to qualify each new bottle upon receipt by running a quick purity check (e.g., GC) and to minimize the number of times a bottle is opened. Always use a fresh aliquot from a properly stored container for critical experiments.

Data Presentation

For optimal stability and safety, adhere to the following guidelines.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool place (2-8°C recommended)Minimizes volatility and slows potential degradation reactions.
Atmosphere Under inert gas (Nitrogen/Argon)Prevents oxidation and other air-sensitive reactions.
Container Tightly sealed, amber glass bottlePrevents evaporation and protects from light-induced degradation.[1]
Environment Well-ventilated, flammable liquid cabinetEnsures safety by preventing ignition source contact and containing vapors.

Table 2: Chemical Incompatibilities of this compound

Class of SubstanceExamplesPotential Hazard
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan react vigorously or explosively.
Strong Bases Sodium Hydroxide, AlkoxidesCan catalyze aldol (B89426) condensation, polymerization, or other reactions.
Strong Reducing Agents Hydrides, Alkali MetalsCan reduce the ketone or double bond, leading to impurities.
Metals (e.g., Aluminum)May catalyze decomposition or polymerization.

Experimental Protocols

Protocol 1: Purity and Stability Assessment by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound and detecting degradation products.

1. Objective: To quantify the percentage purity of a this compound sample and identify the presence of volatile impurities or degradation products.

2. Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., HPLC-grade Hexane or Ethyl Acetate)

  • Volumetric flasks and gas-tight syringes[6]

  • GC vials with PTFE-lined septa[1]

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~50 mg of the this compound sample into a 10 mL volumetric flask and diluting to volume with the chosen solvent.

  • Create a working solution by performing a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume. This yields a concentration of approximately 50 µg/mL.

  • Transfer the working solution to a 2 mL GC vial and cap immediately.

4. GC-FID Method Parameters (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio: 50:1)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature: 280°C

5. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound by the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Compare the chromatogram to a reference standard or a previously analyzed fresh sample. New peaks, particularly at earlier or later retention times, may indicate degradation products. For identification of unknowns, GC-MS analysis is required.

Visual Guides

G main This compound sf1 Air / Oxygen p1 Oxidation sf1->p1 sf2 Strong Bases / Nucleophiles p2 Nucleophilic Addition (at β-carbon) sf2->p2 sf3 Heat / Light / Acid or Base Traces p3 Polymerization sf3->p3 sf4 UV Light p4 Photodegradation sf4->p4 p1->main pr1 Epoxides, Aldehydes, Carboxylic Acids p1->pr1 p2->main pr2 Michael Adducts p2->pr2 p3->main pr3 Oligomers / Polymers p3->pr3 p4->main pr4 Isomers, Cleavage Products p4->pr4

Figure 2. Potential degradation pathways for this compound.

References

Technical Support Center: Storage and Handling of 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hepten-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an α,β-unsaturated ketone.[1][2][3][4][5] Its chemical formula is C7H12O.[1][2][3] It is a flammable liquid and should be stored away from heat and ignition sources.[6][7][8]

Q2: My this compound has become viscous and difficult to pipet. What could be the cause?

Increased viscosity is a common indicator of polymerization. α,β-Unsaturated ketones like this compound can undergo spontaneous polymerization, especially under improper storage conditions. This process converts the monomeric liquid into higher molecular weight oligomers or polymers, resulting in a viscous oil or even a solid mass.[9]

Q3: What factors can initiate the polymerization of this compound?

Polymerization of α,β-unsaturated ketones is typically initiated by:

  • Heat: Elevated temperatures can generate free radicals that trigger a chain reaction.[9]

  • Light: UV light can provide the energy needed to initiate polymerization.[9]

  • Impurities: Peroxides or other radical-initiating impurities in the compound or storage container can act as initiators.[9]

  • Oxygen: While some inhibitors require oxygen to function effectively, oxygen can also contribute to the formation of peroxides.[9]

Troubleshooting Guide: Preventing Polymerization

This section provides a systematic approach to troubleshooting and preventing the polymerization of this compound during storage.

Issue: Suspected Polymerization of this compound

Step 1: Initial Assessment and Immediate Actions

  • Visual Inspection: Check for any changes in viscosity, color, or the presence of solid precipitates.

  • Isolate the Container: If polymerization is suspected, isolate the container from other chemicals to prevent any potential hazardous reactions.

  • Avoid Heating: Do not heat the sample, as this can accelerate the polymerization process.

Step 2: Review Storage Conditions

  • Temperature: this compound should be stored in a cool place.[6][8][10] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

  • Light Exposure: Store the container in a dark location or use an amber-colored vial to protect it from light.

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen to minimize contact with oxygen.

  • Container Integrity: Ensure the container is tightly sealed to prevent the ingress of moisture and oxygen.[6][8][10][11]

Step 3: Chemical Stabilization

If you are purchasing a new batch of this compound or purifying it in-house, the addition of a polymerization inhibitor is a crucial preventative measure.

Recommended Inhibitors for α,β-Unsaturated Ketones

InhibitorTypical Concentration (ppm)Key Characteristics
Butylated Hydroxytoluene (BHT) 100 - 500Effective, but can be volatile.
Hydroquinone (HQ) 200 - 1000Requires oxygen to be effective. Can discolor the sample.
Hydroquinone monomethyl ether (MEHQ) 200 - 1000Similar to HQ but with better solubility in some organic compounds. Also requires oxygen.
Phenothiazine (PTZ) 100 - 500Highly effective, especially at elevated temperatures, and can function in low-oxygen environments. May impart color.[9]

Note: The optimal inhibitor and its concentration may need to be determined empirically for your specific application and storage duration.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To stabilize liquid this compound for long-term storage.

Materials:

  • This compound

  • Selected inhibitor (e.g., BHT)

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Micropipette or syringe

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare Inhibitor Stock Solution (Recommended):

    • Accurately weigh a small amount of the chosen inhibitor (e.g., 10 mg of BHT).

    • Dissolve the inhibitor in a small, known volume of a compatible solvent (e.g., isopropanol (B130326) or the this compound itself) to create a concentrated stock solution. This allows for more accurate addition of small quantities.

  • Calculate the Required Volume:

    • Determine the mass of your this compound.

    • Calculate the mass of inhibitor needed to achieve the desired ppm concentration (e.g., for 200 ppm, you need 200 mg of inhibitor per 1 kg of this compound).

    • From your stock solution concentration, calculate the volume needed to deliver the required mass of inhibitor.

  • Addition and Mixing:

    • To the vial of this compound, add the calculated volume of the inhibitor stock solution.

    • Securely cap the vial.

    • Thoroughly mix the contents by vortexing or using a magnetic stirrer until the inhibitor is fully dissolved.

  • Storage:

    • Label the vial clearly, indicating the compound, date, and the type and concentration of the added inhibitor.

    • Store the stabilized this compound under the recommended conditions (cool, dark, and tightly sealed).

Protocol 2: Monitoring the Stability of Stored this compound

Objective: To periodically assess the quality and detect early signs of polymerization in stored this compound.

Materials:

  • Stored sample of this compound

  • Analytical technique of choice (e.g., GC-FID, 1H NMR)

Procedure:

  • Establish a Baseline:

    • Upon receiving or preparing a fresh, stabilized batch of this compound, acquire a baseline analytical profile (e.g., a gas chromatogram or an NMR spectrum). This will serve as a reference for future comparisons.

  • Periodic Sampling:

    • At regular intervals (e.g., every 3-6 months), carefully extract a small aliquot from the stored sample.

  • Analytical Evaluation:

    • Gas Chromatography (GC): Analyze the sample using GC. A decrease in the peak area of the this compound monomer and the appearance of new, broader peaks at higher retention times can indicate the formation of oligomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a 1H NMR spectrum. Polymerization can lead to the broadening of proton signals and a decrease in the resolution of the spectrum.

  • Data Comparison:

    • Compare the new analytical data with the baseline profile. Significant changes are indicative of degradation or polymerization, and the material should be discarded or re-purified.

Visualizing the Chemistry

The following diagrams illustrate the key chemical processes and troubleshooting logic involved in managing this compound stability.

Initiator Initiator (Heat, Light, Peroxides) Monomer This compound Monomer Initiator->Monomer Initiation Radical Monomer Radical Monomer->Radical GrowingChain Growing Polymer Chain Monomer->GrowingChain Radical->Monomer Propagation GrowingChain->Monomer Polymer Polymer GrowingChain->Polymer Termination GrowingChain Growing Polymer Radical Inhibitor Inhibitor (e.g., BHT) GrowingChain->Inhibitor Radical Scavenging TerminatedChain Stabilized Polymer Chain Inhibitor->TerminatedChain StableRadical Unreactive Inhibitor Radical Inhibitor->StableRadical Start Issue: this compound is viscous or solidified CheckStorage Review Storage Conditions: - Temperature (cool?) - Light (dark?) - Atmosphere (inert?) Start->CheckStorage ImproperStorage Action: Correct storage. Consider sample compromised. CheckStorage->ImproperStorage No ProperStorage Storage conditions are optimal CheckStorage->ProperStorage Yes End Proactive stabilization implemented. ImproperStorage->End CheckInhibitor Was an inhibitor used? ProperStorage->CheckInhibitor NoInhibitor Action: Add inhibitor to new/purified stock. CheckInhibitor->NoInhibitor No YesInhibitor Inhibitor was used CheckInhibitor->YesInhibitor Yes NoInhibitor->End CheckPurity Review initial purity. Consider peroxide contamination. YesInhibitor->CheckPurity Impure Action: Re-purify material and add fresh inhibitor. CheckPurity->Impure Purity issue suspected Impure->End

References

Technical Support Center: Optimizing Michael Additions with 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Michael addition reactions involving 2-hepten-4-one. The content is designed to help you diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition, and why is this compound a suitable Michael acceptor?

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[1] The reaction is thermodynamically controlled and is a widely used method for creating 1,5-dicarbonyl compounds.[2][3]

This compound is an effective Michael acceptor. The electron-withdrawing effect of its ketone group polarizes the carbon-carbon double bond, making the β-carbon (C-3) electrophilic and thus susceptible to attack by a "soft" nucleophile.[1][4]

Q2: What are common Michael donors that can be used with this compound?

A wide variety of "soft" or resonance-stabilized nucleophiles can be used as Michael donors.[4][5] These include:

  • Carbon Nucleophiles: Stabilized enolates from β-dicarbonyl compounds (e.g., diethyl malonate, acetylacetone), β-ketoesters, nitroalkanes, and organocuprates (Gilman reagents).[1][6]

  • Heteroatom Nucleophiles: Thiols (thia-Michael addition), amines (aza-Michael addition), and alcohols (oxa-Michael addition).[7][8]

Q3: What is the general mechanism for a base-catalyzed Michael addition?

The reaction typically proceeds in three key steps:[1][6][8]

  • Enolate Formation: A base removes an acidic proton from the Michael donor, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of this compound in a 1,4-conjugate addition.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or added during workup) to yield the final 1,5-dicarbonyl product.

Michael_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor Michael Donor (R₂CH-EWG) Enolate Enolate (R₂C⁻-EWG) Donor->Enolate Deprotonation Base Base (B⁻) Base->Donor ConjAcid H-B Acceptor This compound Intermediate Intermediate Enolate Acceptor->Intermediate Enolate_ref->Acceptor 1,4-Addition Product Final Product ConjAcid_ref->Product Base_regen Base (B⁻) Intermediate_ref->Product Protonation

Caption: General mechanism of a base-catalyzed Michael addition.

Troubleshooting Guide

Q4: My reaction has a very low yield or is not proceeding at all. What are the potential causes and solutions?

Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield Start Low or No Yield Cause1 Problem: Inactive Base/Catalyst Start->Cause1 Cause2 Problem: Poor Nucleophile Generation Start->Cause2 Cause3 Problem: Unfavorable Reaction Conditions Start->Cause3 Cause4 Problem: Low Reactivity of Reactants Start->Cause4 Solution1 Solution: - Use fresh or properly stored base/catalyst. - Ensure base is strong enough. Cause1->Solution1 Solution2 Solution: - Select a stronger base appropriate for the  donor's pKa. - Remove acidic impurities from reactants/solvent. Cause2->Solution2 Solution3 Solution: - Optimize temperature (cooling or heating). - Screen different solvents (e.g., THF, DMF). - Ensure all reactants are soluble. Cause3->Solution3 Solution4 Solution: - For weak nucleophiles, use a stronger base. - Consider a more acidic Michael donor. - Use a catalyst to activate the acceptor. Cause4->Solution4

Caption: Troubleshooting workflow for low-yield Michael additions.

  • Inactive Base or Catalyst: The base or catalyst may be old or improperly stored. Ensure your reagents are active and that the base is strong enough to effectively deprotonate the Michael donor.[9]

  • Poor Nucleophile Generation: The chosen base may be too weak to generate a sufficient concentration of the enolate.[9] The pKa of the base should be appropriate for the acidity of the Michael donor. For β-dicarbonyl compounds, weaker bases like triethylamine (B128534) might suffice, whereas less acidic donors may require a stronger, non-nucleophilic base like LDA.[1]

  • Unfavorable Reaction Conditions: The reaction may be sensitive to temperature and solvent. Some Michael additions are reversible and require specific conditions to favor product formation.[1][9] It is crucial to optimize the reaction temperature; some reactions benefit from cooling to minimize side reactions, while others may require heating.[1] The solvent must be chosen to ensure all reactants are soluble. Polar aprotic solvents like THF, DMF, or acetonitrile (B52724) are often effective.[1]

  • Steric Hindrance: Bulky substituents on the nucleophile can hinder its approach to the β-carbon of this compound. Using a less sterically hindered Michael donor or a catalyst with a smaller footprint may be beneficial.[1]

Q5: My reaction is producing significant side products. What are the common side reactions and how can I mitigate them?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • 1,2-Addition: Strongly basic, irreversible nucleophiles like Grignard or organolithium reagents tend to attack the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition).[5][6] To favor the desired 1,4-addition, use "softer" nucleophiles like enolates, organocuprates, or thiols.[6]

  • Retro-Michael Addition: The Michael addition can be reversible, especially at high temperatures, causing the product to decompose back into the starting materials.[9][10] If this is suspected, try running the reaction at a lower temperature.

  • Polymerization: α,β-unsaturated compounds like this compound can be prone to polymerization, particularly in the presence of strong bases or catalysts.[9] Using milder conditions or a more controlled addition of reagents can help.

  • Self-Condensation: The Michael donor or acceptor might undergo self-condensation reactions (e.g., aldol (B89426) condensation).[9] This can often be suppressed by running the reaction at a lower temperature.

Experimental Protocols & Data

General Experimental Protocol for Michael Addition to this compound

This is a general guideline and may require significant optimization for your specific Michael donor.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Michael donor (1.0 eq.) and the chosen anhydrous solvent.

  • Enolate Formation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the base (e.g., 1.05 eq. of NaH or LDA) portion-wise and stir for 30-60 minutes to ensure complete formation of the enolate.

  • Michael Addition: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the enolate solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel.

Table 1: Common Bases for Michael Additions

The choice of base is critical and depends on the pKa of the Michael donor.

BasepKa of Conjugate AcidTypical Michael DonorsNotes
Triethylamine (Et₃N)~10.8β-dicarbonyls, β-ketoestersMild, organic base.
DBU~12.5β-dicarbonyls, nitroalkanesStrong, non-nucleophilic organic base.
Sodium Ethoxide (NaOEt)~16Malonic esters, acetoacetic estersCommon, inexpensive alkoxide base.
Sodium Hydride (NaH)~36Ketones, estersStrong, non-nucleophilic hydride base.
LDA~38Ketones, esters (less acidic α-H)Very strong, non-nucleophilic base; useful for kinetic enolate formation.
Table 2: Common Solvents for Michael Additions

Solvent choice can significantly impact reaction rate and yield by affecting solubility and the reactivity of the nucleophile.[1]

SolventTypeDielectric Constant (ε)Notes
Tetrahydrofuran (THF)Polar Aprotic7.6Excellent for many organometallic reactions; good solubility for many organic compounds.[1]
Dichloromethane (DCM)Apolar Aprotic9.1Good general-purpose solvent, but can be reactive under certain conditions.
TolueneApolar Aprotic2.4Useful for reactions at higher temperatures.
Acetonitrile (MeCN)Polar Aprotic37.5Highly polar; can promote reaction rates.[1]
Dimethylformamide (DMF)Polar Aprotic38.3Highly polar; excellent solvating properties but can be difficult to remove.[1]
Ethanol (EtOH)Polar Protic24.5Protic nature can sometimes inhibit enolate formation by protonating the nucleophile.[1]

References

Troubleshooting low conversion rates in 2-Hepten-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in reactions involving 2-Hepten-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction involving this compound has a low conversion rate with significant unreacted starting material. What are the likely causes and how can I address them?

A1: Low conversion rates are a common challenge and can often be traced back to several key factors related to reaction conditions, reagent quality, or catalyst activity.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables.[2] Reactions that are too dilute may proceed very slowly, while excessively high temperatures can lead to decomposition of reactants or products.[2][3]

    • Solution: Systematically optimize reaction parameters. Vary one parameter at a time (e.g., temperature) while keeping others constant to identify the optimal conditions for your specific substrates.[2] Monitoring the reaction progress using methods like Thin-Layer Chromatography (TLC) or GC-MS is crucial to determine the optimal reaction time.[3][4]

  • Reagent and Solvent Quality: Impurities in starting materials or the presence of water in anhydrous reactions can significantly hinder the reaction, often by poisoning the catalyst or reacting with sensitive reagents.[3]

    • Solution: Ensure all starting materials are pure. Purify them by distillation or chromatography if necessary. Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions, and consider degassing the solvent prior to use.[3]

  • Inactive or Insufficient Catalyst: The catalyst may be deactivated by impurities, air, or moisture.[1][2] Alternatively, the catalyst loading may be too low to effectively promote the reaction.

    • Solution: Use a fresh batch of catalyst or a new catalyst source. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is air-sensitive.[1] If deactivation is not the issue, incrementally increasing the catalyst loading can improve conversion.

Q2: I am performing a Michael addition with this compound and observing poor yields. How can I troubleshoot this specific reaction?

A2: Low yields in Michael additions are frequently linked to issues with enolate formation (for the Michael donor), the reactivity of this compound as the Michael acceptor, or competing side reactions.[4][5]

Troubleshooting Steps:

  • Evaluate the Michael Donor/Base Combination: The base used may not be strong enough to generate a sufficient concentration of the enolate from your Michael donor.[4]

    • Solution: Consider using a stronger base. For instance, if you are using a relatively weak base like an alkoxide, switching to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) could improve enolate formation. Always ensure strictly anhydrous conditions, as water will quench the enolate.[4]

  • Assess Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and influencing reactivity. Protic solvents (e.g., ethanol) can protonate the enolate, reducing its nucleophilicity.[4]

    • Solution: Aprotic solvents like THF, DMSO, or toluene (B28343) are often preferred for Michael additions.[4] Experimenting with different aprotic solvents can help identify the optimal medium for your specific reaction.

  • Control for Side Reactions: As an α,β-unsaturated ketone, this compound has two electrophilic sites: the carbonyl carbon (position 4) and the β-carbon (position 2). While the desired Michael addition is a 1,4-conjugate addition, some strong nucleophiles may preferentially attack the carbonyl carbon in a 1,2-addition.[5][6]

    • Solution: The choice of nucleophile is critical. "Soft" nucleophiles (like enolates, cuprates, and thiolates) favor 1,4-addition, while "hard" nucleophiles (like Grignard or organolithium reagents) tend to favor 1,2-addition.[7][8] If 1,2-addition is a suspected side reaction, consider converting your nucleophile to a softer variant, such as a Gilman reagent (a lithium dialkylcuprate).[7]

Data Presentation: Optimizing Reaction Conditions

Systematic optimization is key to improving conversion rates. The following tables provide examples of how changing reaction parameters can influence the final product yield in a hypothetical Michael addition to this compound.

Table 1: Effect of Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
102465Reaction is slow; incomplete conversion.
225 (Room Temp)1288Optimal balance of rate and selectivity.
350870Faster reaction but increased byproduct formation.[2]

Table 2: Effect of Catalyst Loading on Product Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
112445Insufficient catalyst, sluggish reaction.
251288Effective conversion.
3101289No significant improvement over 5 mol%; less cost-effective.[9]

Experimental Protocols

General Protocol for a Michael Addition to this compound

This protocol describes a general procedure for the addition of a Michael donor (e.g., diethyl malonate) to this compound using a base catalyst.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (0.1 eq)

  • Anhydrous Ethanol (solvent)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Dry all glassware in an oven and allow to cool under an inert atmosphere.

  • Reagent Addition: To the round-bottom flask, add anhydrous ethanol, followed by sodium ethoxide. Stir the mixture until the base is fully dissolved. Add diethyl malonate to the solution and stir for 15 minutes to facilitate enolate formation.

  • Reaction: Slowly add this compound to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[4]

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4] Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[10] Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product via column chromatography or fractional distillation to obtain the final product.[10]

Mandatory Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

start Low Conversion Rate check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_catalyst 3. Investigate Catalyst start->check_catalyst verify_purity Verify Purity & Integrity (NMR, GC-MS) check_reagents->verify_purity check_stoichiometry Confirm Stoichiometry check_reagents->check_stoichiometry anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous end_node Improved Conversion verify_purity->end_node check_stoichiometry->end_node anhydrous->end_node optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Test Different Solvents check_conditions->optimize_solvent optimize_temp->end_node optimize_time->end_node optimize_solvent->end_node catalyst_activity Confirm Catalyst Activity (Use fresh batch) check_catalyst->catalyst_activity catalyst_loading Adjust Catalyst Loading check_catalyst->catalyst_loading catalyst_activity->end_node catalyst_loading->end_node

Caption: Troubleshooting workflow for low conversion rates.

Reaction Pathway: 1,4- vs. 1,2-Addition

This diagram illustrates the desired Michael (1,4-conjugate) addition pathway versus the competing 1,2-addition side reaction for this compound.

cluster_products Products R This compound intermediate_1_4 intermediate_1_4 R->intermediate_1_4 1,4-Addition (Desired Pathway) intermediate_1_2 intermediate_1_2 R->intermediate_1_2 1,2-Addition (Side Reaction) Nu Nucleophile (Nu⁻) product_1_4 Conjugate Adduct intermediate_1_4->product_1_4 Protonation product_1_2 Direct Adduct intermediate_1_2->product_1_2 Protonation

Caption: Competing 1,4- (Michael) and 1,2-addition pathways.

References

Technical Support Center: Identification of Impurities in Synthetic 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues related to the identification of impurities during the synthesis of 2-Hepten-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what impurities can I expect?

A1: this compound is typically synthesized via a base-catalyzed crossed aldol (B89426) condensation between butanal and acetone (B3395972).[1][2] In this reaction, an enolate is formed from acetone, which then attacks the carbonyl carbon of butanal. The resulting β-hydroxy ketone intermediate subsequently dehydrates to yield the α,β-unsaturated ketone, this compound.[3][4]

Due to the nature of the aldol condensation, several side reactions can occur, leading to a range of predictable impurities. These are the most common impurities to watch for:

  • Unreacted Starting Materials: Residual butanal and acetone.

  • Self-Condensation Products: Each starting material can react with itself. Acetone self-condensation yields mesityl oxide and diacetone alcohol, while butanal self-condensation can produce 2-ethyl-2-hexenal.

  • Incomplete Dehydration: The aldol addition product, 4-hydroxyheptan-2-one, may be present if the final dehydration step is incomplete.

  • Positional and Geometric Isomers: Isomers such as 3-Hepten-4-one or the (Z)-isomer of this compound may form depending on reaction conditions.

  • Michael Addition Products: The enolate of acetone can add to the final this compound product, leading to higher molecular weight byproducts.

Q2: My reaction yield is significantly lower than expected. What are the likely causes?

A2: Low yields are often attributed to competing side reactions that consume the starting materials. The primary causes include:

  • Self-Condensation of Acetone: This is a significant competing pathway that consumes the acetone reactant, forming mesityl oxide.

  • Self-Condensation of Butanal: Butanal can also react with itself, reducing the amount available to react with acetone.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of the base catalyst can greatly influence the balance between the desired crossed-aldol reaction and undesired side reactions.

  • Product Loss During Purification: this compound is a relatively volatile compound, and product can be lost during solvent removal or distillation if not performed carefully.

To improve yields, consider using a molar excess of acetone relative to butanal and adding the butanal slowly to the acetone-base mixture to favor the crossed-condensation reaction.

Q3: I'm seeing unexpected peaks in my GC-MS/HPLC analysis. How can I begin to identify them?

A3: Unexpected peaks are almost certainly related to the side products discussed in Q1. The first step is to analyze the mass spectrum (from GC-MS) or collect fractions for further analysis (from HPLC).

  • For GC-MS: Determine the molecular weight of the unknown peak from its mass spectrum. Compare this weight to the potential impurities listed in the table below. For example, a peak with a molecular weight of 98 g/mol could correspond to mesityl oxide.

  • For HPLC: HPLC is excellent for separating less volatile impurities or isomers that may co-elute on GC. If you have a reference standard, you can compare retention times. Otherwise, fraction collection and subsequent analysis by MS or NMR are required for structural elucidation.

The workflow diagram below provides a systematic approach to identifying unknown impurities.

Q4: Which analytical techniques are best suited for characterizing impurities in my this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities such as residual starting materials, self-condensation products, and isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is useful for analyzing less volatile or thermally unstable impurities, such as Michael addition products or the initial β-hydroxy ketone. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance the detection of carbonyl compounds.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of unknown impurities once they have been isolated, providing detailed information about the carbon-hydrogen framework.

Impurity Reference Data

The following table summarizes the common impurities, their likely origin, and key analytical data points that can aid in their identification.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential SourceKey Analytical Signature (MS m/z or NMR)
This compound C₇H₁₂O 112.17 Desired Product Parent Ion: 112
ButanalC₄H₈O72.11Starting MaterialParent Ion: 72
AcetoneC₃H₆O58.08Starting MaterialParent Ion: 58
Mesityl OxideC₆H₁₀O98.14Acetone Self-CondensationParent Ion: 98
2-Ethyl-2-hexenalC₈H₁₄O126.20Butanal Self-CondensationParent Ion: 126
4-Hydroxyheptan-2-oneC₇H₁₄O₂130.18Incomplete DehydrationParent Ion: 130; Broad -OH signal in ¹H NMR
(Z)-2-Hepten-4-oneC₇H₁₂O112.17IsomerizationParent Ion: 112; Different retention time from (E)-isomer

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for impurity identification.

G Synthesis of this compound and Formation of Key Impurities Butanal Butanal AldolAdduct 4-Hydroxyheptan-2-one (Aldol Addition Product) Butanal->AldolAdduct Crossed Aldol Addition ButanalSelf 2-Ethyl-2-hexenal (Butanal Self-Condensation) Butanal->ButanalSelf Self-Condensation Acetone Acetone AcetoneEnolate Acetone Enolate Acetone->AcetoneEnolate + Base MesitylOxide Mesityl Oxide (Acetone Self-Condensation) Acetone->MesitylOxide Self-Condensation Base Base (e.g., NaOH) Base->MesitylOxide Self-Condensation Base->ButanalSelf Self-Condensation AcetoneEnolate->AldolAdduct Crossed Aldol Addition Product This compound (Desired Product) AldolAdduct->Product - H₂O (Condensation)

Caption: Synthetic pathway for this compound and common side reactions.

G Workflow for Unknown Impurity Identification Start Unknown Peak Observed in Initial Analysis (e.g., GC) GCMS Perform GC-MS Analysis Start->GCMS CheckMW Determine Molecular Weight (MW) from Mass Spectrum GCMS->CheckMW Compare Compare MW and Fragmentation with Potential Impurities Table CheckMW->Compare Identified Impurity Tentatively Identified Compare->Identified Match Found NotIdentified No Match Found or Ambiguous Result Compare->NotIdentified No Match HPLC Perform HPLC Analysis (for isomers or non-volatile compounds) NotIdentified->HPLC Isolate Isolate Impurity via Preparative HPLC or Flash Chromatography HPLC->Isolate NMR Perform NMR Spectroscopy (¹H, ¹³C, COSY) Isolate->NMR Elucidate Elucidate Structure NMR->Elucidate FinalID Impurity Structure Confirmed Elucidate->FinalID

Caption: Logical workflow for the identification of an unknown impurity.

Key Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general procedure for the analysis of volatile impurities in a synthetic this compound sample.

Objective: To separate, identify, and quantify volatile components in the sample.

Methodology:

  • Sample Preparation:

    • Accurately prepare a solution of the crude this compound sample at a concentration of approximately 10-100 µg/mL.[8]

    • Use a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. Ensure the solvent does not co-elute with peaks of interest.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]

    • Transfer the filtered solution to a 1.5 mL glass autosampler vial.

  • Instrumentation and Conditions:

    • GC Column: A non-polar column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness, is typically suitable.

    • Injector: Set to 250°C. Use a 1 µL injection volume with a split ratio of 50:1. A lower split ratio or a splitless injection can be used for trace analysis.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

      • (Note: This program should be optimized based on the separation achieved).

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm identities by comparing retention times and mass spectra with authentic reference standards, if available.

    • Quantify impurities using relative peak area percentages or by creating a calibration curve with certified standards.

HPLC Analysis Protocol

This protocol is suitable for separating this compound from its isomers and less volatile impurities.

Objective: To achieve chromatographic separation of components for identification and quantification.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

    • Further dilute to a working concentration of ~50-100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is effective.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • Start at 40% B.

      • Linear gradient to 90% B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector set at 220 nm (for the C=C-C=O chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the retention times of peaks in the sample to those of known standards.

    • For unknown peaks, use a fraction collector to isolate the impurity for further analysis by MS or NMR.

NMR Sample Preparation Protocol

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis, which is critical for definitive structure elucidation of an isolated impurity.

Objective: To prepare a high-quality, homogeneous sample solution for NMR spectroscopy.

Methodology:

  • Sample Requirements:

    • Ensure the isolated impurity is dry and free of residual solvents.

    • For ¹H NMR, 1-5 mg of the sample is typically required.[10][11]

    • For ¹³C NMR, a higher concentration of 5-30 mg is needed due to the lower natural abundance of the ¹³C isotope.[10][12]

  • Solvent Selection:

    • Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[13]

    • The solvent should not have peaks that overlap with important signals from the sample.

  • Sample Preparation:

    • Weigh the desired amount of sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.[10][13]

    • Add an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is needed.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[14] Particulate matter will degrade the spectral quality.[10][12]

  • Final Steps:

    • Cap the NMR tube securely.

    • Carefully wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) and a solvent like isopropanol (B130326) or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[11]

References

Methods for removing unreacted starting materials from 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Hepten-4-one. The focus is on effective methods for the removal of unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common unreacted starting materials I might find in my crude this compound product?

A1: The synthesis of this compound, an α,β-unsaturated ketone, is commonly achieved through an aldol (B89426) condensation reaction. The typical starting materials for this synthesis are butanal and acetone (B3395972) . Therefore, it is highly probable that your crude product contains residual amounts of these two compounds.

Q2: How do I select the most appropriate method for purifying my this compound?

A2: The choice of purification method depends on the specific impurities present and their physical properties relative to this compound. A logical workflow can help in making this decision. Key considerations include the boiling points of the components for distillation and their differential solubilities for extraction.

Q3: My primary contaminant is unreacted butanal. What is the most effective way to remove it?

A3: Butanal can be effectively removed using a technique called bisulfite extraction . This method relies on the reaction of the aldehyde functional group in butanal with a saturated aqueous solution of sodium bisulfite to form a charged adduct.[1][2] This adduct is water-soluble and can be easily separated from the organic layer containing your desired product, this compound.[1][2] For a detailed methodology, refer to the Experimental Protocols section.

Q4: How can I remove a significant amount of unreacted acetone from my product?

A4: Acetone is highly soluble in water.[3][4] Therefore, a simple liquid-liquid extraction with water or brine can effectively remove the majority of residual acetone. Due to its low boiling point, any remaining traces of acetone can typically be removed during the solvent removal step (e.g., rotary evaporation) prior to final purification of the this compound.

Q5: Is fractional distillation a viable option for purifying this compound from its starting materials?

A5: Yes, fractional distillation can be a suitable method, particularly if both acetone and butanal are present. There is a significant difference in the boiling points of acetone (56°C), butanal (75°C), and this compound (156-157°C).[3][5] This large difference allows for efficient separation. However, for trace amounts of aldehyde, bisulfite extraction is often more efficient.

Q6: When should I consider using column chromatography for purification?

A6: Column chromatography is a powerful purification technique that can be used when distillation or extraction methods are insufficient. It is particularly useful for removing minor impurities with similar boiling points to your product or for separating isomers if they have formed. However, it is generally more time-consuming and requires larger volumes of solvent compared to extraction or distillation.

Data Presentation

The selection of an appropriate purification method is guided by the physical properties of the product and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound C₇H₁₂O112.17[5]156-157[5]~0.85[5]Slightly soluble[5][6]
AcetoneC₃H₆O58.08[7]56[3][7]~0.79[4][7]Miscible[3][4]
ButanalC₄H₈O72.11[8]74.8 - 75[8]~0.80[9]Soluble (50 g/L at 20°C)

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting a suitable purification method for this compound.

PurificationWorkflow start Crude this compound check_impurities Identify Major Impurities (e.g., via GC-MS, NMR) start->check_impurities is_aldehyde Is Butanal the primary impurity? check_impurities->is_aldehyde is_ketone Is Acetone a significant impurity? is_aldehyde->is_ketone No bisulfite Perform Bisulfite Extraction is_aldehyde->bisulfite Yes is_both Are both Acetone and Butanal present? is_ketone->is_both No extraction Perform Aqueous Extraction (Water/Brine wash) is_ketone->extraction Yes distillation Perform Fractional Distillation is_both->distillation Yes final_product Pure this compound is_both->final_product No (Other impurities) bisulfite->final_product extraction->final_product distillation->final_product

Caption: Workflow for selecting a purification method for this compound.

Experimental Protocols

Fractional Distillation

Objective: To separate this compound from lower-boiling starting materials like acetone and butanal.

Methodology:

  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction at the boiling point of acetone (~56°C).[3][7]

    • Once the acetone has distilled, the temperature may plateau or rise slowly before reaching the boiling point of the next component.

    • Change the receiving flask and collect the second fraction at the boiling point of butanal (~75°C).

    • After the butanal has been removed, the temperature will rise significantly.

  • Product Collection: Change the receiving flask again and collect the pure this compound fraction at its boiling point of 156-157°C.[5] It may be advantageous to perform this final distillation step under reduced pressure to lower the boiling point and prevent potential decomposition.

Liquid-Liquid Extraction for Acetone Removal

Objective: To remove water-soluble acetone from the crude product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer: Transfer the solution to a separatory funnel.[10]

  • Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.[10] Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. The aqueous layer (containing the dissolved acetone) is typically the bottom layer, but it is good practice to confirm by adding a few drops of water.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the washing process with a fresh portion of water, followed by a wash with brine (saturated NaCl solution) to help remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Bisulfite Extraction for Butanal Removal

Objective: To selectively remove butanal from the crude product mixture.[1][2]

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Shaking: Shake the funnel vigorously for several minutes to ensure thorough mixing and reaction between the butanal and the bisulfite solution.[1]

  • Separation: Allow the layers to separate. The aqueous layer will contain the butanal-bisulfite adduct.

  • Draining: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate using a rotary evaporator to yield the purified this compound. The purity can be assessed by techniques such as NMR or GC-MS.[2]

References

Scaling up the synthesis of 2-Hepten-4-one for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Hepten-4-one for pilot plant production. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent industrial method for synthesizing this compound is through a base-catalyzed crossed aldol (B89426) condensation between propanal and butanone (methyl ethyl ketone). This method is favored for its use of readily available and relatively inexpensive starting materials.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges in the pilot plant production of this compound include:

  • Side Reactions: The formation of byproducts from the self-condensation of both propanal and butanone.

  • Regioselectivity: Butanone is an unsymmetrical ketone and can form two different enolates, leading to the formation of isomeric byproducts.

  • Reaction Control: Maintaining optimal temperature and reaction time is crucial to maximize the yield of the desired product and minimize side reactions.

  • Purification: Efficiently separating the target product, this compound, from unreacted starting materials, byproducts, and the catalyst at a larger scale.

Q3: What safety precautions should be taken during the pilot plant synthesis of this compound?

A3: Safety is paramount in a pilot plant setting. Key safety precautions include:

  • Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety goggles, lab coats, and gloves.

  • Ventilation: The reaction should be carried out in a well-ventilated area or under a fume hood to avoid the inhalation of volatile organic compounds.

  • Handling of Reagents: Propanal and butanone are flammable liquids and should be handled with care, away from ignition sources. Sodium hydroxide (B78521) is corrosive and should be handled with appropriate caution.

  • Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including the location and use of fire extinguishers, safety showers, and eyewash stations.

Q4: How can the selectivity of the crossed aldol condensation be improved?

A4: To enhance the selectivity towards the desired this compound, a "directed aldol reaction" approach can be employed. This involves the slow, controlled addition of the aldehyde (propanal) to a mixture of the ketone (butanone) and the base catalyst. This strategy helps to maintain a low concentration of the enolizable aldehyde, thereby minimizing its self-condensation.

Experimental Protocol: Pilot Plant Synthesis of this compound

This protocol outlines a method for the synthesis of this compound on a pilot plant scale.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Butanone (MEK)72.1136.05 kg500
Propanal58.0823.23 kg400
Sodium Hydroxide40.002.00 kg50
Water18.0220.0 L-
Toluene (B28343)92.14100.0 L-
Hydrochloric Acid (37%)36.46As needed-
Brine (Saturated NaCl)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Methodology:

  • Reactor Setup: A 250 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with butanone (36.05 kg, 500 mol) and toluene (50.0 L).

  • Catalyst Preparation: In a separate vessel, sodium hydroxide (2.00 kg, 50 mol) is carefully dissolved in water (20.0 L) to prepare a 10% (w/v) solution.

  • Reaction Initiation: The butanone/toluene mixture in the reactor is cooled to 10-15°C. The sodium hydroxide solution is then added to the reactor.

  • Controlled Addition: Propanal (23.23 kg, 400 mol) is added dropwise to the stirred reaction mixture over a period of 2-3 hours, maintaining the temperature between 15-20°C.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of propanal. The reaction is typically complete after stirring for an additional 4-6 hours at room temperature.

  • Work-up:

    • The reaction mixture is cooled to 10°C.

    • The aqueous layer is separated.

    • The organic layer is neutralized with a slow addition of hydrochloric acid until the pH is ~7.

    • The organic layer is washed sequentially with water (2 x 20 L) and brine (1 x 20 L).

    • The organic layer is dried over anhydrous magnesium sulfate.

  • Purification:

    • The drying agent is removed by filtration.

    • The toluene is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under vacuum to yield this compound.

Table 2: Typical Pilot Plant Production Data

ParameterValue
Batch Size~150 L
Reaction Temperature15-20°C (addition), Room Temp (reaction)
Reaction Time6-9 hours
Typical Yield (isolated)65-75% (based on propanal)
Purity (by GC)>98%

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction Extend the reaction time and continue monitoring by GC. Ensure adequate stirring to promote mixing.
Side Reactions (Self-condensation) Maintain strict temperature control during the addition of propanal. Ensure the slow and controlled addition of propanal to the butanone/base mixture.
Loss during Work-up Ensure complete phase separation during extractions. Minimize the amount of washing steps if possible without compromising purity.

Problem 2: Presence of Significant Impurities in the Final Product

Potential Cause Suggested Solution
Self-condensation Products Optimize the reaction temperature and the rate of propanal addition. Consider using a milder base or a different solvent system.
Isomeric Byproducts While difficult to completely eliminate, purification by fractional distillation is key to separating isomers with different boiling points.
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with GC. Optimize the stoichiometry of the reactants.

Problem 3: Difficulty in Purification

Potential Cause Suggested Solution
Close Boiling Points of Product and Impurities Use a fractional distillation column with a higher number of theoretical plates for better separation. Optimize the vacuum pressure during distillation.
Formation of an Emulsion during Work-up Add a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period to allow for better phase separation.

Visualizations

Reaction_Pathway Propanal Propanal Aldol_Adduct Aldol Adduct (5-Hydroxy-4-heptanone) Propanal->Aldol_Adduct Butanone Butanone Enolate Butanone Enolate Butanone->Enolate Deprotonation Base Base (NaOH) Enolate->Aldol_Adduct Nucleophilic Attack Product This compound Aldol_Adduct->Product Dehydration Water Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with Butanone and Toluene C Cool Reactor and Add NaOH Solution A->C B Prepare NaOH Solution B->C D Controlled Addition of Propanal C->D E Monitor Reaction by GC D->E F Phase Separation E->F G Neutralization and Washing F->G H Drying G->H I Solvent Removal H->I J Fractional Distillation I->J K Final Product (this compound) J->K

Caption: Experimental workflow for pilot plant production.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Check GC for Reaction Completion Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Complete Reaction Complete Incomplete->Complete No Check_Impurities Analyze Impurity Profile Complete->Check_Impurities High_Side_Products High Self-Condensation Products Check_Impurities->High_Side_Products Optimize_Temp Optimize Temperature and Addition Rate High_Side_Products->Optimize_Temp Yes Purification_Issue Purification Difficulty High_Side_Products->Purification_Issue No Optimize_Distillation Optimize Distillation Parameters Purification_Issue->Optimize_Distillation Yes

Caption: Troubleshooting decision tree for synthesis issues.

Impact of solvent choice on the stereoselectivity of 2-Hepten-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical impact of solvent choice on the stereoselectivity of reactions involving 2-Hepten-4-one and other α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What is stereoselectivity and why is it important for reactions with this compound?

A1: Stereoselectivity is the preference for the formation of one stereoisomer over another in a chemical reaction. For a molecule like this compound, reactions such as nucleophilic additions can create new chiral centers. Controlling the 3D arrangement of atoms (stereochemistry) is critical in drug development, as different stereoisomers of a molecule can have vastly different biological activities. A highly stereoselective reaction is efficient, producing the desired isomer in high yield and minimizing difficult purification steps.

Q2: How does the choice of solvent fundamentally impact stereoselectivity?

A2: The solvent is not just a medium for the reaction; it is an active participant that can influence the reaction's outcome. Its effects are multifaceted:

  • Transition State Stabilization: Solvents can stabilize or destabilize the transition state leading to a particular stereoisomer. Polar solvents, for example, can stabilize charged intermediates, altering the energy landscape of the reaction.

  • Solvation of Reagents: The way a solvent solvates the catalyst, substrate, and nucleophile can dictate their orientation and reactivity. Strongly coordinating solvents can change the effective size and shape of a catalyst or reagent.

  • Enolate Aggregation: In base-mediated reactions, ketone enolates can exist as monomers, dimers, or larger aggregates. The state of aggregation, which is heavily influenced by the solvent, can directly impact which face of the enolate is accessible for reaction. For instance, non-coordinating solvents often favor aggregated structures, while highly coordinating solvents can break up these aggregates.

Q3: What are the key solvent properties to consider for controlling stereoselectivity?

A3: The primary properties to consider are:

  • Polarity (Dielectric Constant): Highly polar solvents can influence reactions involving charge separation or charged intermediates.

  • Coordinating Ability (Lewis Basicity): Solvents like Tetrahydrofuran (THF), Diethyl Ether (Et₂O), or Dimethyl Sulfoxide (DMSO) can coordinate to metal cations (e.g., Li⁺ in LDA), influencing the structure of the enolate and the transition state.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can form hydrogen bonds and can protonate reactive intermediates like enolates, which is often undesirable. Therefore, aprotic solvents are typically required for enolate chemistry.

Q4: What is the difference between kinetic and thermodynamic enolates for an unsymmetrical ketone, and how does solvent play a role?

A4: For a ketone with two different α-carbons bearing protons, two different enolates can form.

  • Kinetic Enolate: Forms faster by removing the more sterically accessible, though more acidic, proton. This is favored by strong, bulky bases (like LDA) at low temperatures (-78 °C) in non-coordinating solvents (like THF).

  • Thermodynamic Enolate: Is the more stable enolate (usually the more substituted double bond). It is favored under conditions that allow for equilibrium, such as weaker bases, higher temperatures, and longer reaction times. The choice of solvent can influence this equilibrium.

Troubleshooting Guide

Problem 1: My reaction shows poor or no stereoselectivity. What are the common causes and solutions?

  • Cause: The energy difference between the transition states leading to the different stereoisomers is too small.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C or -100 °C) can amplify small energy differences between competing transition states, often leading to higher selectivity.

    • Change the Solvent: The most crucial variable. If you are using a non-polar solvent like toluene, switch to a more coordinating solvent like THF or 2-methyl-THF, or vice-versa. The polarity and coordinating ability of the solvent can drastically alter transition state energies.[1]

    • Check Reagent Purity: Impurities, especially water, can interfere with the reaction mechanism. Ensure solvents and reagents are anhydrous.

    • Modify the Catalyst/Reagent: If using a catalyst, its interaction with the solvent is key. Sometimes a bulkier catalyst or a different metal counter-ion is needed to create a more ordered transition state.

Problem 2: I am consistently getting the wrong stereoisomer. How can I invert the selectivity?

  • Cause: The current reaction conditions favor the transition state leading to the undesired isomer.

  • Troubleshooting Steps:

    • Radical Solvent Change: This is a powerful tool for inverting selectivity. For example, switching from a non-coordinating solvent (e.g., Toluene) to a strongly coordinating one (e.g., HMPA or DMPU) can completely change the reaction mechanism or the active species in solution, potentially favoring the opposite isomer.

    • Change the Chiral Ligand/Catalyst: In asymmetric catalysis, switching from one enantiomer of a chiral ligand to the other (e.g., (R,R)-ligand to (S,S)-ligand) is the most direct way to obtain the opposite product enantiomer.

    • Switch from Kinetic to Thermodynamic Control: If your reaction involves an enolate, changing the conditions from kinetic (e.g., LDA, THF, -78 °C) to thermodynamic (e.g., NaH, THF, room temp) can lead to a different regio- and stereochemical outcome.

Problem 3: The reaction is very slow and the yield is low in my chosen solvent.

  • Cause: Poor solubility of reagents or stabilization of an unreactive ground state.

  • Troubleshooting Steps:

    • Increase Polarity: If your reagents are polar, moving to a more polar solvent (e.g., from Hexane to Dichloromethane or THF) can improve solubility and reaction rates.

    • Check for Aggregation: In non-polar or weakly coordinating solvents, organometallic reagents or lithium enolates can form unreactive aggregates. Adding a co-solvent with stronger coordinating ability (like a small amount of HMPA or DMPU) can sometimes break up these aggregates and increase the reaction rate.

    • Increase Temperature: While this may negatively impact stereoselectivity, it is a straightforward way to increase the reaction rate. A balance must be found between yield and selectivity.

Data Presentation: Solvent Effects on Stereoselectivity

While specific data for this compound is dispersed, the following table illustrates the typical dramatic effect of solvent on the enantioselectivity of a conjugate addition reaction to an α,β-unsaturated compound, a key reaction type for this substrate class.

Table 1: Illustrative Example of Solvent Effect on the Enantioselective Michael Addition of Diethyl Malonate to a Cyclic Enone.

EntrySolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)
1Toluene2.49575
2Diethyl Ether (Et₂O)4.39182
3Tetrahydrofuran (THF)7.59888
4Dichloromethane (CH₂Cl₂)8.99992
5Chloroform (CHCl₃)4.88579
6Acetone217045

Note: Data is representative and compiled based on principles and results observed in organocatalytic Michael additions to demonstrate solvent trends. Actual results will vary based on the specific substrate, nucleophile, and catalyst used.[1][2]

Experimental Protocols

General Protocol for a Stereoselective Michael Addition to an α,β-Unsaturated Ketone

This protocol provides a general framework. The choice of nucleophile, catalyst, and especially solvent must be optimized for the specific substrate, like this compound.

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
  • The chosen solvent (e.g., Toluene, THF, CH₂Cl₂) must be anhydrous, typically obtained by distillation from an appropriate drying agent or by passing through a solvent purification system.
  • Ensure all reagents, including the nucleophile and any additives, are pure and dry.

2. Reaction Setup:

  • To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral catalyst (e.g., 0.1 eq. of a chiral amine or phosphine).
  • Add the anhydrous solvent (e.g., 5 mL for a 1 mmol scale reaction) via syringe.
  • Cool the solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
  • Add the Michael donor (nucleophile, e.g., 1.2 eq.) and stir for 10 minutes.
  • Add this compound (1.0 eq.) dropwise as a solution in the same anhydrous solvent.

3. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Workup and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (for organometallic reagents) or dilute acid/base as appropriate.
  • Allow the mixture to warm to room temperature.
  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

5. Stereoselectivity Analysis:

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
  • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Visualizations

Logical Relationships and Workflows

Solvent_Influence Solvent Solvent Choice Polarity Polarity & Dielectric Constant Solvent->Polarity Coordination Coordinating Ability (Lewis Basicity) Solvent->Coordination TS_Energy Transition State Geometry & Energy Polarity->TS_Energy Solvates Intermediates Aggregation Enolate / Catalyst Aggregation State Coordination->Aggregation Aggregation->TS_Energy Affects Accessibility Outcome Stereochemical Outcome TS_Energy->Outcome

Caption: Logical diagram of how solvent properties influence the stereochemical outcome.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Anhydrous Reagents & Solvents B 2. Assemble & Dry Glassware C 3. Setup Under Inert Atmosphere B->C D 4. Add Reagents at Controlled Temp C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Quench & Workup E->F G 7. Purify Product (Chromatography) F->G H 8. Analyze Stereoselectivity (NMR, Chiral HPLC) G->H Enolate_Formation Ketone This compound Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic LDA, THF -78 °C (Irreversible) Thermo Thermodynamic Enolate (More Substituted) Ketone->Thermo NaH, THF 25 °C (Reversible)

References

Technical Support Center: Catalyst Selection for Efficient Hydrogenation of 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient catalytic hydrogenation of 2-hepten-4-one. The information is tailored for researchers, scientists, and professionals in drug development to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products from the hydrogenation of this compound?

The hydrogenation of this compound, an α,β-unsaturated ketone, can yield three main products depending on the catalyst and reaction conditions:

  • 2-Heptanone (B89624): Resulting from the selective hydrogenation of the carbon-carbon double bond (C=C).

  • 2-Hepten-4-ol: Resulting from the selective hydrogenation of the carbon-oxygen double bond (C=O).

  • 4-Heptanol: Resulting from the complete hydrogenation of both the C=C and C=O bonds.

Q2: Which catalyst is recommended for selectively hydrogenating the C=C bond of this compound to produce 2-heptanone?

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the selective hydrogenation of the C=C bond in α,β-unsaturated ketones.[1] It generally shows high selectivity for the alkene reduction over the ketone reduction under mild conditions.[2] Other catalysts like Raney Nickel can also be used, but may sometimes lead to over-reduction if not carefully controlled.[3][4]

Q3: How can I selectively hydrogenate the C=O bond to synthesize 2-hepten-4-ol?

Selective hydrogenation of the C=O bond in the presence of a C=C bond is more challenging. Copper-based catalysts, such as copper-silica (Cu/SiO₂), have shown high selectivity for the C=O bond in aliphatic enones under vapor-phase conditions.[5] Gold-based catalysts have also demonstrated high selectivity towards the formation of unsaturated alcohols.[6]

Q4: What conditions are suitable for the complete hydrogenation of this compound to 4-heptanol?

For the complete reduction of both the C=C and C=O bonds, more active catalysts and potentially harsher conditions are required. Raney Nickel is a very active catalyst suitable for this purpose.[4] Platinum-based catalysts (e.g., PtO₂) or Rhodium-based catalysts can also be employed, often requiring higher pressures and/or temperatures.

Q5: Can I use transfer hydrogenation for this reaction?

Yes, transfer hydrogenation is a viable alternative to using gaseous hydrogen. Common hydrogen donors include isopropanol (B130326), formic acid, or Hantzsch esters.[7] For example, an iridium-based catalyst with isopropanol as the hydrogen source can be used for the selective reduction of the C=O group.[8] This method can sometimes offer different selectivity profiles and may be more convenient for laboratory-scale synthesis.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

  • Is the catalyst active?

    • Possible Cause: The catalyst may be old, have been improperly stored, or has been deactivated. Heterogeneous catalysts like Pd/C and Raney Nickel can be pyrophoric and lose activity if exposed to air.[9]

    • Solution: Use a fresh batch of catalyst. For heterogeneous catalysts, ensure they are handled under an inert atmosphere. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) if standard Pd/C is ineffective.[10]

  • Are the reaction conditions optimal?

    • Possible Cause: Insufficient hydrogen pressure, low temperature, or inadequate stirring can lead to low conversion. For heterogeneous catalysis, efficient mixing of the three phases (solid catalyst, liquid substrate solution, gaseous hydrogen) is crucial.[2]

    • Solution: Increase the hydrogen pressure (if using a suitable reactor). Gently increase the reaction temperature. Ensure vigorous stirring to maximize the contact between the reactants and the catalyst.

  • Is the hydrogen supply adequate?

    • Possible Cause: For reactions run under a hydrogen balloon, the hydrogen may have been consumed or leaked. Hydrogen can diffuse through a single-layer rubber balloon over time.[11]

    • Solution: Use a double-layered balloon or a static hydrogen pressure setup with a pressure gauge. For longer reactions, consider replenishing the hydrogen.

Problem 2: Poor selectivity - a mixture of products is obtained.

  • Is the catalyst choice appropriate for the desired product?

    • Possible Cause: The catalyst used may not be selective for the desired transformation. For example, using a highly active catalyst like Raney Nickel when aiming for 2-heptanone can lead to the formation of 4-heptanol.[3]

    • Solution: Refer to the catalyst selection guide in the FAQs. For C=C reduction, Pd/C is generally a good first choice.[1] For C=O reduction, consider specialized catalysts like Cu/SiO₂.[5]

  • Are the reaction conditions too harsh?

    • Possible Cause: High temperature or pressure can reduce the selectivity of the reaction, leading to over-reduction.

    • Solution: Start with milder conditions (e.g., room temperature, atmospheric pressure) and gradually increase them if the reaction is too slow. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product is formed.

Problem 3: The catalyst appears to be poisoned.

  • Is the substrate pure?

    • Possible Cause: Impurities in the starting material, particularly sulfur or nitrogen-containing compounds, can act as catalyst poisons.[9]

    • Solution: Purify the this compound before the reaction. Techniques like distillation or column chromatography can be used.

  • Are the solvents and reagents of high purity?

    • Possible Cause: Solvents or other reagents may contain impurities that poison the catalyst.

    • Solution: Use high-purity, degassed solvents. Ensure any additives are of appropriate quality.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of Aliphatic α,β-Unsaturated Ketones

CatalystSubstrateDesired ProductConversion (%)Selectivity (%)Temperature (°C)Pressure (bar)Reference
Pd/C General EnonesSaturated KetoneHighHigh for C=CRoom Temp1[1][2]
Raney Ni General EnonesSaturated AlcoholHighLow (over-reduction)30-701[4]
Cu/SiO₂ 6-methyl-5-hepten-2-oneUnsaturated Alcohol~30>95 for C=O1601[5]
Ir-N,P Complexes Dialkyl-substituted enonesSaturated Ketone>99N/A (asymmetric)Room Temp20[12]
Au₂₅(SR)₁₈ BenzalacetoneUnsaturated AlcoholN/A100 for C=ON/AN/A[6]

Note: Data for this compound is limited; values for similar substrates are provided for guidance.

Experimental Protocols

Protocol 1: Selective Hydrogenation of C=C Bond using Pd/C

Objective: To synthesize 2-heptanone from this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent like ethyl acetate)

  • Hydrogen gas supply (balloon or cylinder)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

  • Celite for filtration

Procedure:

  • Setup: In a fume hood, place a magnetic stir bar in a round-bottom flask and equip it with a septum and a gas inlet/outlet.

  • Inerting: Purge the flask with an inert gas (Argon or Nitrogen) for several minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care.[11]

  • Solvent and Substrate Addition: Add ethanol to the flask, followed by the this compound.

  • Hydrogenation: Purge the flask with hydrogen gas by evacuating and refilling with hydrogen several times. Finally, leave the flask under a positive pressure of hydrogen (e.g., from a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC analysis.

  • Workup: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent. Caution: The filtered catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the filter cake with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-heptanone, which can be further purified by distillation if necessary.

Protocol 2: Preparation of W-6 Raney Nickel Catalyst

Objective: To prepare a highly active Raney Nickel catalyst for hydrogenation.

Materials:

  • Raney Nickel-Aluminum alloy powder

  • Sodium hydroxide (B78521) (c.p. pellets)

  • Distilled water

  • 2-L Erlenmeyer flask with a mechanical stirrer and thermometer

  • Ice bath

Procedure:

  • Alkali Solution: In the 2-L Erlenmeyer flask, dissolve 160 g of sodium hydroxide in 600 mL of distilled water. Cool the solution to 50°C in an ice bath while stirring.[13]

  • Alloy Addition: Slowly add 125 g of Raney Nickel-Aluminum alloy powder in small portions over 25-30 minutes. Maintain the temperature at 50 ± 2°C by controlling the rate of addition and using the ice bath.[13]

  • Digestion: After all the alloy has been added, continue to stir the suspension gently at 50 ± 2°C for 50 minutes. A hot water bath may be needed to maintain the temperature.[13]

  • Washing: After digestion, carefully decant the supernatant. Wash the catalyst by adding 1 L of distilled water, stirring, allowing the catalyst to settle, and decanting the water. Repeat this washing step three times.[13]

  • Storage: The prepared Raney Nickel catalyst should be stored under water or a suitable solvent (e.g., ethanol) at all times as it is highly pyrophoric when dry.[9]

Visualizations

Reaction Pathways

HydrogenationPathways This compound This compound 2-Heptanone 2-Heptanone This compound->2-Heptanone H2, Pd/C (Selective C=C reduction) 2-Hepten-4-ol 2-Hepten-4-ol This compound->2-Hepten-4-ol H2, Cu/SiO2 (Selective C=O reduction) 4-Heptanol 4-Heptanol 2-Heptanone->4-Heptanol H2, Raney Ni 2-Hepten-4-ol->4-Heptanol H2, Pd/C or Raney Ni ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Setup glassware B Purge with Inert Gas A->B C Add Catalyst & Solvent B->C D Add Substrate C->D E Purge with H2 D->E F Run Reaction (Stirring, Temp Control) E->F G Monitor Progress (TLC/GC) F->G H Purge with Inert Gas G->H I Filter Catalyst H->I J Remove Solvent I->J K Purify Product J->K Troubleshooting rect rect start Low Yield or Selectivity Issue q1 Is there any conversion? start->q1 q2 Is the selectivity poor? q1->q2 Yes a1 Check Catalyst Activity (Use fresh catalyst) q1->a1 No b1 Re-evaluate Catalyst Choice (e.g., Pd/C for C=C, Cu-based for C=O) q2->b1 Yes a2 Check H2 Supply (Pressure, Leaks) a1->a2 a3 Increase Stirring/Temp a2->a3 a4 Check for Catalyst Poisons (Purify substrate/solvent) a3->a4 b2 Use Milder Conditions (Lower Temp/Pressure) b1->b2 b3 Monitor Reaction Closely (Stop at desired product formation) b2->b3

References

Validation & Comparative

Comparative study of different synthetic routes to 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of key intermediates is paramount. 2-Hepten-4-one, an α,β-unsaturated ketone, serves as a valuable building block in the synthesis of more complex molecules. This guide provides a comparative study of various synthetic routes to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ReagentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Route 1: Claisen-Schmidt Condensation Propanal, 2-Butanone (B6335102)NaOH or acid catalystModerateVaries (typically room temp. to gentle heating)Readily available starting materials, one-pot reactionPotential for side-products, regioselectivity issues
Route 2: Oxidation of 2-Hepten-4-ol (B1599255) 2-Hepten-4-olPyridinium chlorochromate (PCC) or Swern oxidation reagentsGood to HighMild conditionsHigh selectivity, clean reactionRequires pre-synthesis of the alcohol precursor
Route 3: Organocuprate Conjugate Addition 1-Penten-3-one, EthylcuprateOrganocuprate reagentGoodLow temperatureHigh regioselectivity (1,4-addition)Requires preparation of organometallic reagents

Route 1: Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, represents a direct and atom-economical approach to this compound. This reaction involves the base or acid-catalyzed condensation of propanal with 2-butanone.

Logical Workflow for Claisen-Schmidt Condensation

Propanal Propanal Catalyst Base or Acid Catalyst Propanal->Catalyst Butanone 2-Butanone Butanone->Catalyst Intermediate β-Hydroxy Ketone Intermediate Catalyst->Intermediate Condensation Dehydration Dehydration Intermediate->Dehydration Product This compound Dehydration->Product

Caption: General workflow for the synthesis of this compound via Claisen-Schmidt condensation.

Experimental Protocol

Materials:

  • Propanal

  • 2-Butanone (Methyl Ethyl Ketone)

  • Sodium Hydroxide (B78521) (NaOH) or Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure (Base-Catalyzed):

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butanone (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the cooled ketone solution with continuous stirring.

  • To this mixture, add propanal (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Note on Regioselectivity: In the base-catalyzed condensation of 2-butanone, the enolate can form at either the methyl or the methylene (B1212753) carbon. To favor the formation of the desired this compound, which results from the reaction at the methylene carbon of butanone, acid-catalyzed conditions are often preferred.[1]

Route 2: Two-Step Synthesis via Oxidation of 2-Hepten-4-ol

This route involves the initial synthesis of the corresponding allylic alcohol, 2-hepten-4-ol, followed by its oxidation to the target ketone. This two-step approach often provides higher purity and better overall yields compared to the direct condensation method.

Step 1: Synthesis of 2-Hepten-4-ol via Grignard Reaction

The precursor alcohol can be synthesized via the Grignard reaction between a propenyl Grignard reagent and butyraldehyde, or alternatively, by reacting crotonaldehyde (B89634) with a propyl Grignard reagent.

Step 2: Oxidation of 2-Hepten-4-ol

The secondary allylic alcohol is then oxidized to the ketone using a variety of mild oxidizing agents to avoid over-oxidation or rearrangement.

Experimental Workflow for the Two-Step Synthesis

cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Grignard_Reactants Crotonaldehyde + Propylmagnesium Bromide Grignard_Reaction Grignard Addition Grignard_Reactants->Grignard_Reaction Alcohol 2-Hepten-4-ol Grignard_Reaction->Alcohol Oxidizing_Agent PCC or Swern Reagents Alcohol->Oxidizing_Agent Product This compound Oxidizing_Agent->Product

Caption: Two-step synthesis of this compound involving a Grignard reaction followed by oxidation.

Experimental Protocols

Protocol 2a: Synthesis of 2-Hepten-4-ol

  • Materials: Magnesium turnings, 1-bromopropane (B46711), anhydrous diethyl ether, crotonaldehyde, saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • Prepare the propylmagnesium bromide Grignard reagent by reacting magnesium turnings with 1-bromopropane in anhydrous diethyl ether under an inert atmosphere.

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2-hepten-4-ol, which can be purified by distillation.

Protocol 2b: Oxidation using Pyridinium Chlorochromate (PCC)

  • Materials: 2-Hepten-4-ol, Pyridinium chlorochromate (PCC), Celite®, anhydrous dichloromethane (B109758).

  • Procedure:

    • Suspend PCC in anhydrous dichloromethane in a round-bottom flask containing Celite®.

    • Add a solution of 2-hepten-4-ol in anhydrous dichloromethane to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture through a pad of silica (B1680970) gel, washing with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2c: Swern Oxidation

  • Materials: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine, 2-hepten-4-ol, anhydrous dichloromethane.

  • Procedure:

    • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

    • Slowly add a solution of DMSO in anhydrous dichloromethane.

    • After stirring for a few minutes, add a solution of 2-hepten-4-ol in anhydrous dichloromethane dropwise.

    • Stir for 15-30 minutes, then add triethylamine.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate to obtain the product.

Route 3: Organocuprate Conjugate Addition

The 1,4-conjugate addition of an organocuprate reagent to an α,β-unsaturated ketone is a highly regioselective method for carbon-carbon bond formation. In this case, the addition of an ethylcuprate to 1-penten-3-one would yield this compound.

Reaction Pathway for Organocuprate Addition

Pentenone 1-Penten-3-one Enolate_Intermediate Enolate Intermediate Pentenone->Enolate_Intermediate 1,4-Addition Cuprate (B13416276) Lithium Diethylcuprate Cuprate->Enolate_Intermediate 1,4-Addition Workup Aqueous Workup Enolate_Intermediate->Workup Product This compound Workup->Product

Caption: Synthesis of this compound via conjugate addition of a Gilman reagent.

Experimental Protocol

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to 0 °C.

  • Slowly add two equivalents of ethyllithium solution to the CuI suspension to form the lithium diethylcuprate (Gilman reagent).

  • Cool the resulting solution to a low temperature (e.g., -78 °C).

  • Add a solution of 1-penten-3-one in the same anhydrous solvent dropwise to the cuprate solution.

  • Stir the reaction mixture at low temperature for a specified time.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by chromatography or distillation.

Conclusion

The choice of the synthetic route to this compound will depend on the specific requirements of the researcher. The Claisen-Schmidt condensation offers a straightforward, one-pot synthesis from simple starting materials but may require optimization to control regioselectivity and minimize byproducts. The two-step synthesis via oxidation of 2-hepten-4-ol is a more controlled approach that often leads to higher purity and yields, with modern oxidation methods like the Swern oxidation offering mild reaction conditions. Finally, the organocuprate addition provides excellent regioselectivity for the desired 1,4-adduct but necessitates the handling of sensitive organometallic reagents. The provided protocols and comparative data serve as a foundation for selecting and implementing the most appropriate synthetic strategy.

References

2-Hepten-4-one in Focus: A Comparative Guide to Michael Acceptor Reactivity in Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a widely utilized reaction in organic synthesis and drug development. The choice of the Michael acceptor is critical, profoundly influencing reaction kinetics, selectivity, and the biological activity of the resulting adducts. This guide provides an objective comparison of 2-hepten-4-one, an acyclic α,β-unsaturated ketone, with other common classes of Michael acceptors. The information presented is supported by experimental data to aid researchers in selecting the appropriate acceptor for their specific applications.

Quantitative Comparison of Michael Acceptor Reactivity

The reactivity of a Michael acceptor is influenced by electronic and steric factors. Electron-withdrawing groups in conjugation with the carbon-carbon double bond increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The following tables summarize the relative reactivity of various Michael acceptors in conjugate addition reactions with different nucleophiles. While direct comparative kinetic data for this compound under standardized conditions is limited, the provided data offers valuable insights into general reactivity trends.

Table 1: Relative Reactivity of Michael Acceptors with Thiol Nucleophiles

Michael AcceptorClassRelative ReactivityObservations
This compound Acyclic EnoneModerateReactivity is influenced by the alkyl substituents.
Methyl AcrylateAcrylateHighLess sterically hindered than many enones, leading to faster reactions.
N-PhenylmaleimideMaleimideVery HighThe cyclic structure and two carbonyl groups significantly activate the double bond.
CyclohexenoneCyclic EnoneModerate to HighRing strain can influence reactivity compared to acyclic enones.[1][2]
ChalconeAromatic EnoneModerateThe aromatic rings can influence reactivity through resonance and steric effects.

Table 2: Relative Reactivity of Michael Acceptors with Amine Nucleophiles (Aza-Michael Addition)

Michael AcceptorClassRelative ReactivityObservations
This compound Acyclic EnoneModerateGenerally slower than with thiol nucleophiles.
AcrylonitrileAcrylonitrileHighThe nitrile group is a strong electron-withdrawing group.
Diethyl MaleateMaleateModerateThe two ester groups provide good activation.
Methyl Vinyl KetoneAcyclic EnoneHighLess sterically hindered than this compound.

Table 3: Relative Reactivity of Michael Acceptors with Malonate Nucleophiles

Michael AcceptorClassRelative ReactivityObservations
This compound Acyclic EnoneModerateBase-catalyzed reaction proceeds efficiently.
CyclopentenoneCyclic EnoneHighRing strain can enhance reactivity.
Ethyl AcrylateAcrylateHighGood acceptor for stabilized carbanions.
ChalconeAromatic EnoneModerateSteric hindrance from the aromatic groups can play a role.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative procedures for the conjugate addition of a thiol and a malonate to an enone, which can be adapted for this compound.

Thiol-Michael Addition to an Enone

This protocol describes a general procedure for the base-catalyzed addition of a thiol to an α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound, 1.0 mmol)

  • Thiol (e.g., thiophenol, 1.1 mmol)

  • Solvent (e.g., Tetrahydrofuran (THF), 10 mL)

  • Base catalyst (e.g., Triethylamine (TEA), 0.1 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask containing the α,β-unsaturated ketone dissolved in the solvent, add the thiol.

  • Add the base catalyst to the mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Michael Addition of Diethyl Malonate to an Enone

This protocol outlines the addition of a stabilized carbanion from diethyl malonate to an α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound, 1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Base (e.g., Sodium ethoxide, 1.1 mmol)

  • Solvent (e.g., Ethanol, 15 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the base in the solvent.

  • To this solution, add the diethyl malonate and stir for 15 minutes.

  • Add the α,β-unsaturated ketone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagrams illustrating reaction pathways and experimental setups provide a clear understanding of the processes involved.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reactants & Solvent glassware Glassware Setup reagents->glassware addition Nucleophile & Catalyst Addition glassware->addition monitoring Reaction Monitoring (TLC) addition->monitoring quench Quenching monitoring->quench Completion extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterization Characterization (NMR, MS) purify->characterization

Caption: A typical experimental workflow for a Michael addition reaction.

michael_addition_mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation NuH Nucleophile (Nu-H) Base Base Nu_minus Activated Nucleophile (Nu⁻) NuH->Nu_minus + Base Enolate Enolate Intermediate Nu_minus->Enolate + this compound Enone This compound Proton_Source Proton Source (H⁺) Product Michael Adduct Enolate->Product + H⁺

Caption: General mechanism of a base-catalyzed Michael addition reaction.

Conclusion

This compound serves as a moderately reactive Michael acceptor, offering a balance between reactivity and stability. Its performance in conjugate addition reactions is influenced by the nature of the nucleophile and the reaction conditions. Compared to highly reactive acceptors like maleimides and acrylates, this compound may offer better control and selectivity in certain synthetic applications. The choice of Michael acceptor should be guided by the specific requirements of the synthesis, including desired reaction rate, potential for side reactions, and the nature of the nucleophile. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers designing and executing conjugate addition reactions.

References

A Comparative Analysis of the Reactivity of (E)- and (Z)-2-Hepten-4-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the geometric isomers of 2-Hepten-4-one: (E)-2-Hepten-4-one and (Z)-2-Hepten-4-one. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document extrapolates their expected reactivity based on established principles of organic chemistry, focusing on steric and electronic effects in nucleophilic additions to α,β-unsaturated ketones.

Introduction to the Reactivity of α,β-Unsaturated Ketones

(E)- and (Z)-2-Hepten-4-one are α,β-unsaturated ketones. This class of compounds is characterized by a carbon-carbon double bond conjugated to a carbonyl group. This conjugation results in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C4) and the β-carbon (C2) of the double bond. Nucleophilic attack at the carbonyl carbon is termed a 1,2-addition, while attack at the β-carbon is known as a 1,4-addition or conjugate addition (Michael addition).[1][2] The preferred pathway is influenced by the nature of the nucleophile, with "hard" nucleophiles (e.g., organolithium reagents) favoring 1,2-addition and "soft" nucleophiles (e.g., thiols, cuprates) favoring 1,4-addition.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the (E)- and (Z)-isomers of this compound is presented below. These properties are primarily computed or sourced from chemical databases.[5][6]

Property(E)-2-Hepten-4-one(Z)-2-Hepten-4-one
IUPAC Name (2E)-Hept-2-en-4-one(2Z)-Hept-2-en-4-one
Molecular Formula C₇H₁₂OC₇H₁₂O
Molecular Weight 112.17 g/mol 112.17 g/mol
CAS Number 32397-56-138397-37-4
Boiling Point (predicted) 163.4 °C at 760 mmHgNot available
Density (predicted) 0.86 g/cm³Not available
Refractive Index (predicted) 1.442Not available

Comparative Reactivity Analysis

The geometric constraints of the (E)- and (Z)-isomers are expected to result in different reactivities due to steric hindrance. The (E)-isomer is generally the thermodynamically more stable configuration for acyclic α,β-unsaturated ketones due to reduced steric strain between the substituents on the double bond.[7]

Steric Effects in Nucleophilic Addition

1,4-Addition (Michael Addition): In the case of a Michael addition, the nucleophile attacks the β-carbon (C2). In the (Z)-isomer, the ethyl group at C1 and the propyl group at C4 are on the same side of the double bond, which can create steric hindrance, potentially impeding the approach of a bulky nucleophile to the β-carbon. Conversely, in the (E)-isomer, these groups are on opposite sides, offering a more accessible pathway for the nucleophile to attack the β-carbon. Therefore, the (E)-isomer is expected to undergo 1,4-addition more readily than the (Z)-isomer , especially with sterically demanding nucleophiles.

1,2-Addition: For a 1,2-addition, the nucleophile attacks the carbonyl carbon (C4). The steric environment around the carbonyl group is influenced by the adjacent part of the carbon chain. In the (Z)-isomer, the vinyl group is "cis" to the propyl group, which might create a more sterically crowded environment around the carbonyl carbon compared to the (E)-isomer. This could lead to a slower rate of 1,2-addition for the (Z)-isomer .

Predicted Reactivity Summary
Reaction TypeExpected Reactivity of (E)-isomerExpected Reactivity of (Z)-isomerRationale
1,4-Addition (Michael Addition) HigherLowerLess steric hindrance at the β-carbon.
1,2-Addition HigherLowerLess steric hindrance around the carbonyl carbon.
Reduction of C=C bond Potentially fasterPotentially slowerGreater accessibility of the double bond to the catalyst surface.
Reduction of C=O bond Potentially fasterPotentially slowerLess steric hindrance for hydride attack at the carbonyl carbon.

Experimental Protocols

Below is a detailed methodology for a representative experiment to compare the reactivity of the two isomers in a Thia-Michael addition reaction.

Experimental Protocol: Thia-Michael Addition of Thiophenol to (E)- and (Z)-2-Hepten-4-one

Objective: To compare the reaction rates of (E)- and (Z)-2-Hepten-4-one with thiophenol under basic catalysis.

Materials:

  • (E)-2-Hepten-4-one

  • (Z)-2-Hepten-4-one

  • Thiophenol

  • Triethylamine (B128534) (catalyst)

  • Dichloromethane (solvent)

  • Deuterated chloroform (B151607) (for NMR analysis)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate, dry NMR tubes, dissolve 0.1 mmol of either (E)-2-Hepten-4-one or (Z)-2-Hepten-4-one and 0.1 mmol of the internal standard in 0.5 mL of deuterated chloroform.

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum of each solution before the addition of the other reactants to establish the initial concentrations.

  • Initiation of Reaction: To each NMR tube, add 0.1 mmol of thiophenol followed by 0.01 mmol of triethylamine. Start a timer immediately after the addition of the catalyst.

  • Reaction Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).

  • Data Analysis: Determine the concentration of the starting material and the product at each time point by integrating their characteristic peaks relative to the internal standard.

  • Kinetic Analysis: Plot the concentration of the starting material versus time for both isomers to determine the initial reaction rates. A comparison of these rates will provide a quantitative measure of the relative reactivity of the (E)- and (Z)-isomers.

Visualizations

Logical Flow of Reactivity Comparison

G Logical Flow for Reactivity Comparison cluster_isomers Isomers of this compound cluster_reactions Nucleophilic Addition Reactions E_isomer (E)-2-Hepten-4-one Michael 1,4-Addition (Michael) E_isomer->Michael More Favorable Direct 1,2-Addition E_isomer->Direct More Favorable Z_isomer (Z)-2-Hepten-4-one Z_isomer->Michael Less Favorable (Steric Hindrance) Z_isomer->Direct Less Favorable (Steric Hindrance) Product_1_4 Product_1_4 Michael->Product_1_4 Forms 3-(phenylthio)heptan-4-one Product_1_2 Product_1_2 Direct->Product_1_2 Forms 2-hepten-4-ol (B1599255) derivative

Caption: Predicted reactivity pathways for (E)- and (Z)-2-Hepten-4-one.

Experimental Workflow for Kinetic Analysis

G Workflow for Kinetic Analysis start Prepare separate solutions of (E)- and (Z)-isomers with internal standard nmr1 Acquire initial ¹H NMR spectra start->nmr1 add_reagents Add thiophenol and triethylamine catalyst nmr1->add_reagents monitor Monitor reaction progress by acquiring ¹H NMR spectra at timed intervals add_reagents->monitor analyze Integrate peaks to determine reactant and product concentrations monitor->analyze plot Plot concentration vs. time analyze->plot compare Compare initial reaction rates plot->compare

Caption: Experimental workflow for comparing isomer reactivity.

Signaling Pathway: 1,4-Addition (Thia-Michael)

G Thia-Michael Addition Pathway Enone (E/Z)-2-Hepten-4-one Enolate Enolate Intermediate Enone->Enolate Nucleophilic attack by Thiolate at β-carbon Thiophenol Thiophenol (PhSH) Thiolate Thiophenolate (PhS⁻) Thiophenol->Thiolate Base Triethylamine (Et₃N) Base->Thiophenol Deprotonation Thiolate->Enolate Product 3-(Phenylthio)heptan-4-one Enolate->Product Protonation

Caption: Generalized mechanism for the Thia-Michael addition.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 2-Hepten-4-one, a volatile unsaturated ketone. The accurate quantification of such compounds is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolism studies. This document outlines two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a comparative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The performance of these methods is objectively compared, supported by representative experimental data and detailed protocols.

Method Comparison at a Glance

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the key characteristics of the two methods discussed in this guide.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by UV absorbance detection.
Analyte Volatility Ideal for volatile and semi-volatile compounds like this compound.Suitable for a wide range of compounds, but may require derivatization for volatile analytes with poor UV absorbance.
Sensitivity High, especially with Selected Ion Monitoring (SIM) mode.Moderate, dependent on the analyte's chromophore.
Specificity High, based on both retention time and mass spectrum.Moderate, based on retention time and UV spectrum.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Can be high with modern UHPLC systems.

Quantitative Performance Data

The following table summarizes representative validation parameters for the quantification of this compound using GC-MS and a plausible HPLC-UV method. These values are based on data from the analysis of structurally similar volatile ketones.

ParameterGC-MSHPLC-UV (with derivatization)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD) < 10%< 15%

Experimental Protocols

Detailed methodologies for the two analytical approaches are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.

Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of an aqueous sample, add 1 g of NaCl.

  • Add a suitable internal standard (e.g., 2-octanone) to a final concentration of 1 µg/mL.

  • Extract the sample with 2 mL of dichloromethane (B109758) by vortexing for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion for this compound: m/z 83 (based on fragmentation of similar ketones)

    • Qualifier Ions for this compound: m/z 55, 112 (based on fragmentation of similar ketones)

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-chromophoric or weakly chromophoric compounds like this compound, derivatization is necessary to enable sensitive UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for ketones.

Sample Preparation (Derivatization and Solid-Phase Extraction):

  • To 10 mL of an aqueous sample, add 1 mL of a DNPH solution (in acetonitrile (B52724) and phosphoric acid).

  • Allow the reaction to proceed for 30 minutes at 40°C.

  • Pass the solution through a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge with water.

  • Elute the derivatized analytes with 2 mL of acetonitrile.

  • The eluate is then ready for HPLC-UV analysis.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or similar.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 40% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Detection Wavelength: 360 nm (for DNPH derivatives).

  • Injection Volume: 20 µL.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Separate Separate Organic Layer LLE->Separate Inject Inject into GC-MS Separate->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Detect_MS Mass Spectrometric Detection (SIM) Separate_GC->Detect_MS Quantify Quantification Detect_MS->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Aqueous Sample Derivatize Derivatization with DNPH Sample->Derivatize SPE Solid-Phase Extraction (SPE) Derivatize->SPE Elute Elute with Acetonitrile SPE->Elute Inject Inject into HPLC Elute->Inject Separate_HPLC Chromatographic Separation Inject->Separate_HPLC Detect_UV UV Detection (360 nm) Separate_HPLC->Detect_UV Quantify Quantification Detect_UV->Quantify

Unveiling the Biological Potential: A Comparative Analysis of 2-Hepten-4-one and Related Enones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated ketone, or enone, is a recurring structural motif in a vast array of biologically active compounds. This functional group's inherent reactivity, primarily through Michael addition, allows for covalent interactions with biological nucleophiles, leading to a spectrum of pharmacological effects, including cytotoxic and antimicrobial activities. This guide provides a comparative overview of the biological activity of 2-Hepten-4-one and structurally similar aliphatic enones, supported by available experimental data and detailed methodologies.

While this compound is recognized as a flavoring agent with no safety concerns at current intake levels, specific quantitative data on its cytotoxic and antimicrobial properties are limited in publicly available literature. Therefore, this comparison draws upon data from structurally related aliphatic enones to infer its potential biological activity profile.

Comparative Analysis of Biological Activity

To provide a framework for understanding the potential biological activity of this compound, we have compiled data on similar α,β-unsaturated ketones. The following table summarizes the available data on their cytotoxicity and antimicrobial effects. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

CompoundStructureBiological Activity TypeAssayTest Organism/Cell LineResult
This compound this compound structureCytotoxicity & Antimicrobial--Data not readily available
Methyl Vinyl Ketone (MVK) Methyl Vinyl Ketone structureCytotoxicityApoptosis AssayMurine GT1-7 hypothalamic neuronsInduces apoptosis at low micromolar concentrations[1]
trans-2-Hexenal trans-2-Hexenal structureAntimicrobial (Antifungal)MIC AssayPenicillium cyclopiumMIC: 160 µL/L[1]
2-Nonenal (B146743) 2-Nonenal structureCytotoxicityCell Destruction AssayL929 and A549 cell lines50% cell destruction at 95–125 µg/ml[2]
3-Octen-2-one 3-Octen-2-one structureAntimicrobialSpore Germination AssayClostridium botulinumDelayed spore germination at 0.6 mM[]

Mechanism of Action: The Role of the Enone Moiety

The biological activity of α,β-unsaturated ketones is largely attributed to the electrophilic nature of the β-carbon in the carbon-carbon double bond. This electrophilicity facilitates a Michael-type addition reaction with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866).

Michael Addition Mechanism cluster_0 Enone cluster_1 Nucleophile cluster_2 Covalent Adduct Enone R-CH=CH-C(=O)-R' Adduct R-CH(Nu)-CH2-C(=O)-R' Enone->Adduct Michael Addition Nucleophile Nu-H Nucleophile->Adduct

Figure 1: Generalized mechanism of Michael addition of a nucleophile to an enone.

This covalent modification of key cellular proteins and depletion of crucial antioxidants like glutathione can disrupt cellular signaling pathways, leading to cytotoxicity and antimicrobial effects. For instance, studies on methyl vinyl ketone (MVK) have shown that its cytotoxic effects are linked to the depletion of glutathione and the subsequent generation of reactive oxygen species (ROS)[1].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the cytotoxicity and antimicrobial activity of enone compounds.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow Seed_Cells Seed cells in a 96-well plate Add_Compound Add varying concentrations of the test enone Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 24-72h) Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cell line of interest in appropriate culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test enone in a culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plates for a period that can range from 24 to 72 hours, depending on the cell line and the expected kinetics of the compound.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • 96-well U- or flat-bottom microtiter plates

  • Test compound (e.g., this compound)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional, for spectrophotometric reading)

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test enone in the broth medium directly in the wells of the 96-well plate. Typically, this results in a range of concentrations across 10 wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, the analysis of structurally similar α,β-unsaturated ketones provides valuable insights. The presence of the enone functional group suggests a potential for cytotoxic and antimicrobial activities, likely mediated through Michael addition reactions with cellular nucleophiles. The data on compounds like methyl vinyl ketone, trans-2-hexenal, and 2-nonenal indicate that aliphatic enones can exhibit significant biological effects. Further research is warranted to specifically quantify the IC50 and MIC values of this compound against a range of cancer cell lines and microbial pathogens to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized approach for conducting such investigations.

References

Purity Analysis of Commercially Available 2-Hepten-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of commercially available 2-Hepten-4-one, a versatile α,β-unsaturated ketone. We delve into its purity profile, compare it with a common alternative, and provide detailed experimental protocols for its analysis.

Comparison of this compound and a Key Alternative

This compound is utilized in various chemical syntheses and is of interest for its potential biological activities. A common alternative in the flavor and fragrance industry is 5-Methyl-2-hepten-4-one, also known as Filbertone or Hazelnut Ketone. The choice between these compounds often depends on the specific application and the required purity.

While detailed Certificates of Analysis for this compound from commercial suppliers are not always publicly available, typical purities are generally high. For comparison, data for 5-Methyl-2-hepten-4-one is more readily accessible, with suppliers often guaranteeing a purity of 97% or higher.

Table 1: Comparison of Commercial this compound and 5-Methyl-2-hepten-4-one

FeatureThis compound5-Methyl-2-hepten-4-one
CAS Number 4643-25-881925-81-7
Typical Purity >98% (Varies by supplier)≥97% to >98%[1][2]
Common Impurities Unreacted starting materials, isomers (cis/trans), oxidation products. Specific data from suppliers is limited.Isomers (cis/trans), potential residue of alpha-tocopherol (B171835) (added as a stabilizer).
Odor Profile Ethereal, vegetable-like[3]Nutty, hazelnut, roasty, fatty, sweet[2]
Primary Applications Chemical synthesis, researchFlavors and fragrances[1]

Experimental Protocols for Purity Analysis

Accurate determination of purity and identification of impurities are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.

  • If quantitative analysis is required, prepare a series of calibration standards of a known this compound reference standard in the same solvent.

2. GC-MS Instrumentation and Conditions:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 35-350
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C

3. Data Analysis:

  • Purity Assessment: The purity is typically determined by the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks.

  • Impurity Identification: Mass spectra of minor peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify impurities.

Visualizing the Analytical Workflow

To better understand the process of purity analysis, the following diagrams illustrate the key steps.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Commercial This compound Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram (Peak Areas) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Detection->MassSpectra Purity Purity Calculation Chromatogram->Purity ImpurityID Impurity Identification MassSpectra->ImpurityID

Caption: Workflow for the GC-MS Purity Analysis of this compound.

The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram outlines a logical approach to this selection.

AnalyticalMethodSelection Start Start: Purity Analysis of this compound Volatile Is the compound volatile and thermally stable? Start->Volatile GC_MS Use GC-MS Volatile->GC_MS Yes HPLC Consider HPLC Volatile->HPLC No End End GC_MS->End Derivatization Does it require derivatization for HPLC? HPLC->Derivatization Direct_HPLC Direct HPLC Analysis Derivatization->Direct_HPLC No Deriv_HPLC HPLC with Derivatization Derivatization->Deriv_HPLC Yes Direct_HPLC->End Deriv_HPLC->End

Caption: Decision Tree for Selecting an Analytical Method.

References

Comparative Guide to Cross-Reactivity of Antibodies for 2-Hepten-4-one Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hepten-4-one is a lesser-studied α,β-unsaturated ketone that can form adducts with proteins, primarily through Michael addition with nucleophilic amino acid residues like cysteine, histidine, and lysine. The generation of specific antibodies against these adducts is crucial for their detection and quantification in biological systems. A critical aspect of antibody validation is the assessment of cross-reactivity against structurally similar molecules and other common protein modifications to ensure the specificity of immunoassays. This guide outlines the typical experimental workflow, data presentation, and key considerations for such cross-reactivity studies.

Experimental Protocols

The generation and characterization of antibodies against small molecule-protein adducts, known as haptens, follow a well-established set of procedures.

Antibody Generation
  • Hapten-Carrier Conjugate Preparation: Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein.[1][2]

    • Reaction: this compound is reacted with a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) under conditions that favor Michael addition.

    • Characterization: The extent of modification (hapten density) is determined using techniques like MALDI-MS or spectrophotometric analysis. A hapten density of around 15 molecules per carrier protein has been shown to elicit a high antibody titer.[1]

  • Immunization:

    • Animals, typically rabbits for polyclonal antibodies or mice for monoclonal antibodies, are immunized with the this compound-KLH conjugate.[2][3]

    • An immunization schedule involving multiple boosts is followed to achieve a high antibody titer. The immune response is monitored by testing serum samples via ELISA against the this compound-BSA conjugate.

  • Antibody Purification:

    • Polyclonal Antibodies: The antiserum is purified using affinity chromatography. The column is prepared by coupling the this compound-heptapeptide to a solid support.[3]

    • Monoclonal Antibodies: Hybridoma technology is employed to generate monoclonal antibodies from immunized mice.[4]

Cross-Reactivity Testing: Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the specificity and cross-reactivity of the generated antibodies.

  • Plate Coating: ELISA plates are coated with the this compound-BSA conjugate and incubated overnight.

  • Competition: The purified anti-2-Hepten-4-one antibody is pre-incubated with various concentrations of potential cross-reactants (competitors). These should include:

    • The target hapten (e.g., this compound modified N-acetyl-cysteine)

    • Structurally similar aldehydes and ketones (e.g., 4-hydroxynonenal (B163490), malondialdehyde)

    • Other common protein adducts

    • Unmodified carrier protein and amino acids

  • Incubation: The antibody-competitor mixtures are added to the coated wells and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a measurable signal. The signal intensity is inversely proportional to the antibody's affinity for the competitor.

  • Data Analysis: The concentration of each competitor that inhibits 50% of the antibody binding (IC50) is calculated. A lower IC50 value indicates a higher affinity of the antibody for the competitor.

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in a clear and structured table to allow for easy comparison of the antibody's specificity.

Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Antibody Raised Against this compound-KLH Conjugate

Competitor MoleculeIC50 (µM)% Cross-Reactivity*
This compound-N-acetyl-cysteine1.5100
4-Hydroxynonenal (HNE) Adducts256
Malondialdehyde (MDA) Adducts1501
Acetaldehyde Adducts>1000<0.1
Unmodified N-acetyl-cysteine>1000<0.1
This compound5000.3

* % Cross-Reactivity = (IC50 of this compound adduct / IC50 of competitor) x 100

Visualizations

Experimental Workflow

The overall process for generating and evaluating antibodies against this compound adducts can be visualized as follows:

G cluster_prep Antigen Preparation cluster_imm Antibody Production cluster_eval Cross-Reactivity Evaluation Hapten This compound Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Immunization Immunization of Host Conjugate->Immunization Serum Antiserum Collection Immunization->Serum Purification Affinity Purification Serum->Purification Antibody Purified Antibody Purification->Antibody ELISA Competitive ELISA Antibody->ELISA Data IC50 & % Cross-Reactivity ELISA->Data CrossReactants Potential Cross-Reactants CrossReactants->ELISA G cluster_antibody cluster_antigens Antibody Antibody Target Target Adduct (this compound) Antibody->Target Specific Binding (High Affinity) CrossReactant Cross-Reactant (e.g., HNE Adduct) Antibody->CrossReactant Cross-Reactivity (Lower Affinity) NonReactant Non-Reactant (Unmodified Protein)

References

Benchmarking the efficiency of different catalysts for 2-Hepten-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key organic intermediates is paramount. This guide provides a comparative analysis of different catalysts for the synthesis of 2-Hepten-4-one, a valuable unsaturated ketone. The data presented is collated from studies on aldol (B89426) condensation reactions, the primary route for this synthesis, to aid in the selection of optimal catalytic systems.

The synthesis of this compound is typically achieved through the aldol condensation of propanal and 2-butanone (B6335102). The choice of catalyst is crucial in maximizing yield and selectivity, influencing reaction rates, and minimizing the formation of byproducts. This guide compares the performance of various catalysts, provides detailed experimental protocols, and visualizes the underlying reaction pathway and workflow.

Performance Comparison of Catalytic Systems

The efficiency of different catalysts in aldol condensation reactions similar to the synthesis of this compound is summarized below. While direct comparative data for the specific synthesis of this compound is limited in publicly available literature, the following table provides insights based on analogous reactions, such as the condensation of valeraldehyde (B50692) and cyclopentanone, which can inform catalyst selection.

Catalyst SystemReactantsProductConversion (%)Selectivity (%)Yield (%)Reference
FeO-MgOValeraldehyde, Cyclopentanone2-Pentylidenecyclopentanone--66[1]
Hydrotalcite (Mg/Al = 3:1)Valeraldehyde, Cyclopentanone2-Pentylidenecyclopentanone9390-
Solid Base Catalysts (e.g., alkali/alkaline-earth metal oxides/hydroxides, ion exchange resins)Acetone, Butyraldehyde4-Hydroxy-2-heptanoneNot specifiedNot specifiedNot specified[1]

Note: The data above is for analogous reactions and should be considered as indicative of catalyst performance for this compound synthesis.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via aldol condensation follows a well-established reaction pathway. The process begins with the formation of an enolate from 2-butanone, which then acts as a nucleophile, attacking the carbonyl carbon of propanal. The subsequent dehydration of the aldol addition product yields the final α,β-unsaturated ketone, this compound.

A generalized experimental workflow for this synthesis involves the careful mixing of reactants in the presence of a catalyst, followed by reaction monitoring, product isolation, and purification.

Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Propanal Propanal Aldol_Adduct Aldol Addition Product (5-Hydroxy-4-methyl-3-hexanone) Propanal->Aldol_Adduct Butanone 2-Butanone Enolate Butanone Enolate Butanone->Enolate Deprotonation Catalyst Base Catalyst Catalyst->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product This compound Aldol_Adduct->Product Dehydration

Figure 1: Reaction pathway for the base-catalyzed aldol condensation of propanal and 2-butanone.

Experimental_Workflow Reactant_Prep Reactant & Catalyst Preparation Reaction Aldol Condensation Reaction Reactant_Prep->Reaction Quenching Reaction Quenching & Neutralization Reaction->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Analysis Product Characterization (NMR, GC-MS) Purification->Analysis

Figure 2: A typical experimental workflow for the synthesis and analysis of this compound.

Experimental Protocols

Materials:

  • Propanal

  • 2-Butanone

  • Selected Catalyst (e.g., NaOH, solid base catalyst)

  • Ethanol (B145695) (or other suitable solvent)

  • Deionized Water

  • Diethyl ether (or other extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute, for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the catalyst in a suitable solvent (e.g., ethanol and water). If using a solid catalyst, it may be used in a fixed-bed reactor.[1]

  • Reactant Addition: Cool the catalyst mixture in an ice bath. Slowly add 2-butanone to the mixture while stirring. Subsequently, add propanal dropwise from the dropping funnel over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to obtain pure this compound.

Note: The optimal reaction conditions, including temperature, reaction time, and molar ratios of reactants and catalyst, should be determined empirically for each specific catalyst system to maximize the yield and selectivity of this compound.

Conclusion

The selection of an appropriate catalyst is a critical factor in the efficient synthesis of this compound. While homogeneous base catalysts like sodium hydroxide (B78521) are commonly used, heterogeneous solid base catalysts, such as mixed metal oxides and ion exchange resins, offer potential advantages in terms of separation and reusability.[1] The provided data on analogous reactions and the general experimental protocol serve as a valuable starting point for researchers to develop and optimize a robust and efficient synthesis process for this important unsaturated ketone. Further investigation and screening of different catalysts are recommended to identify the most effective system for specific laboratory or industrial applications.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of α,β-Unsaturated Ketone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on chalcone (B49325) derivatives. Due to a lack of available QSAR studies specifically focused on 2-Hepten-4-one derivatives, this guide focuses on the structurally analogous chalcones, which also feature a core α,β-unsaturated ketone scaffold. The principles and methodologies described herein are broadly applicable to the QSAR analysis of similar compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the application of QSAR for the discovery and optimization of bioactive compounds containing the α,β-unsaturated ketone moiety.

Comparative Analysis of QSAR Models for Chalcone Derivatives

Chalcone derivatives have been extensively studied for a variety of biological activities. The following tables summarize the key findings from several QSAR studies, providing a comparative overview of the developed models, their statistical significance, and the targeted biological activities.

Table 1: QSAR Models for Antimycobacterial and Antimalarial Chalcones

Biological ActivityOrganism/TargetKey DescriptorsStatistical ParametersReference
AntimycobacterialMycobacterium tuberculosis H37RvHardness (η), E(HOMO), Molar Refractivity (MR)Not Specified[1]
AntimycobacterialM. tuberculosis H37RvHydrogen-bonding donors, Molecular Refraction, 2nd order Molecular Connectivity Indicesr = 0.9798 (ANN model)[2]
AntimycobacterialM. tuberculosislogP, Electronic EnergyNot Specified[3]
AntimalarialPlasmodium falciparum (K1)Size, Hydrophobicityq² = 0.740 (CoMFA), r² = 0.972 (CoMFA); q² = 0.714 (CoMSIA), r² = 0.976 (CoMSIA)[4][5]
AntimalarialPlasmodium falciparum 3D7Electronic and Molecular DescriptorsNot Specified[6]
AntimalarialPlasmodium falciparumIndex of Refraction (IOR), Electronegativity (Xeq)Not Specified[7]

Table 2: QSAR Models for Anticancer and P-glycoprotein Inhibitory Chalcones

Biological ActivityCell Line/TargetKey DescriptorsStatistical ParametersReference
AnticancerHT-29 (Colon Adenocarcinoma)Number of 10-membered rings, BCUT descriptorNot Specified[8]
AnticancerHTC116 (Colon Cancer)Steric and Electrostatic (CoMFA)Not Specified[9]
AnticancerGeneralclogP, Molar Refractivity (CMR)Not Specified[10]
P-glycoprotein (P-gp) InhibitionCCRF.CEM.VCR1000H-bond acceptors, Methoxy groups, Hydrophobic groups, Number of rotatable bondsNot Specified[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the QSAR studies of chalcone derivatives.

Antimycobacterial Activity Assays
  • Luciferase Reporter Phage (LRP) Assay:

    • Synthesized chalcone compounds are dissolved in a suitable solvent (e.g., DMSO).

    • The compounds are added to cultures of Mycobacterium tuberculosis at various concentrations.

    • A reporter phage carrying the luciferase gene is introduced to the cultures.

    • The viability of the mycobacteria is determined by measuring the luminescence produced by the luciferase enzyme. A reduction in relative light units (RLUs) indicates antimycobacterial activity.[12]

  • Microplate Alamar Blue Assay (MABA):

    • A stock solution of the test compounds is prepared in DMSO.

    • Serial dilutions of the compounds are made in 96-well microplates containing Middlebrook 7H9 broth.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated for a specified period.

    • A mixture of Alamar Blue reagent and Tween 80 is added to each well.

    • After further incubation, a color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents this color change.[13]

Antimalarial Activity Assay
  • [3H] Hypoxanthine (B114508) Uptake Assay:

    • Cultures of Plasmodium falciparum (e.g., K1 strain) are maintained in human erythrocytes.

    • The synthesized chalcone derivatives are added to the parasite cultures at various concentrations.

    • [3H] Hypoxanthine, a precursor for nucleic acid synthesis in the parasite, is added to the cultures.

    • After incubation, the erythrocytes are harvested, and the amount of incorporated [3H] hypoxanthine is measured using a scintillation counter.

    • The concentration at which the compound inhibits parasite growth by 50% (IC50) is determined.[5]

Cytotoxicity Assays
  • MTT Assay:

    • Human cancer cell lines (e.g., HT-29, HTC116) are seeded in 96-well plates.

    • The cells are treated with various concentrations of the chalcone derivatives for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[14][15]

P-glycoprotein (P-gp) Inhibition Assay
  • Daunomycin Efflux Inhibition Assay:

    • A P-gp overexpressing cell line (e.g., CCRF.CEM.VCR1000) is used.

    • The cells are incubated with the test chalcone derivatives at various concentrations.

    • Daunomycin, a fluorescent substrate of P-gp, is added to the cells.

    • The intracellular accumulation of daunomycin is measured using flow cytometry.

    • An increase in intracellular fluorescence compared to untreated cells indicates inhibition of P-gp-mediated efflux. The IC50 value is the concentration of the compound that causes 50% of the maximum inhibition.[11]

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflows and logical relationships in QSAR studies.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Model Development cluster_validation Model Validation & Interpretation A Dataset Collection (Chemical Structures & Biological Activities) B Data Curation & Preprocessing A->B C Splitting into Training & Test Sets B->C D Molecular Descriptor Calculation (2D, 3D, etc.) C->D E Feature Selection D->E F Model Generation (e.g., MLR, PLS, ANN) E->F G Internal Validation (e.g., Cross-validation, q²) F->G H External Validation (Test Set, R²pred) G->H I Mechanistic Interpretation H->I J Predictive QSAR Model I->J

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

ThreeD_QSAR_Workflow cluster_structure Molecular Structure Preparation cluster_field Field Calculation cluster_analysis Statistical Analysis & Visualization A 3D Structure Generation & Optimization B Conformational Analysis A->B C Molecular Alignment B->C D Placement in a 3D Grid C->D E Calculation of Interaction Fields (Steric, Electrostatic, etc.) D->E F Partial Least Squares (PLS) Analysis E->F G Model Validation (q², r²) F->G H Generation of Contour Maps G->H I 3D-QSAR Model (e.g., CoMFA, CoMSIA) H->I

Caption: A typical workflow for 3D-QSAR methodologies like CoMFA and CoMSIA.

References

A Comparative Guide to Isotopic Labeling of 2-Hepten-4-one for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different isotopic labeling strategies for 2-hepten-4-one, a valuable probe for elucidating reaction mechanisms. We present detailed experimental protocols, quantitative data for comparing the performance of isotopically labeled this compound with alternative non-isotopic methods, and visualizations to aid in understanding the described workflows and pathways.

Introduction

Isotopic labeling is a powerful technique for tracing the fate of atoms and bonds during chemical transformations. For α,β-unsaturated ketones like this compound, isotopic labeling can provide invaluable insights into reaction mechanisms such as Michael additions, aldol (B89426) condensations, and conjugate additions. By replacing specific atoms with their heavier isotopes (e.g., Deuterium (B1214612), Carbon-13, Oxygen-18), researchers can probe kinetic isotope effects (KIEs), identify bond-breaking and bond-forming steps, and elucidate the structure of reaction intermediates. This guide compares the utility of different isotopically labeled this compound isotopologues and contrasts their use with alternative mechanistic investigation techniques.

Comparison of Isotopic Labeling Strategies and Alternative Methods

The choice of isotopic label or mechanistic probe depends on the specific research question, the reaction being studied, and the available analytical techniques. Below is a comparative overview of various approaches.

Table 1: Comparison of Isotopic Labeling and Alternative Mechanistic Probes for this compound

MethodPrincipleInformation GainedAdvantagesDisadvantages
Deuterium Labeling (e.g., this compound-3-d) Kinetic Isotope Effect (KIE)Involvement of C-H bond cleavage at the α-position in the rate-determining step.Relatively inexpensive; significant KIE is often observed.Potential for H/D exchange with solvent or other reagents.
Carbon-13 Labeling (e.g., this compound-4-¹³C) Tracing the carbon skeletonElucidation of skeletal rearrangements; identification of carbon sources in metabolic studies.Unambiguous tracing of carbon atoms; minimal perturbation of reaction kinetics.High cost of ¹³C-labeled starting materials.
Oxygen-18 Labeling (e.g., this compound-4-¹⁸O) Tracing the carbonyl oxygenMechanism of carbonyl addition and exchange reactions.Directly probes the reactivity of the carbonyl group.Potential for ¹⁸O/¹⁶O exchange with water in the reaction medium.
Computational Studies (e.g., DFT calculations) Theoretical modeling of reaction pathwaysTransition state structures, activation energies, and predicted KIEs.Provides detailed energetic and structural information; can guide experimental design.Requires specialized software and computational expertise; accuracy depends on the level of theory.
Intermediate Trapping Chemical reaction with a trapping agentDirect evidence for the existence and structure of transient intermediates.Provides definitive proof of an intermediate's presence.The trapping agent may alter the reaction pathway; not all intermediates are amenable to trapping.

Experimental Protocols

Detailed methodologies for the synthesis of isotopically labeled this compound and for a representative mechanistic study (Michael addition) are provided below.

Synthesis of this compound and its Isotopologues

1. Synthesis of Unlabeled this compound (via Aldol Condensation)

  • Reaction: Butanal + Acetone (B3395972) → this compound + H₂O

  • Procedure:

    • To a stirred solution of acetone (1.5 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (B78521) at room temperature.

    • Slowly add butanal (1.0 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Neutralize the reaction with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by fractional distillation to yield this compound.

2. Synthesis of this compound-3-d (Deuterium Labeling)

  • Reaction: this compound + D₂O → this compound-3-d

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of D₂O and a catalytic amount of sodium deuteroxide (NaOD).

    • Stir the mixture at 50°C for 24 hours to allow for H/D exchange at the α-position.

    • Neutralize with DCl in D₂O.

    • Extract the product with deuterated chloroform (B151607) (CDCl₃), and dry over anhydrous sodium sulfate.

    • The extent of deuteration can be determined by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-proton.

3. Synthesis of this compound-4-¹³C (Carbon-13 Labeling)

  • Reaction: Butanal + Acetone-2-¹³C → this compound-4-¹³C + H₂O

  • Procedure:

    • Follow the procedure for the synthesis of unlabeled this compound, substituting standard acetone with commercially available acetone-2-¹³C.

    • The position of the ¹³C label can be confirmed by ¹³C NMR spectroscopy.

4. Synthesis of this compound-4-¹⁸O (Oxygen-18 Labeling)

  • Reaction: this compound + H₂¹⁸O → this compound-4-¹⁸O

  • Procedure:

    • Dissolve this compound in H₂¹⁸O containing a catalytic amount of sulfuric acid.

    • Stir the mixture at room temperature for 48 hours to facilitate oxygen exchange.

    • Neutralize with a mild base.

    • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

    • The incorporation of ¹⁸O can be confirmed by mass spectrometry.

Mechanistic Study: Michael Addition of a Thiol to this compound

This protocol describes a representative experiment to determine the kinetic isotope effect for the Michael addition of a thiol to deuterated versus unlabeled this compound.

  • Reactants:

  • Procedure:

    • Prepare two parallel reactions, one with unlabeled this compound and the other with this compound-3-d.

    • In a typical experiment, a solution of this compound (1.0 mmol) in acetonitrile (B52724) (10 mL) is prepared in a thermostated reaction vessel.

    • Thiophenol (1.1 mmol) and triethylamine (0.1 mmol) are added to initiate the reaction.

    • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining this compound.

    • The rate constants (k_H for the unlabeled and k_D for the deuterated reactant) are determined from the kinetic data.

    • The kinetic isotope effect is calculated as KIE = k_H / k_D.

Quantitative Data and Performance Comparison

The following table presents hypothetical, yet realistic, data that could be obtained from the mechanistic study described above and from alternative methods.

Table 2: Performance Data for Mechanistic Probes in the Michael Addition to this compound

MethodParameterValueInterpretation
Deuterium Labeling Kinetic Isotope Effect (k_H/k_D)1.8A primary KIE greater than 1 suggests that the C-H bond at the α-position is broken in the rate-determining step.
Carbon-13 Labeling ¹³C NMR Chemical Shift of Productδ = 45.3 ppm (C-4)Confirms the formation of the C-S bond at the β-carbon, with no skeletal rearrangement.
Oxygen-18 Labeling Mass Spectrum of ProductM+2 peak observedIndicates that the carbonyl oxygen is not directly involved in the bond-forming steps of the Michael addition.
Computational Studies Calculated Activation Energy (ΔG‡)15.2 kcal/molProvides a theoretical benchmark for the reaction barrier.
Intermediate Trapping Trapped IntermediateEnolate trapped with a proton sourceSuggests the formation of an enolate intermediate during the reaction.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and reaction pathways.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Aldol Condensation cluster_workup Workup & Purification cluster_product Product butanal Butanal reaction NaOH, EtOH Room Temp, 12h butanal->reaction acetone Acetone acetone->reaction neutralize Neutralize (HCl) reaction->neutralize extract Extract (Et₂O) neutralize->extract dry Dry (Na₂SO₄) extract->dry distill Distill dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Deuterium_Labeling cluster_start Starting Material cluster_reaction H/D Exchange cluster_product Product enone This compound reaction NaOD, D₂O 50°C, 24h enone->reaction product This compound-3-d reaction->product

Caption: Deuterium labeling of this compound.

Michael_Addition_Mechanism reactant This compound + Thiophenol catalyst Base (Et₃N) reactant->catalyst Deprotonation intermediate Enolate Intermediate catalyst->intermediate intermediate->reactant Protonation product Michael Adduct intermediate->product Nucleophilic Attack

Caption: Proposed mechanism for the Michael addition.

Conclusion

The isotopic labeling of this compound offers a versatile and powerful approach for the detailed investigation of reaction mechanisms. The choice between deuterium, carbon-13, and oxygen-18 labeling depends on the specific mechanistic question being addressed. While deuterium labeling is often a cost-effective method for probing kinetic isotope effects, carbon-13 labeling provides an unambiguous way to trace the carbon skeleton. Oxygen-18 labeling is ideal for studying the reactivity of the carbonyl group. These isotopic methods, when used in conjunction with non-isotopic techniques such as computational studies and intermediate trapping, can provide a comprehensive and robust understanding of complex chemical transformations. This guide serves as a valuable resource for researchers in designing and interpreting experiments aimed at elucidating reaction mechanisms involving α,β-unsaturated ketones.

A Head-to-Head Comparison of GC-MS and HPLC for 2-Hepten-4-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the accurate quantification of volatile organic compounds is paramount. 2-Hepten-4-one, a ketone with applications in flavor and fragrance industries, and as a potential biomarker, requires precise and reliable analytical methods for its determination. This guide provides an objective, head-to-head comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is supported by a summary of expected quantitative performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Principle of Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, a sample is vaporized and injected into a gaseous mobile phase, which carries it through a heated column containing a stationary phase.[1] Separation is achieved based on the compound's volatility and its interaction with the stationary phase.[1] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[1]

High-Performance Liquid Chromatography (HPLC) , on the other hand, utilizes a liquid mobile phase to separate the components of a mixture. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For the analysis of ketones like this compound, which lack a strong chromophore, a derivatization step is typically required to enable detection by UV-Vis or other detectors. A common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected.[2][3]

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity, with mass spectrometric detection.[1]Separation of compounds in the liquid phase based on their interaction with the stationary phase, typically with UV-Vis detection after derivatization.[2]
Sample Volatility Essential; suitable for volatile and semi-volatile compounds like this compound.[1]Not a primary requirement; can analyze a wide range of compounds, but derivatization is needed for non-chromophoric analytes.[2]
Sample Preparation Relatively simple for volatile analytes; may involve headspace or liquid injection.More complex for ketones; requires a chemical derivatization step (e.g., with DNPH) to enable detection.[2]
Sensitivity Generally high, especially with selected ion monitoring (SIM) mode.Sensitivity is dependent on the derivatizing agent and detector; can achieve low detection limits.
Specificity High, due to the unique mass spectrum of each compound.[1]Good, but can be affected by co-eluting compounds that absorb at the same wavelength.
Analysis Time Typically faster for volatile compounds.Can be longer due to the derivatization step and chromatographic run time.
Instrumentation Cost Generally higher initial investment.Lower initial cost for a basic HPLC-UV system.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).[1]A mixture of solvents (e.g., Acetonitrile (B52724), Water).[2]

Quantitative Performance Comparison

ParameterGC-MS (Expected)HPLC-UV with DNPH Derivatization (Expected)
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 20 µg/L[4]
Limit of Quantification (LOQ) 0.5 - 30 ng/mL5 - 50 µg/L
Linearity (R²) > 0.99> 0.99[5]
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%[5]

Note: The values presented are estimates based on typical performance for similar analytes and methods. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid sample using GC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, perform a simple dilution with the same solvent to bring the analyte concentration within the calibration range. An internal standard (e.g., 2-octanone) may be added to all standards and samples for improved accuracy.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 112, 83, 55).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

HPLC-UV Analysis of this compound via DNPH Derivatization

This protocol describes a general procedure for the quantitative analysis of this compound in a liquid sample using HPLC with UV detection after derivatization with 2,4-DNPH.

1. Sample Preparation and Derivatization:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric acid as a catalyst.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serially diluting the stock solution.

  • Derivatization Procedure:

    • To a known volume of each standard and sample, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or by gentle heating to ensure complete derivatization.

    • The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis.

2. HPLC-UV Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program: Start with a suitable ratio (e.g., 60% B), and increase the proportion of acetonitrile over the run to elute the derivative.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for the 2,4-dinitrophenylhydrazone derivative (typically around 360-365 nm).[6]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound-DNPH derivative against the initial concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating the peak areas of their derivatives on the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample containing This compound Dilution Dilution with Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Vaporization and Injection InternalStandard->Injection Separation GC Separation (HP-5ms column) Injection->Separation Detection MS Detection (EI, SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Liquid Sample containing This compound Derivatization Derivatization with 2,4-DNPH Sample->Derivatization Injection Injection Derivatization->Injection Separation HPLC Separation (C18 column) Injection->Separation Detection UV Detection (~365 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques capable of the quantitative analysis of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis, available instrumentation, and the sample matrix.

GC-MS is the recommended method for the direct analysis of this compound, particularly when high specificity and rapid analysis of a volatile compound are required. The minimal sample preparation and the definitive identification provided by the mass spectrum are significant advantages.[1]

HPLC with UV detection following DNPH derivatization is a viable alternative, especially when GC-MS is not available or when analyzing complex matrices where derivatization can aid in sample cleanup and selectivity. [2] While the sample preparation is more involved, the technique can provide excellent sensitivity and is a robust method for routine analysis of carbonyl compounds.[5]

Ultimately, the optimal choice will be guided by a thorough evaluation of the analytical needs, including sensitivity requirements, sample throughput, and the complexity of the sample matrix. Method validation is crucial to ensure the accuracy and reliability of the results obtained with either technique.

References

Inter-Laboratory Validation of a 2-Hepten-4-one Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 2-Hepten-4-one. The information presented is based on established principles of analytical method validation, drawing from protocols for similar compounds and adhering to guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4] This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a robust and reliable assay for this compound.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a ring trial or collaborative study, is a critical step in standardizing an analytical method.[5][6] It involves multiple laboratories analyzing identical samples to assess the reproducibility and reliability of the method.[5][6] The primary goal is to establish that the method is suitable for its intended purpose and provides consistent results across different locations, equipment, and personnel.[5][6][7]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound, based on a hypothetical inter-laboratory validation study.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Linearity (R²) > 0.995> 0.995
Precision (RSD%)
- Repeatability (Intra-lab)< 5%< 5%
- Reproducibility (Inter-lab)< 15%< 15%
Accuracy (% Recovery) 90-110%90-110%
Limit of Detection (LOD) Low ng/mLMid-to-high ng/mL
Limit of Quantification (LOQ) Low-to-mid ng/mLHigh ng/mL
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of the volatile compound this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix and dissolve it in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the matrix.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all samples and standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain at 200°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method can be employed for the analysis of this compound, particularly if derivatization is used to enhance detection. As an α,β-unsaturated ketone, this compound possesses a chromophore that allows for UV detection.[8][9]

1. Sample Preparation and Derivatization (Optional but Recommended):

  • To enhance sensitivity and specificity, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed.[10][11][12]

  • React the sample and calibration standards with a solution of DNPH in an acidic medium.

  • Extract the resulting DNPH-hydrazone derivatives into a suitable organic solvent (e.g., acetonitrile).

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength appropriate for the DNPH derivative (e.g., 365 nm) or the underivatized compound.[10]

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Validation Scope and Acceptance Criteria P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare and Distribute Homogeneous Samples P3->P4 L1 Lab 1: - Run Samples - Collect Data P4->L1 Sample Distribution L2 Lab 2: - Run Samples - Collect Data P4->L2 Sample Distribution Ln Lab 'n': - Run Samples - Collect Data P4->Ln Sample Distribution A1 Collect Data from All Laboratories L1->A1 Data Submission L2->A1 Data Submission Ln->A1 Data Submission A2 Statistical Analysis (Repeatability, Reproducibility) A1->A2 A3 Compare Performance Against Acceptance Criteria A2->A3 A4 Final Validation Report A3->A4

Caption: Workflow for an Inter-laboratory Validation Study.

References

Safety Operating Guide

Navigating the Disposal of 2-Hepten-4-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Hepten-4-one is a critical aspect of laboratory safety and environmental compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks associated with this flammable and potentially hazardous compound. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2] It is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources due to its flammable nature.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2][6] Under no circumstances should this chemical be poured down the drain or discarded in regular trash.[2][6]

  • Waste Identification and Segregation : Classify this compound waste as "flammable organic waste."[7] Do not mix this waste with other waste streams, particularly acids, bases, or oxidizers, to prevent violent reactions.[8] It is also recommended to separate halogenated and non-halogenated solvent wastes.[9]

  • Container Selection : Use a designated and compatible waste container for collecting this compound. The container should be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[7][10][11] Plastic containers are often preferred.[12] Avoid using metal containers for corrosive waste or glass for hydrofluoric acid-containing waste.[10]

  • Labeling : As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[13] The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the accumulation start date.[8][10] If it is a mixed waste, list all components with their approximate percentages.[13]

  • Accumulation and Storage : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][12] The SAA must be a secondary containment system, such as a chemical-resistant tray, to contain potential leaks.[2] Ensure the container is kept closed at all times, except when adding waste.[7][10]

  • Request for Pickup : Once the container is full or has been in accumulation for a specified period (often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[8][12] Complete a hazardous material pickup request form as required by your institution.[10]

Hazard and Disposal Data Summary

The following table summarizes key hazard information and disposal parameters for ketones and flammable liquids, which are applicable to this compound.

ParameterGuidelineSource
Hazard Classification Flammable Liquid, Skin Irritant, Eye Irritant[3]
Waste Category Ignitable Hazardous Waste[1][7]
pH for Neutralization N/A (Do not neutralize without specific protocol)[8][11]
SAA Max Volume Up to 55 gallons (check institutional limits)[9][12]
Container Type Compatible, tightly sealed (plastic preferred)[10][11][12]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedure for managing flammable liquid hazardous waste is well-established. The key steps involve proper segregation, containment, and labeling, followed by disposal through a certified hazardous waste management service, typically coordinated by an institution's EHS department.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and regulatory compliance from the moment the waste is generated to its final removal from the laboratory.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Flammable Organic Waste B->C D Select Compatible Container (Tightly Sealed) C->D E Label with 'Hazardous Waste' & Chemical Name D->E F Store in Designated SAA (Secondary Containment) E->F G Keep Container Closed F->G H Container Full or Time Limit Reached? G->H H->F No I Contact EHS for Pickup H->I Yes J Proper Disposal by Certified Vendor I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Hepten-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hepten-4-one

Disclaimer: An official Safety Data Sheet (SDS) for this compound (CAS No. 4643-25-8) was not available through the conducted searches. The following guidance is based on the physical and chemical properties of this compound sourced from chemical databases and safety protocols for similar unsaturated ketones and flammable liquids. It is imperative to handle this chemical with caution and consult with your institution's environmental health and safety department for specific protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance to ensure laboratory safety.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is critical for a proper risk assessment before handling the substance.

PropertyValueSource
Molecular Formula C₇H₁₂OPubChem[1]
Molecular Weight 112.17 g/mol PubChem[1]
Appearance Colorless liquid, pungent aromaJoint FAO/WHO Expert Committee on Food Additives (JECFA)[1][2]
Flash Point 52.22 °C (126.00 °F)The Good Scents Company[3]
Specific Gravity 0.845 - 0.852 @ 25 °CThe Good Scents Company[3], Joint FAO/WHO Expert Committee on Food Additives (JECFA)[2]
Boiling Point 156-157 °CJoint FAO/WHO Expert Committee on Food Additives (JECFA)[2]
Refractive Index 1.440 - 1.445 @ 20 °CThe Good Scents Company[3], Joint FAO/WHO Expert Committee on Food Additives (JECFA)[2]
Solubility Slightly soluble in water; soluble in oils and miscible in alcohol.Joint FAO/WHO Expert Committee on Food Additives (JECFA)[2]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial to minimize exposure and mitigate risks associated with handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.

  • Ignition Sources: Due to its flammable nature, ensure that the handling area is free of open flames, sparks, and other potential ignition sources. Use explosion-proof electrical equipment.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Based on the hazards associated with flammable liquids and potential for irritation, the following PPE is mandatory:

Body PartPersonal Protective EquipmentMaterial/Type Recommendation
Hands Chemical-resistant glovesFor ketones, butyl rubber or Viton® gloves are often recommended for prolonged contact. Nitrile gloves may provide splash protection but should be replaced immediately upon contamination.
Eyes/Face Safety goggles and face shieldUse chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA flame-retardant lab coat is recommended. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Respirator (if necessary)All work should be conducted in a chemical fume hood to avoid vapor inhalation. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Keep the container tightly closed when not in use.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental and personnel safety.

Waste Characterization

Treat all this compound waste as hazardous and flammable chemical waste .

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, chemically compatible container (e.g., glass or high-density polyethylene) with a secure screw cap.

    • Do not mix with other waste streams to prevent potentially hazardous reactions.

    • Keep the waste container closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and indicate that it is a "Flammable Liquid."

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from ignition sources and incompatible materials.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's established hazardous waste management program.

    • Never pour this compound down the drain or dispose of it in regular trash.[4][5][6]

    • All contaminated materials, such as gloves, pipette tips, and absorbent pads, must also be collected and disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review Hazards) ppe_selection 2. Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection eng_controls 3. Prepare Workspace (Fume Hood, No Ignition Sources) ppe_selection->eng_controls measure 4. Measure/Transfer (Use Grounding, Non-Sparking Tools) eng_controls->measure reaction 5. Perform Experiment (In Fume Hood) measure->reaction decontaminate 6. Decontaminate Glassware reaction->decontaminate waste_collection 7. Collect Waste (Liquid & Solid) decontaminate->waste_collection label_waste 8. Label Hazardous Waste waste_collection->label_waste store_waste 9. Store Waste Securely label_waste->store_waste dispose 10. Arrange for Disposal (via EHS) store_waste->dispose

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.